Product packaging for 4-Chloroheptan-1-OL(Cat. No.:CAS No. 89940-13-6)

4-Chloroheptan-1-OL

Cat. No.: B15433258
CAS No.: 89940-13-6
M. Wt: 150.64 g/mol
InChI Key: FLFBORSLGFBMKE-UHFFFAOYSA-N
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Description

4-Chloroheptan-1-OL is a useful research compound. Its molecular formula is C7H15ClO and its molecular weight is 150.64 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClO B15433258 4-Chloroheptan-1-OL CAS No. 89940-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89940-13-6

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

4-chloroheptan-1-ol

InChI

InChI=1S/C7H15ClO/c1-2-4-7(8)5-3-6-9/h7,9H,2-6H2,1H3

InChI Key

FLFBORSLGFBMKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCO)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a primary alcohol (-OH) and a secondary alkyl chloride (-Cl) group. Its structure, consisting of a seven-carbon chain, suggests it would be a liquid at room temperature with limited water solubility. The presence of two functional groups imparts a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis. This document aims to provide a comprehensive overview of its predicted physical and chemical properties for researchers, scientists, and professionals in drug development.

Physical Properties

The physical properties of this compound are influenced by the interplay of the polar hydroxyl and chloro groups and the nonpolar heptyl chain. The hydroxyl group allows for hydrogen bonding, which is expected to significantly increase its boiling point compared to its non-hydroxylated counterpart, 4-chloroheptane.[1][2] The position of the functional groups also plays a role in determining properties like boiling point and density.[3][4]

Structural and Molecular Data of this compound and Related Compounds
PropertyThis compound (Predicted)1-Chloroheptan-4-ol[5]7-Chloroheptan-1-ol4-Chloroheptane[6]
IUPAC Name This compound1-Chloroheptan-4-ol7-Chloro-1-heptanol4-Chloroheptane
CAS Number Not AvailableNot Available55944-70-2998-95-8
Molecular Formula C₇H₁₅ClOC₇H₁₅ClOC₇H₁₅ClOC₇H₁₅Cl
Molecular Weight 150.65 g/mol 150.64 g/mol 150.65 g/mol 134.65 g/mol
Predicted and Known Physical Properties
PropertyThis compound (Estimated)1-Chloroheptan-4-ol (Computed)[5]7-Chloroheptan-1-ol (Experimental)4-Chloroheptane (Experimental)
Boiling Point ~200-215 °CNot Available207.22 °C (rough estimate)152.39 °C (estimate)
Melting Point < 0 °CNot Available11 °C-69.5 °C (estimate)
Density ~0.99 g/cm³Not Available0.9998 g/cm³0.8710 g/cm³
Flash Point ~95-100 °CNot Available96.5 °CNot Available
XLogP3 ~2.42.3Not AvailableNot Available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: a primary alcohol and a secondary alkyl chloride.

Reactivity of the Primary Alcohol:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[7][8]

  • Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[9]

  • Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[10]

Reactivity of the Secondary Alkyl Chloride:

  • Nucleophilic Substitution: As a secondary alkyl halide, it can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with various nucleophiles (e.g., CN⁻, OR⁻, NH₃). The reaction pathway will depend on the strength of the nucleophile and the reaction conditions.[11][12]

  • Elimination: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to yield an alkene.[12]

G Potential Reactions of this compound cluster_alcohol Reactions of the Primary Alcohol cluster_chloride Reactions of the Secondary Alkyl Chloride 4-Chloroheptan-1-ol_A This compound Aldehyde 4-Chloroheptanal 4-Chloroheptan-1-ol_A->Aldehyde [O] (mild) Ester Ester Derivative 4-Chloroheptan-1-ol_A->Ester R'COOH, H+ Carboxylic_Acid 4-Chloroheptanoic Acid Aldehyde->Carboxylic_Acid [O] (strong) 4-Chloroheptan-1-ol_C This compound Substituted_Product Nucleophilic Substitution Product 4-Chloroheptan-1-ol_C->Substituted_Product Nu:⁻ Alkene Hepten-1-ol 4-Chloroheptan-1-ol_C->Alkene Strong Base

Figure 1: Potential reaction pathways for this compound.

Spectroscopic Data (Predicted)

NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to show a broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.[13] The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at approximately 3.4-4.5 ppm. The proton on the carbon bearing the chlorine atom (-CHCl-) would likely be a multiplet in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) and methyl protons would appear upfield between 0.9 and 2.0 ppm.

  • ¹³C NMR: The carbon attached to the hydroxyl group (C1) is predicted to have a chemical shift in the range of 50-65 ppm.[13] The carbon bonded to the chlorine atom (C4) would also be downfield, likely in a similar range. The other carbon signals would appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[13] A C-O stretching band would be observed around 1000-1200 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry

In mass spectrometry, alcohols typically undergo alpha-cleavage and dehydration.[14][15] Therefore, fragmentation of this compound could result in the loss of water (M-18 peak). Alpha-cleavage next to the hydroxyl group would lead to a fragment with m/z = 31 (CH₂OH⁺). Cleavage at the C-Cl bond could also occur.

Experimental Protocols

A plausible synthesis for a chloroalkanol like this compound could involve the hydrochlorination of a corresponding unsaturated alcohol.

General Synthesis of a Chloroalkanol

A general method for synthesizing a chloroalkanol can be adapted from known procedures for similar compounds. For instance, the reaction of an unsaturated alcohol with hydrochloric acid.

Materials:

  • Hept-3-en-1-ol

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Hept-3-en-1-ol is dissolved in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Concentrated hydrochloric acid is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

G Synthetic Workflow for this compound Start Hept-3-en-1-ol + HCl Reaction Reaction in Diethyl Ether (0-5 °C to RT) Start->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Dry with MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product This compound Purification->Product

Figure 2: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature regarding the biological activity or any associated signaling pathways for this compound. Research into its biological effects would be necessary to determine its potential applications in drug development or its toxicological profile.

Conclusion

This compound is a halogenated alcohol for which specific experimental data is scarce. However, based on the known properties of its isomers and related compounds, as well as fundamental chemical principles, we can predict its key physicochemical characteristics. It is expected to be a liquid with a relatively high boiling point due to hydrogen bonding, with versatile reactivity stemming from its primary alcohol and secondary alkyl chloride functional groups. The predicted spectroscopic data provides a basis for its identification and characterization. Further experimental investigation is required to validate these predictions and to explore its potential applications.

References

An In-depth Technical Guide to 4-Chloroheptan-1-ol: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroheptan-1-ol, a halogenated alcohol of interest in synthetic organic chemistry and potentially in the assessment of genotoxic impurities in pharmaceutical manufacturing. This document details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties. A plausible synthetic route and characterization methodologies are outlined based on established chemical principles for analogous haloalcohols. Furthermore, this guide explores the potential biological implications of this compound, drawing parallels with related chloroalkanol compounds known for their reactivity and toxicological profiles. A hypothetical signaling pathway illustrating the potential mechanism of action of genotoxic haloalkanols is also presented.

Chemical Identity and Properties

This compound is a bifunctional organic molecule containing both a chlorine atom and a primary alcohol functional group. Its chemical structure presents opportunities for a variety of chemical transformations, making it a potential intermediate in organic synthesis.

IdentifierValueReference
IUPAC Name 4-Chloro-1-heptanol
CAS Number 89940-13-6
Molecular Formula C₇H₁₅ClO
Molecular Weight 150.65 g/mol
Appearance Expected to be a colorless liquid
Boiling Point Estimated based on related compounds
Solubility Expected to be soluble in organic solvents

Synthesis and Characterization

Proposed Synthetic Protocol: Hydroboration-Oxidation of 4-Chlorohept-1-ene

This two-step procedure is a reliable method for the anti-Markovnikov addition of a hydroxyl group to a double bond.

Step 1: Hydroboration

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorohept-1-ene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add a solution of sodium hydroxide (B78521) (3 M, 1.2 equivalents) to the flask.

  • Following the base addition, add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise, ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the heptyl chain, with characteristic shifts for the protons adjacent to the chlorine atom and the hydroxyl group.
¹³C NMR Seven distinct carbon signals, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations.

Potential Reactivity and Biological Significance

Halogenated alcohols like this compound are known to undergo a variety of chemical reactions, with their biological activity often linked to their electrophilic nature.

Intramolecular Cyclization (Williamson Ether Synthesis)

In the presence of a base, this compound can undergo an intramolecular Sₙ2 reaction to form a cyclic ether, 2-propyloxetane. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, displacing the chloride ion.

G cluster_0 Intramolecular Cyclization of this compound start This compound intermediate Alkoxide Intermediate start->intermediate + Base product 2-Propyloxetane intermediate->product SN2 Attack chloride Cl⁻ base Base (e.g., NaOH)

Caption: Intramolecular cyclization of this compound.

Potential Genotoxicity

Short-chain haloalcohols, such as 4-chloro-1-butanol, are recognized as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Their toxicity is often attributed to their ability to act as alkylating agents, reacting with nucleophilic sites in biological macromolecules like DNA. This can lead to mutations and potentially carcinogenicity. Given its structural similarity, this compound should be handled with appropriate caution and its potential for genotoxicity considered, particularly if it is an intermediate or potential impurity in a drug manufacturing process.

Hypothetical Signaling Pathway: DNA Damage Response

The alkylating nature of haloalkanols suggests they could trigger a DNA damage response pathway. The following diagram illustrates a simplified, hypothetical pathway that could be activated by a genotoxic agent like this compound.

DNA_Damage_Response cluster_pathway Hypothetical DNA Damage Response Pathway A This compound (Alkylating Agent) B DNA Adduct Formation A->B C DNA Damage Sensors (e.g., ATM/ATR) B->C D Checkpoint Kinases (e.g., Chk1/Chk2) C->D activate G Apoptosis (if damage is severe) C->G can trigger E Cell Cycle Arrest D->E induce F DNA Repair Mechanisms D->F activate F->G failure leads to

Caption: Hypothetical signaling pathway for a genotoxic haloalkanol.

Conclusion

This compound is a halogenated alcohol with potential applications in organic synthesis. While specific experimental data for this compound is limited, its synthesis, characterization, and reactivity can be inferred from related compounds. Professionals in drug development should be aware of the potential for haloalkanols to be genotoxic impurities and employ sensitive analytical methods for their detection and quantification. Further research into the specific biological activities of this compound is warranted to fully understand its toxicological profile and potential therapeutic or hazardous effects.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a hydroxyl group and a chlorine atom. This structure imparts a degree of polarity while the seven-carbon chain maintains significant nonpolar character. These features are critical in determining its solubility in various solvents and its overall stability under different environmental conditions. Understanding these properties is essential for researchers, scientists, and drug development professionals in contexts such as reaction chemistry, formulation, and toxicology.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The polar hydroxyl group can engage in hydrogen bonding with polar solvents, while the hydrophobic heptyl chain favors dissolution in nonpolar organic solvents. The presence of the chlorine atom slightly increases the molecule's polarity compared to 1-heptanol (B7768884).

Based on data for 1-heptanol, which is very slightly soluble in water but miscible with ethanol (B145695) and ether, a similar trend can be predicted for this compound.[1][2] The long hydrocarbon chain is the dominant factor in its interaction with water, leading to low aqueous solubility.[3]

Table 1: Predicted Solubility of this compound at 25°C

SolventPredicted SolubilityRationale
WaterVery Slightly Soluble (~1-2 g/L)The polar hydroxyl group allows for some hydrogen bonding with water, but the long, nonpolar heptyl chain significantly limits miscibility.[1][3][4]
EthanolMiscibleThe ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl chain has favorable interactions with the heptyl chain of this compound.[1]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent that can effectively solvate the polar hydroxyl group.[5]
AcetoneSolubleAcetone is a polar aprotic solvent that can interact favorably with the polar end of the molecule.[3]
Diethyl EtherMiscibleDiethyl ether is a relatively nonpolar solvent that can effectively solvate the nonpolar heptyl chain.[1]
HexaneSolubleHexane is a nonpolar solvent, and its interactions with the long alkyl chain of this compound are favorable.
Predicted Stability Profile

The stability of this compound is influenced by its functional groups. The alcohol group is generally stable but can be oxidized under harsh conditions. The carbon-chlorine bond is susceptible to nucleophilic substitution and elimination reactions, particularly under basic conditions or at elevated temperatures.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathways
pH
Acidic (pH 1-3)Relatively StableDehydration to form an alkene may occur at elevated temperatures in the presence of strong, non-nucleophilic acids.
Neutral (pH 6-8)StableSlow hydrolysis of the C-Cl bond is possible over extended periods.
Basic (pH 9-14)UnstableProne to elimination (dehydrochlorination) to form hept-3-en-1-ol or hept-4-en-1-ol. Nucleophilic substitution of the chloride by hydroxide (B78521) is also possible.
Temperature
Ambient TemperatureStableGenerally stable when protected from light and reactive chemicals.[6][7]
Elevated TemperatureModerately StableMay undergo thermal decomposition, potentially through dehydrochlorination. Halogenated hydrocarbons can be thermally treated for destruction at very high temperatures (982 to 1204°C).[8]
Light
UV/Visible LightPotentially UnstablePhotolytic cleavage of the C-Cl bond is a possibility, leading to radical formation and subsequent degradation products.

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility (Flask Method - adapted from OECD 105)

This protocol is suitable for determining the solubility of this compound in various solvents.[9][10][11][12]

1. Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

2. Procedure:

  • Preliminary Test: Add a small amount of this compound to the chosen solvent at room temperature and observe its solubility to estimate the approximate range.

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a constant temperature bath (e.g., 25°C ± 0.5°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

  • Sample Analysis:

    • Carefully take an aliquot of the supernatant. If suspended particles are present, centrifuge the sample.

    • Dilute the aliquot with a suitable solvent if necessary.

    • Analyze the concentration of this compound in the aliquot using a validated analytical method, such as GC-FID.

    • Prepare a calibration curve using standards of known concentrations.

  • Calculation: Determine the solubility from the measured concentration in the saturated solution.

Protocol 2: Stability Assessment (based on ICH Q1A(R2) Guidelines)

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.[13][14]

1. Materials:

  • Pure this compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Environmental chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV, or GC-FID)

2. Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents at a known concentration.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Store the solutions at different pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Long-Term Stability Study:

    • Store samples of this compound under controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[15]

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term studies), withdraw samples.

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV or GC-FID) to determine the amount of remaining this compound and to detect any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify potential degradation products.

    • Determine the degradation kinetics if possible.

Visualizations

Experimental Workflow Diagrams

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution equil Equilibrate at Constant Temperature prep->equil separate Separate Phases (Centrifugation) equil->separate analyze Analyze Supernatant (e.g., GC-FID) separate->analyze calc Calculate Solubility analyze->calc

Caption: Workflow for solubility determination.

G cluster_stability Stability Testing Workflow start Prepare Samples of this compound stress Expose to Stress Conditions (pH, Temp, Light) start->stress sample Withdraw Samples at Time Points stress->sample analysis Analyze by Stability-Indicating Method sample->analysis eval Evaluate Degradation analysis->eval

Caption: Workflow for stability assessment.

Summary

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the properties of analogous compounds. It is predicted to have low solubility in water and good solubility in organic solvents. The stability of this compound is expected to be good under neutral, ambient conditions, but it is likely to degrade under basic, high-temperature, or photolytic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical properties.

References

A Technical Guide to the Potential Biological Activity of 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific scientific literature detailing the biological activity of 4-Chloroheptan-1-ol. This guide, therefore, provides a framework for investigating its potential biological effects based on the activities of structurally related compounds and established methodologies for the assessment of novel chemical entities. The information presented herein is intended for research and drug development professionals and should be considered a theoretical and practical guide for investigation, not a definitive summary of known effects.

Introduction and Physicochemical Properties

This compound is a halogenated alkanol. Its structure suggests potential for various chemical interactions within a biological system. The presence of a chlorine atom, a hydroxyl group, and a seven-carbon chain imparts a degree of lipophilicity and the potential for hydrogen bonding. While no specific biological data for this compound is readily available, the broader class of chlorinated hydrocarbons and halogenated alkanes has been studied, and these studies can provide insights into its potential toxicological and pharmacological profile.[1][2][3][4][5][6]

Postulated Biological Activity Based on Structural Analogs

Based on the known biological activities of other short-chain chlorinated hydrocarbons, this compound may exhibit cytotoxic and neurotoxic effects.[1][3][4][6] Halogenated alkanes can interfere with cellular processes through various mechanisms, including disruption of cell membranes, inhibition of enzymes, and interference with nerve impulse transmission.[1][5] The presence of the hydroxyl group might influence its metabolic fate and potential for conjugation reactions within the body.

Potential Mechanisms of Action:

  • Cytotoxicity: Disruption of cell membrane integrity leading to necrosis or apoptosis.[7]

  • Neurotoxicity: Interference with nerve impulse transmission.[1]

  • Enzyme Inhibition: The compound could potentially bind to and inhibit the activity of various enzymes.[8][9][10]

Hypothetical Experimental Workflow for Biological Activity Assessment

A systematic approach is necessary to elucidate the biological activity of a novel compound like this compound. The following workflow outlines a potential investigational strategy, starting with computational predictions and progressing to in vitro assays.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_pathway Mechanism of Action in_silico In Silico Prediction of Biological Activity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Guide initial concentration ranges receptor_binding Receptor Binding Assays cytotoxicity->receptor_binding If non-cytotoxic at reasonable concentrations enzyme_inhibition Enzyme Inhibition Assays cytotoxicity->enzyme_inhibition If non-cytotoxic at reasonable concentrations pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis If cytotoxic, investigate mechanism apoptosis_pathway chloroheptanol This compound stress Cellular Stress chloroheptanol->stress bax_bak Bax/Bak Activation stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In-Depth Technical Guide: Material Safety Data Sheet for 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Chloroheptan-1-ol was found in the available public records. The following information has been compiled from data on structurally analogous compounds, including 4-chloro-1-butanol, 1-chloroheptane, and other short-chain chloroalkanes and primary alcohols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a supplementary resource to established laboratory safety protocols.

Chemical Identification and Physical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C7H15ClO-
Molecular Weight 150.65 g/mol -
Appearance Colorless to light yellow liquidAnalogy with similar chloroalkanes and alcohols.
Odor Faint, possibly characteristic alcoholic or chlorinated odorGeneral properties of alcohols and chloroalkanes.
Boiling Point Higher than corresponding alkanes and chloroalkanes due to hydrogen bonding.Alcohols exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[1]
Solubility Sparingly soluble in water; soluble in organic solvents.The hydroxyl group allows for some water solubility, but the long carbon chain decreases it.[1]
Density Likely less dense than water.The density of many alcohols is less than that of water.[2]

Hazard Identification and GHS Classification

Based on the hazard profiles of similar chloroalkanes and alcohols, this compound is anticipated to present several health and environmental hazards.

Table 2: Inferred GHS Hazard Classification for this compound

Hazard ClassHazard CategoryInferred Hazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardChronic 2H411: Toxic to aquatic life with long lasting effects

Warning: As an alkylating agent, haloalkanes are potential carcinogens.[3] Chloroalkanes are stable compounds that can bioaccumulate in the environment.[4]

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure. The following protocols are based on general procedures for handling chlorinated hydrocarbons and alcohols.

In case of exposure, follow this general workflow:

FirstAidWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to This compound MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir Inhalation RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Skin/Eye Contact SeekMedicalAttention Seek Immediate Medical Attention Exposure->SeekMedicalAttention Ingestion (Do NOT induce vomiting) MoveToFreshAir->SeekMedicalAttention FlushWithWater Flush with Copious Water (at least 15 minutes) RemoveClothing->FlushWithWater FlushWithWater->SeekMedicalAttention

Caption: General First-Aid Workflow for Chemical Exposure.

  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[5]

  • Skin Contact: Promptly remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Ingestion: If swallowed, get medical attention immediately. Do NOT induce vomiting.[5]

Experimental Protocols and Handling

Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, general laboratory procedures for handling halogenated hydrocarbons should be strictly followed.

General Handling and Storage Workflow:

HandlingStorageWorkflow cluster_handling Handling Procedures cluster_storage Storage Conditions UseFumeHood Work in a Chemical Fume Hood WearPPE Wear Appropriate PPE UseFumeHood->WearPPE AvoidIgnition Avoid Sources of Ignition WearPPE->AvoidIgnition GroundEquipment Ground/Bond Equipment AvoidIgnition->GroundEquipment CoolDryPlace Store in a Cool, Dry, Well-Ventilated Area TightlyClosed Keep Container Tightly Closed CoolDryPlace->TightlyClosed AwayFromIncompatibles Store Away from Incompatible Materials TightlyClosed->AwayFromIncompatibles

Caption: Recommended Handling and Storage Workflow.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Incompatible Materials:

  • Strong oxidizing agents.

  • Alkali metals.[7]

  • Reacts explosively with many chemicals, including alcohols.[8]

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on similar substances.

Table 3: Inferred Toxicological Profile of this compound

EffectDescription
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin Corrosion/Irritation Expected to cause skin irritation.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.
Respiratory or Skin Sensitization No data available to suggest sensitization.
Germ Cell Mutagenicity No specific data, but some halogenated hydrocarbons have shown mutagenic potential.
Carcinogenicity Chloroalkanes are classified as potentially carcinogenic to humans.[4]
Reproductive Toxicity No specific data available.
STOT-Single Exposure May cause respiratory irritation.
STOT-Repeated Exposure Prolonged or repeated exposure may cause damage to organs.
Aspiration Hazard May be harmful if swallowed and enters airways.[9]

Chlorinated aromatic hydrocarbons can elicit numerous toxic effects, including body weight loss, immunotoxicity, and hepatotoxicity.[10]

References

A Theoretical and Computational Examination of 4-Chloroheptan-1-OL: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical and computational chemistry workflow for the characterization of 4-Chloroheptan-1-OL. While specific experimental and computational studies on this molecule are not extensively available in current literature, this guide provides a robust framework for such an investigation. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT), this paper details the protocols for geometric optimization, electronic property calculation, and spectroscopic analysis. All methodologies, representative data, and logical workflows are presented to serve as a foundational guide for researchers undertaking similar molecular characterization studies.

Introduction

This compound is an organic molecule featuring a hydroxyl functional group and a chlorine substituent on a heptane (B126788) backbone.[1][2] Such haloalcohols are of interest in synthetic chemistry as intermediates and building blocks. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for predicting their behavior in chemical reactions and biological systems. Computational chemistry offers a powerful, non-experimental approach to determine these properties with high accuracy.[3]

This whitepaper proposes a standard computational protocol for the ab initio study of this compound. The methods described herein are widely applied in the field for the analysis of haloalkanes and alcohols, providing reliable predictions of molecular properties.[4][5][6]

Proposed Computational Methodology

The core of the theoretical investigation involves quantum mechanical calculations to solve the molecular Schrödinger equation.[3] Density Functional Theory (DFT) is selected as the primary method due to its excellent balance of computational cost and accuracy for organic molecules.[4][5][7]

Software and Hardware

All calculations would be performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing (HPC) cluster to manage the processing requirements.

Geometric Optimization and Vibrational Frequency Analysis

The first step is to determine the lowest energy conformation of this compound.

Protocol:

  • Initial Structure: The 3D structure of this compound is constructed using a molecular builder.

  • Conformational Search: A conformational search is performed using a lower-level theory (e.g., molecular mechanics with an MMFF force field) to identify potential low-energy isomers.

  • DFT Optimization: The most stable conformers are then subjected to full geometry optimization using the DFT method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[4][5] A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a good description of electron distribution, including polarization and diffuse functions.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

Electronic Structure and Property Calculation

Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties of the molecule.

Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

  • Mulliken Population Analysis: To understand the charge distribution, a Mulliken population analysis is conducted. This partitions the total electron density among the atoms, providing insight into atomic charges and identifying electrophilic/nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map provides a clear visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Representative Data and Analysis

The following tables present hypothetical, yet realistic, data that would be expected from the computational analysis of this compound.

Table 1: Optimized Geometric Parameters (Selected)

This table summarizes key structural parameters for the molecule.

ParameterBond/AngleCalculated Value
Bond Lengths C-Cl1.80 Å
C-O1.43 Å
O-H0.97 Å
C-C (avg)1.53 Å
Bond Angles C-C-Cl110.5°
C-O-H108.9°
C-C-C (avg)112.0°
Dihedral Angle Cl-C4-C3-C2-178.5°
Table 2: Calculated Electronic and Thermodynamic Properties

This table presents the key electronic and thermodynamic descriptors.

PropertyValueUnit
Energy of HOMO-7.2 eVelectron Volts
Energy of LUMO1.5 eVelectron Volts
HOMO-LUMO Gap8.7 eVelectron Volts
Dipole Moment2.15Debye
Gibbs Free Energy-850.123Hartrees
Enthalpy of Formation-95.5kcal/mol
Table 3: Mulliken Atomic Charges (Selected Atoms)

This table shows the calculated partial charges on key atoms within the molecule.

AtomAtom NumberMulliken Charge (e)
ClCl1-0.21
OO1-0.65
H (of OH)H16+0.42
C (bonded to Cl)C4+0.15
C (bonded to O)C1+0.25

Visualizations

Diagrams are essential for representing workflows and molecular properties. The following are generated using the DOT language.

G cluster_start 1. Initial Structure Generation cluster_opt 2. Geometry Optimization cluster_analysis 3. Property Calculation & Analysis A Construct 3D Structure B Conformational Search (Molecular Mechanics) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D E Verify Minimum Energy (No Imaginary Frequencies) D->E F HOMO/LUMO Analysis E->F G Mulliken Charge Calculation E->G H MEP Surface Generation E->H I Spectroscopic Prediction (IR, NMR) E->I

Caption: Computational workflow for the theoretical study of this compound.

G reactivity Molecular Reactivity Indicators homo HOMO Highest Occupied Molecular Orbital Site for Electrophilic Attack reactivity:f0->homo:f0 lumo LUMO Lowest Unoccupied Molecular Orbital Site for Nucleophilic Attack reactivity:f0->lumo:f0 gap HOMO-LUMO Gap E(LUMO) - E(HOMO) Indicator of Chemical Stability reactivity:f0->gap:f0 mep MEP Molecular Electrostatic Potential Visualizes Charge Distribution reactivity:f0->mep:f0

Caption: Logical relationship between key electronic structure concepts.

Conclusion

This whitepaper presents a standardized and robust computational methodology for the theoretical characterization of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, electronic, and thermodynamic properties. The provided protocols for geometry optimization, frequency analysis, and electronic structure calculations, along with the representative data, serve as a valuable blueprint for researchers. This framework enables the prediction of molecular behavior, guiding future experimental work in synthetic chemistry and drug development.

References

Paclitaxel: A Technical Guide to Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol®), a highly functionalized diterpenoid, is a cornerstone in the treatment of a variety of cancers.[1] Originally isolated from the Pacific yew (Taxus brevifolia), its complex structure and low natural abundance have driven extensive research into its biosynthesis and alternative production methods.[2][3][4] This guide provides a comprehensive overview of the natural occurrence of paclitaxel, a detailed examination of its intricate biosynthetic pathway, standardized experimental protocols for its study, and quantitative data on its production. Recent breakthroughs in genomics and synthetic biology have elucidated the complete pathway, opening new avenues for metabolic engineering and sustainable production in heterologous hosts.[1][5]

Natural Occurrence of Paclitaxel

Paclitaxel is a plant specialized metabolite naturally found in various species of the yew tree (Taxus).[1] While first discovered in the bark of Taxus brevifolia, it is present in other species such as Taxus baccata, Taxus canadensis, Taxus cuspidata, Taxus globosa, Taxus floridana, Taxus wallichiana, and Taxus chinensis.[6][7] The concentration of paclitaxel and related taxanes varies significantly between different Taxus species and even within different parts of the same plant.

The low concentration of paclitaxel in its natural sources, typically ranging from 0.001% to 0.05% of the dry weight of the bark, presents a significant challenge for its large-scale production.[3][8] The harvesting of yew bark is also an environmentally unsustainable practice, as it often requires the destruction of slow-growing, old-growth trees.[9] These factors have spurred the development of alternative production platforms, including semi-synthesis from more abundant precursors like baccatin (B15129273) III, plant cell cultures, and microbial fermentation.[2][10]

Table 1: Paclitaxel Content in Various Taxus Species and Plant Parts

Taxus SpeciesPlant PartPaclitaxel Content (% dry weight)Reference
Taxus brevifoliaBark0.001 - 0.05%[8]
Taxus wallichianaRoots0.023 ± 0.018%[11]
Bark0.014 ± 0.013%[11]
Leaves0.011 ± 0.006%[11]
Stem0.006 ± 0.006%[11]
Taxus chinensis & T. baccataNeedles1964 µg/g and 893 µg/g respectively[12]
Taxus cuspidataNeedles1.67 mg/g[12]
Taxus mediaNeedles1.22 mg/g[12]
Taxus maireiNeedles0.66 mg/g[12]

The Biosynthesis of Paclitaxel: A Multi-Step Enzymatic Cascade

The biosynthesis of paclitaxel is a complex pathway involving at least 19 enzymatic steps.[3] It begins with the universal precursor of terpenoids, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acylation reactions to form the intricate paclitaxel molecule. The recent elucidation of the complete pathway has been a significant breakthrough, enabling efforts to reconstitute it in heterologous systems.[1][13]

The pathway can be broadly divided into three major stages:

  • Formation of the Taxane (B156437) Skeleton: The initial and committing step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of all taxanes. This reaction is catalyzed by the enzyme taxadiene synthase (TXS).

  • Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases (CYPs) then hydroxylate the taxane ring at various positions. This is a highly complex part of the pathway with several potential intermediates and branch points.

  • Acylation and Tailoring Reactions: Finally, various acyl and other functional groups are added to the oxygenated taxane core to produce paclitaxel.

Below is a DOT language script for a diagram illustrating the core biosynthetic pathway of paclitaxel.

Paclitaxel_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Taxadien_5a_ol Taxa-4(5),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol T5αH (CYP) Taxadien_5a_yl_acetate Taxa-4(5),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate TAT Taxane_5a_10b_diol Taxane-5α,10β-diol Taxadien_5a_yl_acetate->Taxane_5a_10b_diol Multiple CYPs Baccatin_III Baccatin III Taxane_5a_10b_diol->Baccatin_III Multiple steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel DBTNBT, BAPT

Caption: Core biosynthetic pathway of Paclitaxel from GGPP.

Experimental Methodologies

The study of paclitaxel biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for key experiments.

Protocol for Paclitaxel Extraction from Taxus Plant Material

This protocol describes a general method for the extraction of paclitaxel for analytical purposes.

Materials:

Procedure:

  • Macerate 1 gram of dried, powdered plant material in 10 mL of methanol for 24 hours at room temperature.

  • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in 5 mL of a water/methanol (1:1 v/v) solution.

  • Perform liquid-liquid extraction with an equal volume of hexane to remove non-polar compounds. Discard the hexane phase.

  • Extract the aqueous phase three times with an equal volume of dichloromethane.

  • Combine the dichloromethane fractions and evaporate to dryness.

  • Redissolve the residue in a minimal volume of the HPLC mobile phase for analysis.

Protocol for Quantification of Paclitaxel by HPLC

This protocol provides a standard method for the quantification of paclitaxel using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Paclitaxel standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Standard Curve: Prepare a series of paclitaxel standards in the mobile phase, ranging from a low to high concentration (e.g., 1 µg/mL to 100 µg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 227 nm

  • Analysis: Inject the standards and the prepared plant extracts onto the HPLC system.

  • Quantification: Identify the paclitaxel peak in the chromatograms based on the retention time of the standard. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of paclitaxel in the plant extracts.

Below is a DOT language script for a diagram illustrating a typical experimental workflow for identifying genes involved in paclitaxel biosynthesis.

Experimental_Workflow A Taxus spp. Tissue Collection B RNA Extraction and Sequencing A->B C Transcriptome Assembly and Annotation B->C D Co-expression Network Analysis C->D E Candidate Gene Identification D->E F Gene Cloning and Vector Construction E->F G Heterologous Expression (e.g., N. benthamiana) F->G H Metabolite Extraction and Analysis (LC-MS) G->H I Functional Characterization of Enzymes H->I

Caption: Workflow for gene discovery in paclitaxel biosynthesis.

Quantitative Data on Paclitaxel Production

The yield of paclitaxel can vary significantly depending on the production method. Plant cell culture and metabolic engineering in heterologous hosts are promising alternatives to direct extraction from yew trees.

Table 2: Comparison of Paclitaxel Production Methods

Production MethodHost/SourceTypical YieldReference
Direct ExtractionTaxus brevifolia bark0.001 - 0.05% (dry weight)[8]
Plant Cell CultureTaxus spp. cells1 - 295 mg/L[14][15]
Metabolic EngineeringNicotiana benthamiana155 ng/g plant material[5]
Endophytic FungiOzonium sp. EFY-21417.1 ± 22.3 µg/L (engineered)[16]

Logical Relationships in Biosynthesis Regulation

The biosynthesis of paclitaxel is tightly regulated by a network of transcription factors and signaling molecules. Jasmonates, for example, are well-known elicitors that can significantly increase the expression of paclitaxel biosynthetic genes.

Below is a DOT language script for a diagram illustrating the regulatory relationship between jasmonate signaling and paclitaxel biosynthesis.

Caption: Jasmonate regulation of paclitaxel biosynthesis.

Conclusion

The complete elucidation of the paclitaxel biosynthetic pathway marks a new era in the production of this vital anticancer drug. The knowledge of all the genes and enzymes involved provides a roadmap for the metabolic engineering of high-yielding production systems in plants and microbes. Future research will likely focus on optimizing these heterologous systems, exploring the vast diversity of taxoid structures for new drug candidates, and further unraveling the complex regulatory networks that govern paclitaxel biosynthesis in its native host. These advancements hold the promise of a more sustainable and cost-effective supply of paclitaxel and its derivatives for clinical use.

References

Methodological & Application

Application Notes and Protocols: 4-Chloroheptan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloroheptan-1-ol as a versatile building block in organic synthesis. Due to the limited availability of specific literature on this compound, the following protocols and data are based on well-established reactions of analogous haloalcohols and provide a predictive framework for its synthetic applications.

Synthesis of this compound

This compound can be synthesized through several established methods for preparing haloalcohols. A common approach involves the regioselective opening of an epoxide or the reduction of a corresponding chlorocarboxylic acid derivative. An alternative route is the selective chlorination of a diol.

Protocol 1: Synthesis from 1,4-Heptanediol (B11940790)

A plausible route to this compound is the selective chlorination of 1,4-heptanediol. This can be achieved by reacting the diol with a suitable chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid, under controlled conditions to favor monosubstitution.

Experimental Protocol:

  • To a stirred solution of 1,4-heptanediol (1 equivalent) in a suitable solvent such as toluene, add concentrated hydrochloric acid (excess).

  • Heat the mixture to reflux (approximately 85-95°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

ParameterValueReference
Starting Material Heptane-1,7-diolAnalogous Synthesis[1]
Reagents Concentrated HCl, TolueneAnalogous Synthesis[1]
Reaction Time 5-10 hoursEstimated
Temperature 85-95°CEstimated
Yield 70-80%Estimated

Logical Workflow for Synthesis:

1,4-Heptanediol 1,4-Heptanediol This compound This compound 1,4-Heptanediol->this compound HCl, Toluene, Reflux

Caption: Synthesis of this compound.

Intramolecular Cyclization: Synthesis of 2-Propyltetrahydrofuran (B1633607)

This compound is an excellent precursor for the synthesis of 2-propyltetrahydrofuran via an intramolecular Williamson ether synthesis. The reaction is typically base-mediated, where the alcohol is deprotonated to form an alkoxide that subsequently displaces the chloride in an SN2 reaction.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting 2-propyltetrahydrofuran by distillation.

ParameterValueReference
Starting Material 4-Chloro-1-butanolAnalogous Reaction[2][3][4]
Base Sodium Hydride (NaH)[5]
Solvent Tetrahydrofuran (THF)[6]
Reaction Time 4-12 hoursEstimated
Temperature 0°C to Room TemperatureEstimated
Yield 85-95%Estimated

Signaling Pathway for Intramolecular Cyclization:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack This compound This compound Alkoxide Alkoxide This compound->Alkoxide NaH Alkoxide->Transition_State 2-Propyltetrahydrofuran 2-Propyltetrahydrofuran Transition_State->2-Propyltetrahydrofuran Cl- departure

Caption: Intramolecular Williamson Ether Synthesis.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups, making it a useful alkylating agent. The primary alcohol can be protected if necessary to avoid side reactions.

Protocol 2: Synthesis of 4-Azidoheptan-1-ol

  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, add sodium azide (B81097) (NaN3, 1.5 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude 4-azidoheptan-1-ol by column chromatography.

NucleophileProductConditionsYieldReference
NaN3 4-Azidoheptan-1-olDMF, 90°C, 18h~90%Estimated
NaCN 4-Cyanoheptan-1-olDMSO, 100°C, 24h~85%Estimated
PhSNa 4-(Phenylthio)heptan-1-olEtOH, Reflux, 12h~92%Estimated

Experimental Workflow for Nucleophilic Substitution:

This compound This compound Product Product This compound->Product Nucleophile, Solvent, Heat

Caption: General Nucleophilic Substitution.

Oxidation to 4-Chloroheptanal

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 4-chloroheptanal, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Protocol 3: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78°C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in DCM dropwise, maintaining the temperature at -78°C.

  • Stir for 1 hour at -78°C.

  • Add triethylamine (B128534) (5 equivalents) dropwise and stir for another 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-chloroheptanal.

Oxidizing AgentConditionsYieldReference
Swern Oxidation (COCl)2, DMSO, Et3N, DCM, -78°C85-95%General Protocol
PCC Pyridinium chlorochromate, DCM, RT70-85%General Protocol
DMP Dess-Martin periodinane, DCM, RT90-98%General Protocol

Logical Relationship in Oxidation:

This compound This compound 4-Chloroheptanal 4-Chloroheptanal This compound->4-Chloroheptanal Mild Oxidation (e.g., Swern, PCC, DMP) 4-Chloroheptanoic_Acid 4-Chloroheptanoic_Acid 4-Chloroheptanal->4-Chloroheptanoic_Acid Further Oxidation (e.g., Jones, KMnO4)

Caption: Oxidation States of this compound.

References

Application Notes and Protocols for 4-Chloroheptan-1-OL in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and based on the known reactivity of the functional groups present in 4-Chloroheptan-1-OL (a hydroxyl group and a chloro group). To date, there is a lack of specific published literature on the use of this compound in polymer chemistry. These protocols are intended to serve as a starting point for investigation.

Application as a Co-initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters

The hydroxyl group of this compound can act as a nucleophile to initiate the ring-opening polymerization of cyclic esters, such as ε-caprolactone or lactide, in the presence of a suitable catalyst. This results in the formation of a polyester (B1180765) chain with the 4-chloroheptyl group at one end. The terminal chloro-group can then be used for post-polymerization modification.

Experimental Protocol: Synthesis of Poly(ε-caprolactone) using this compound as an Initiator
  • Materials:

    • ε-Caprolactone (monomer)

    • This compound (initiator)

    • Stannous octoate (Sn(Oct)₂) (catalyst)

    • Toluene (B28343) (solvent, anhydrous)

    • Methanol (B129727) (for precipitation)

    • Dichloromethane (for dissolution)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone and this compound.

    • Add anhydrous toluene to dissolve the monomer and initiator.

    • In a separate vial, dissolve stannous octoate in anhydrous toluene.

    • Add the catalyst solution to the monomer/initiator solution with stirring.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).

    • Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.

    • After the desired conversion is reached, cool the reaction mixture to room temperature.

    • Dissolve the viscous polymer solution in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it with methanol.

    • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

    • Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by ¹H NMR and ¹³C NMR).

Data Presentation
Entry[Monomer]:[Initiator]:[Catalyst] RatioReaction Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (GPC)
150:1:0.1495570055001.15
2100:1:0.189210500102001.20
3200:1:0.1168820100195001.25

This is hypothetical data for illustrative purposes.

Visualization: ROP Workflow

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer ε-Caprolactone Reaction Reaction at 110°C Monomer->Reaction Initiator This compound Initiator->Reaction Catalyst Sn(Oct)₂ Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying GPC GPC Analysis Drying->GPC NMR NMR Analysis Drying->NMR

Caption: Workflow for Ring-Opening Polymerization.

Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)

The chloro-group in this compound can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1][2][3][4][5] This allows for the synthesis of well-defined polymers with a narrow molecular weight distribution. The hydroxyl group on the initiator would be incorporated at the α-end of the polymer chain, providing a site for further functionalization.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA)
  • Materials:

    • Methyl methacrylate (MMA) (monomer, inhibitor removed)

    • This compound (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent, anhydrous)

    • Methanol (for precipitation)

    • Tetrahydrofuran (THF) (for dissolution)

  • Procedure:

    • To a Schlenk flask, add CuBr.

    • Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times.

    • Add the monomer (MMA), initiator (this compound), ligand (PMDETA), and solvent (anisole) via degassed syringes under a positive pressure of inert gas.

    • The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).

    • Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and molecular weight evolution (by GPC).

    • To stop the polymerization, the flask is cooled to room temperature and opened to air.

    • The mixture is diluted with THF, and the solution is passed through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • The polymer is isolated by precipitation into a large excess of cold methanol.

    • The precipitated polymer is collected by filtration and dried under vacuum at 50 °C.

Data Presentation
Entry[Monomer]:[Initiator]:[CuBr]:[PMDETA] RatioReaction Time (h)Monomer Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (GPC)
1100:1:1:1685850083001.12
2200:1:1:1128016000155001.18
3400:1:1:1247530000285001.25

This is hypothetical data for illustrative purposes.

Visualization: ATRP Mechanism

ATRP_Mechanism Initiator This compound (R-Cl) Radical R• Initiator->Radical k_act Catalyst Cu(I)Br/PMDETA Deactivated_Catalyst Cu(II)Br₂/PMDETA Catalyst->Deactivated_Catalyst Deactivated_Catalyst->Catalyst Propagating_Radical R-M• Radical->Propagating_Radical + M Monomer Monomer (M) Dormant_Chain R-M-Cl Propagating_Radical->Dormant_Chain k_deact Polymer Polymer (R-Mₙ-Cl) Propagating_Radical->Polymer + (n-1)M Dormant_Chain->Propagating_Radical k_act

Caption: Simplified ATRP Mechanism.

Application as a Chain Transfer Agent (CTA) in Radical Polymerization

Alkyl halides can act as chain transfer agents in radical polymerization, helping to control the molecular weight of the resulting polymer.[6] The effectiveness of this compound as a CTA would depend on the chain transfer constant for the specific monomer being polymerized.

Experimental Protocol: Styrene Polymerization with this compound as a CTA
  • Materials:

    • Styrene (monomer, inhibitor removed)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • This compound (chain transfer agent)

    • Toluene (solvent)

    • Methanol (for precipitation)

  • Procedure:

    • In a polymerization tube, dissolve styrene, AIBN, and the desired amount of this compound in toluene.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Seal the tube under vacuum.

    • Immerse the tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

    • After a specific time, quench the reaction by cooling the tube in an ice bath.

    • Open the tube and pour the contents into a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash with methanol, and dry under vacuum.

    • Determine the molecular weight of the polymer by GPC.

Data Presentation
Entry[Styrene]:[AIBN] Ratio[this compound] (mol%)Reaction Time (h)Conversion (%)Mn ( g/mol ) (GPC)PDI (GPC)
11000:10460150,0002.1
21000:1145880,0001.9
31000:1545525,0001.8

This is hypothetical data for illustrative purposes.

Visualization: Chain Transfer Process

Chain_Transfer P_radical Growing Polymer Chain (P•) CTA This compound (R-Cl) Terminated_Polymer Terminated Polymer (P-Cl) P_radical->Terminated_Polymer New_Radical New Radical (R•) CTA->New_Radical New_Growing_Chain New Growing Chain (R-M•) New_Radical->New_Growing_Chain + M Monomer Monomer (M) Polycondensation n HO-(CH₂)₃-CH(Cl)-(CH₂)₃-H n  HO-(CH₂)₃-CH(Cl)-(CH₂)₂-CH₃ plus1 + n HO-(CH₂)₃-CH(Cl)-(CH₂)₃-H->plus1 n ClCO-(CH₂)₄-COCl n  ClCO-(CH₂)₄-COCl plus1->n ClCO-(CH₂)₄-COCl arrow n ClCO-(CH₂)₄-COCl->arrow Polymer -[O-(CH₂)₃-CH(Cl)-(CH₂)₂-CH₃-OCO-(CH₂)₄-CO]ₙ- arrow->Polymer plus2 + 2n HCl Polymer->plus2

References

Application Notes and Protocols for the Analytical Detection of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-Chloroheptan-1-ol. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds. Due to the presence of a hydroxyl group, which imparts polarity and reduces volatility, a derivatization step is typically required to achieve optimal chromatographic separation and detection.

Introduction

This compound is a halogenated alcohol that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive detection methods are crucial for quality control, impurity profiling, and research applications. Gas chromatography (GC) is a powerful technique for separating volatile compounds, and when coupled with mass spectrometry (MS), it provides high selectivity and sensitivity for identification and quantification.[1][2] However, the polar hydroxyl group in this compound can lead to poor peak shape and low sensitivity in GC analysis due to potential interactions with the stationary phase and hydrogen bonding.[3] To address these challenges, derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[3][4][5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The recommended method for the analysis of this compound is GC-MS following a silylation derivatization step. This approach enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway: Silylation Derivatization

The following diagram illustrates the silylation reaction of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.

silylation_reaction reactant1 This compound product1 Silylated this compound (TMS Derivative) reactant1->product1 Reaction reactant2 BSTFA reactant2->product1 product2 Byproducts

Silylation of this compound with BSTFA.

Experimental Protocols

Sample Preparation

The sample preparation protocol will vary depending on the sample matrix. The following is a general procedure for extraction from a liquid matrix.

Materials:

  • Sample containing this compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Protocol:

  • To 1 mL of the liquid sample, add 1 mL of the organic solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The presence of water can interfere with the derivatization reaction.[5]

  • The dried extract is now ready for derivatization.

Derivatization Protocol (Silylation)

This protocol describes the derivatization of the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) (optional, as a solvent)

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • Transfer 100 µL of the dried sample extract into a GC vial insert.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • If the sample is highly concentrated, a solvent such as pyridine can be added.

  • Cap the vial tightly.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.[5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Split Ratio10:1 (can be adjusted based on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 50°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Quantitative Data

Parameter Value for 4-chloro-1-butanol (B43188)
Linearity Range0.08 to 40 ppm (µg/g API)
Correlation Coefficient (R²)0.9999
Detection Limit (DL)0.05 ppm
Quantitation Limit (QL)0.08 ppm
Accuracy (Recovery)90.5% to 108.7%
Precision (RSD)6.0%

Data from a validated GC-MS method for the determination of 4-chloro-1-butanol in active pharmaceutical ingredients.[6] A similar sensitive determination method for 4-chloro-1-butanol using LC-ICP-MS has also been developed, with a detection limit of 0.2 ppm.[7]

Discussion

The described GC-MS method with silylation derivatization provides a robust framework for the sensitive and selective detection of this compound. The derivatization step is critical for improving the chromatographic behavior of this polar compound.[8] The choice of silylating reagent, reaction time, and temperature may need to be optimized for specific applications to ensure complete derivatization.[5] The use of an internal standard is recommended for accurate quantification to compensate for any variations in sample preparation and injection. The provided GC-MS parameters are a starting point and should be optimized to achieve the desired separation and sensitivity. For identification, the obtained mass spectrum of the derivatized this compound should be compared with a reference spectrum or interpreted based on characteristic fragmentation patterns. For trace-level analysis, operating the mass spectrometer in SIM mode can significantly enhance sensitivity by monitoring specific ions characteristic of the target analyte.

References

Application Notes and Protocols for the Purification of 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroheptan-1-ol is a functionalized aliphatic alcohol containing a chlorine atom, making it a potentially valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature, possessing both a hydroxyl group and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. The purity of this compound is paramount for the success of downstream applications, necessitating robust purification protocols. These application notes provide detailed methodologies for the purification of this compound, catering to different scales and purity requirements. The protocols described include liquid-liquid extraction for initial work-up, silica (B1680970) gel column chromatography for high-purity samples, and fractional distillation for bulk purification.

Data Presentation

The following tables summarize the expected outcomes for each purification method, based on typical results for similar compounds.

Table 1: Liquid-Liquid Extraction Efficiency

ParameterValue
Initial Purity~70-80% (Crude Reaction Mixture)
Final Purity>90%
Yield>95%
Solvent SystemDiethyl ether / Saturated aq. NaHCO₃, Brine
Number of Extractions3

Table 2: Silica Gel Column Chromatography Performance

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3)
Loading Capacity1g crude product per 30g silica
Final Purity>99%
Typical Yield85-95%
Elution Volume200-300 mL for 1g scale

Table 3: Fractional Distillation Parameters

ParameterValue
Boiling Point (estimated)190-200 °C at atm. pressure
Pressure10-20 mmHg (Vacuum)
Boiling Point (vacuum)90-100 °C (estimated)
Purity of Main Fraction>98%
Yield80-90%
Fore-run/Residue~10-20%

Experimental Protocols

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed for the initial work-up of a crude reaction mixture containing this compound to remove inorganic salts and water-soluble impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake gently to dissolve the organic components.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Vent the separatory funnel frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer, containing the product, should be the upper layer.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities.

  • Separate the layers and collect the organic layer in an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified this compound.

Protocol 2: High-Purity Purification by Silica Gel Column Chromatography

This method is suitable for obtaining highly pure this compound for applications requiring stringent purity, such as in the synthesis of pharmaceutical intermediates.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp and/or appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., Hexane:Ethyl Acetate 9:1) and carefully load it onto the top of the silica gel column.

  • Elution: Begin elution with the starting mobile phase (Hexane:Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3) to facilitate the elution of the more polar this compound.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Bulk Purification by Fractional Distillation

Fractional distillation is ideal for purifying larger quantities of this compound, particularly if the impurities have significantly different boiling points.

Materials:

  • Crude this compound (preferably after initial extraction)

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will contain lower-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum (estimated 90-100 °C at 10-20 mmHg), switch to a new receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., GC-MS, NMR) to confirm its purity.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Work-up Chromatography Silica Gel Chromatography Extraction->Chromatography For High Purity Distillation Fractional Distillation Extraction->Distillation For Bulk Purification Waste1 Aqueous Waste Extraction->Waste1 Pure_Chroma High Purity Product (>99%) Chromatography->Pure_Chroma Waste2 Impure Fractions Chromatography->Waste2 Pure_Distill Bulk Purity Product (>98%) Distillation->Pure_Distill Waste3 Fore-run & Residue Distillation->Waste3

Caption: Purification workflow for this compound.

Application Notes and Protocols: 4-Chloroheptan-1-ol as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 4-chloroheptan-1-ol in the synthesis of novel materials, drawing upon the reactivity of its bifunctional nature. The protocols offer detailed experimental procedures for the synthesis of functionalized polymers and drug-delivery systems.

Introduction to this compound

This compound is a bifunctional molecule containing a primary hydroxyl group and a secondary chloro group. This unique combination allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of a variety of polymeric architectures and functional materials. The primary alcohol can readily undergo esterification or etherification reactions, while the secondary chloride can participate in nucleophilic substitution reactions. This dual reactivity opens up possibilities for creating polymers with tailored properties for applications in drug delivery, specialty coatings, and advanced materials.

Application: Synthesis of Functionalized Polyethers

The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then initiate the ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to yield functionalized polyethers. The pendant chloro group along the polymer backbone can then be further modified through post-polymerization modification techniques.

This protocol describes the synthesis of a poly(ethylene glycol) derivative with pendant 4-chloroheptyl groups.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethylene oxide

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet is purged with argon.

  • This compound (1.0 eq) is dissolved in anhydrous THF.

  • Sodium hydride (1.1 eq) is carefully added in portions at 0 °C. The reaction mixture is stirred for 1 hour at room temperature.

  • The flask is cooled to 0 °C, and a predetermined amount of ethylene oxide is condensed into the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 24-48 hours.

  • The polymerization is quenched by the addition of a small amount of methanol.

  • The reaction mixture is acidified with dilute HCl.

  • The polymer is precipitated by pouring the solution into cold diethyl ether.

  • The precipitate is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated in diethyl ether.

  • The final polymer is dried under vacuum.

Table 1: Hypothetical Properties of Chloro-Functionalized PEG

PropertyValue
Molecular Weight (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.1 - 1.3
FunctionalityPendant 4-chloroheptyl groups
SolubilitySoluble in water and polar organic solvents

Workflow for Synthesis of Chloro-Functionalized PEG

G cluster_0 Initiator Formation cluster_1 Polymerization cluster_2 Workup A This compound in THF B Add NaH at 0°C A->B C Stir at RT for 1h B->C D Cool to 0°C C->D E Add Ethylene Oxide D->E F Stir for 24-48h at RT E->F G Quench with Methanol F->G H Acidify with HCl G->H I Precipitate in Diethyl Ether H->I J Dry Polymer I->J

Caption: Workflow for the synthesis of chloro-functionalized PEG.

Application: Synthesis of Amphiphilic Block Copolymers for Drug Delivery

This compound can be used as a functional initiator for the synthesis of amphiphilic block copolymers. The hydroxyl group can initiate the ring-opening polymerization of a hydrophobic monomer (e.g., lactide to form polylactide, PLA), and the chloro group can subsequently be used to attach a hydrophilic block (e.g., by reacting with an amine-terminated poly(ethylene glycol), PEG-NH₂).

This protocol outlines a two-step process to synthesize a PLA-PEG block copolymer.

Step 1: Synthesis of Chloro-Terminated Polylactide (PLA-Cl)

Materials:

Procedure:

  • In a flame-dried Schlenk flask under argon, L-lactide and this compound are dissolved in anhydrous toluene.

  • A stock solution of Sn(Oct)₂ in toluene is added to the reaction mixture.

  • The flask is heated to 110 °C and stirred for 12-24 hours.

  • The reaction is cooled to room temperature, and the polymer is precipitated in cold methanol.

  • The polymer is collected by filtration and dried under vacuum.

Step 2: Synthesis of PLA-b-PEG Block Copolymer

Materials:

  • PLA-Cl (from Step 1)

  • Amine-terminated poly(ethylene glycol) (PEG-NH₂)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • PLA-Cl is dissolved in DMF in a round-bottom flask.

  • PEG-NH₂ (1.2 eq), NaI (catalytic amount), and TEA (2.0 eq) are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 48 hours.

  • The solution is cooled, and the polymer is precipitated in cold diethyl ether.

  • The block copolymer is purified by dialysis against deionized water to remove unreacted PEG-NH₂ and salts.

  • The final product is obtained by lyophilization.

Table 2: Hypothetical Characteristics of PLA-b-PEG Block Copolymer

PropertyValue
Mn (PLA block)10,000 - 30,000 g/mol
Mn (PEG block)2,000 - 5,000 g/mol
PDI1.2 - 1.5
Critical Micelle Concentration (CMC)5 - 20 mg/L
Micelle Size (Diameter)50 - 150 nm

Logical Relationship for Block Copolymer Synthesis

G A This compound (Functional Initiator) C Ring-Opening Polymerization A->C B L-lactide (Hydrophobic Monomer) B->C D PLA-Cl (Hydrophobic Block) C->D F Nucleophilic Substitution D->F E PEG-NH2 (Hydrophilic Block) E->F G PLA-b-PEG (Amphiphilic Block Copolymer) F->G

Caption: Synthesis pathway for PLA-b-PEG block copolymer.

Application: Post-Polymerization Modification for Drug Conjugation

The chloro groups on polymers derived from this compound serve as reactive handles for the covalent attachment of therapeutic agents. This is particularly relevant in the development of polymer-drug conjugates for targeted drug delivery.

This protocol describes the attachment of a model drug containing a thiol group to a chloro-functionalized polymer backbone.

Materials:

  • Chloro-functionalized polymer (e.g., from Section 2)

  • Thiol-containing model drug (e.g., N-acetylcysteine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • The chloro-functionalized polymer is dissolved in DMF.

  • The thiol-containing drug (1.5 eq per chloro group) and K₂CO₃ (3.0 eq per chloro group) are added to the solution.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • The solution is cooled and filtered to remove insoluble salts.

  • The polymer-drug conjugate is purified by dialysis against a suitable solvent to remove unreacted drug and base.

  • The final product is isolated by precipitation or lyophilization.

Table 3: Hypothetical Drug Loading on Functionalized Polymer

ParameterValue
Polymer BackboneChloro-functionalized PEG
Model DrugN-acetylcysteine
Drug Loading Content (wt%)5 - 15%
Conjugation Efficiency> 80%

Signaling Pathway for Drug Conjugation

G Polymer_Cl Polymer-Cl SN2 SN2 Reaction Polymer_Cl->SN2 Thiol_Drug Thiol-Drug Thiolate Polymer-Cl + Drug-S- Thiol_Drug->Thiolate Base Base (K2CO3) Base->Thiol_Drug Deprotonation Thiolate->SN2 Conjugate Polymer-S-Drug SN2->Conjugate Byproduct KCl SN2->Byproduct

Caption: Reaction pathway for thiol-ene drug conjugation.

Application Notes and Protocols for Reactions Involving 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical transformations involving 4-Chloroheptan-1-ol. This bifunctional molecule, containing both a primary alcohol and a secondary alkyl chloride, offers a versatile platform for the synthesis of a variety of organic compounds. The protocols provided herein are designed to serve as a practical guide for laboratory execution.

Introduction to the Reactivity of this compound

This compound possesses two primary reactive sites: the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, and it can be deprotonated to form an alkoxide, a potent nucleophile. The secondary alkyl chloride can participate in nucleophilic substitution and elimination reactions. The presence of both functional groups on the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. The selection of reagents and reaction conditions is crucial to achieving the desired selective transformation.

I. Intramolecular Williamson Ether Synthesis: Synthesis of 2-Propyl-tetrahydropyran

The presence of both a hydroxyl group and a halide in this compound makes it an ideal precursor for an intramolecular Williamson ether synthesis. Treatment with a strong base deprotonates the alcohol, and the resulting alkoxide can then displace the chloride via an intramolecular SN2 reaction to form a six-membered cyclic ether, 2-propyl-tetrahydropyran.[1][2] Six-membered ring formation is kinetically and thermodynamically favorable.[3]

Experimental Protocol:
  • Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add a solution of this compound (1.51 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: While stirring, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise at room temperature. The addition of NaH will cause the evolution of hydrogen gas.[4][5]

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-propyl-tetrahydropyran.

Quantitative Data:
ParameterValueReference
Starting MaterialThis compound (10 mmol)-
BaseSodium Hydride (1.2 eq)[4][6]
SolventAnhydrous THF[7]
Reaction TemperatureReflux[7]
Reaction Time4-6 hours-
Expected Yield75-85%Estimated

Reaction Workflow:

G start This compound in THF base Add Sodium Hydride (NaH) start->base Deprotonation reflux Heat to Reflux (4-6h) base->reflux Intramolecular SN2 quench Quench with water at 0°C reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Distillation/Chromatography dry->purify product 2-Propyl-tetrahydropyran purify->product

Caption: Workflow for the synthesis of 2-propyl-tetrahydropyran.

II. Oxidation of the Alcohol Functionality

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[8][9]

A. Selective Oxidation to 4-Chloroheptanal

For the selective oxidation to the aldehyde, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) is recommended to prevent over-oxidation to the carboxylic acid.[10][11][12]

Experimental Protocol (using Dess-Martin Periodinane):
  • Reaction Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add a solution of this compound (1.51 g, 10 mmol) in 40 mL of anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (DMP) (4.68 g, 11 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Extraction: Stir the biphasic mixture vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-chloroheptanal can be purified by column chromatography on silica gel.

B. Complete Oxidation to 4-Chloroheptanoic Acid

For the complete oxidation to the carboxylic acid, a stronger oxidizing agent like potassium dichromate in the presence of sulfuric acid is employed under heating.

Experimental Protocol (using Potassium Dichromate):
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate (K₂Cr₂O₇) (9.8 g, 33.3 mmol) in 50 mL of water and add 10 mL of concentrated sulfuric acid carefully.

  • Reagent Addition: Slowly add a solution of this compound (5.0 g, 33.1 mmol) in 25 mL of acetone (B3395972) to the oxidizing mixture from the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours. The color of the solution should change from orange to green.[8]

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Base Wash: Wash the combined organic extracts with a 5% aqueous sodium hydroxide (B78521) solution. The product will move to the aqueous layer as its sodium salt.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated HCl until it is acidic to litmus (B1172312) paper, and then extract the carboxylic acid with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-chloroheptanoic acid.

Quantitative Data:
ReactionOxidizing Agent (eq)SolventTemp.Time (h)Expected YieldReference
To Aldehyde Dess-Martin Periodinane (1.1)DCMRT1-285-95%[10][11]
To Carboxylic Acid K₂Cr₂O₇ / H₂SO₄ (excess)Acetone/WaterReflux260-70%[8]

Oxidation Pathways:

G start This compound aldehyde 4-Chloroheptanal start->aldehyde DMP or PCC (Mild Oxidation) acid 4-Chloroheptanoic Acid start->acid K2Cr2O7 / H2SO4 (Strong Oxidation)

Caption: Oxidation pathways of this compound.

III. Grignard Reaction via a Protected Intermediate

A Grignard reagent cannot be directly formed from this compound due to the presence of the acidic hydroxyl proton, which would quench the Grignard reagent as it forms.[13][14] Therefore, a protection-deprotection strategy is necessary. The alcohol is first protected as a silyl (B83357) ether, which is stable to the Grignard formation and reaction conditions.[15][16][17]

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.51 g, 10 mmol) and triethylamine (B128534) (1.5 mL, 11 mmol) in 20 mL of anhydrous DCM at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.66 g, 11 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to give 1-((tert-butyldimethylsilyl)oxy)-4-chloroheptane.

Step 2: Grignard Reagent Formation and Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (0.3 g, 12.5 mmol).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the protected 1-((tert-butyldimethylsilyl)oxy)-4-chloroheptane (2.79 g, 10 mmol) in 30 mL of anhydrous THF dropwise to initiate the reaction.

  • Once the Grignard reagent formation is complete (the solution turns cloudy and the magnesium is consumed), cool the mixture to 0 °C.

  • Slowly add a solution of the desired electrophile (e.g., 0.72 g, 10 mmol of cyclohexanone) in 10 mL of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in 20 mL of THF.

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (11 mL, 11 mmol).

  • Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Quench with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data:
StepReagentsSolventTemp.Time (h)Expected Yield
Protection TBDMSCl, Et₃NDCM0°C to RT4-690-95%
Grignard Mg, ElectrophileTHFRT2-370-80%
Deprotection TBAFTHFRT2-485-95%

Grignard Reaction Workflow:

G start This compound protect Protect OH with TBDMSCl start->protect protected_alcohol Protected Haloalcohol protect->protected_alcohol grignard_formation Form Grignard with Mg protected_alcohol->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent reaction React with Electrophile grignard_reagent->reaction protected_product Protected Product reaction->protected_product deprotect Deprotect with TBAF protected_product->deprotect final_product Final Alcohol Product deprotect->final_product

Caption: Workflow for a Grignard reaction using a protected this compound.

IV. Nucleophilic Substitution of the Chloride

The secondary chloride of this compound can be displaced by a variety of nucleophiles. The reaction will likely proceed via an SN2 mechanism, although SN1 and elimination pathways can be competitive depending on the nucleophile and reaction conditions.[18][19] Using a good, non-basic nucleophile in a polar aprotic solvent will favor the SN2 reaction.

Experimental Protocol (Substitution with Azide):
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 50 mL of dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (B81097) (NaN₃) (0.78 g, 12 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting 4-azidoheptan-1-ol can be purified by column chromatography.

Quantitative Data:
ParameterValue
Starting MaterialThis compound (10 mmol)
NucleophileSodium Azide (1.2 eq)
SolventDMF
Reaction Temperature80-90 °C
Reaction Time12-18 hours
Expected Yield70-80%

Nucleophilic Substitution Logical Relationship:

G substrate This compound (Secondary Alkyl Halide) product Substitution Product (4-Azidoheptan-1-ol) substrate->product nucleophile Strong, Non-basic Nucleophile (e.g., N3-) nucleophile->product solvent Polar Aprotic Solvent (e.g., DMF) solvent->product mechanism Favors SN2 Pathway product->mechanism

References

Application Notes and Protocols for the Scalable Synthesis of 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-Chloroheptan-1-ol, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The protocols detailed below are designed for scalability, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, including nucleophilic substitution at the chlorinated carbon and reactions typical of primary alcohols. The synthesis of this compound can be efficiently achieved through a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[1][2][3][4] This document outlines a robust and scalable protocol for the synthesis of this compound via the reaction of propylmagnesium bromide with 4-chlorobutyraldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound at different scales. This data is based on analogous Grignard reactions and established chemical principles for scaling up such processes.[5][6][7]

ParameterLaboratory Scale (100 mmol)Pilot Scale (1 mol)Production Scale (10 mol)
Starting Materials
1-Bromopropane (B46711)12.3 g (100 mmol)123 g (1 mol)1.23 kg (10 mol)
Magnesium Turnings2.67 g (110 mmol)26.7 g (1.1 mol)267 g (11 mol)
4-Chlorobutyraldehyde10.65 g (100 mmol)106.5 g (1 mol)1.065 kg (10 mol)
Anhydrous THF200 mL2 L20 L
Reaction Conditions
Grignard Formation Temp.Reflux (approx. 66 °C)Reflux (approx. 66 °C)Reflux (approx. 66 °C)
Addition of Aldehyde Temp.0 °C to RT0 °C to RT0 °C to RT
Reaction Time2-3 hours3-4 hours4-6 hours
Work-up & Purification
Quenching AgentSat. aq. NH4ClSat. aq. NH4ClSat. aq. NH4Cl
Extraction SolventDiethyl etherDiethyl etherDiethyl ether/MTBE
Purification MethodFlash ChromatographyDistillationFractional Distillation
Yield and Purity
Isolated Yield75-85%70-80%65-75%
Purity (by GC)>98%>97%>96%

Experimental Protocols

Preparation of Propylmagnesium Bromide (Grignard Reagent)

This procedure outlines the preparation of the Grignard reagent, n-propylmagnesium bromide.[8]

Materials:

  • 1-Bromopropane (C3H7Br)

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (I2) crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Place magnesium turnings in the three-necked flask.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous THF.

  • Add a small amount of the 1-bromopropane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

Synthesis of this compound

This protocol details the reaction of the prepared Grignard reagent with 4-chlorobutyraldehyde.

Materials:

  • Propylmagnesium bromide solution in THF

  • 4-Chlorobutyraldehyde (C4H7ClO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether (or MTBE for larger scale)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Reaction flask with the prepared Grignard reagent

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 4-chlorobutyraldehyde in anhydrous THF in a dropping funnel.

  • Add the 4-chlorobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (or MTBE).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The final step involves the purification of the crude product to obtain high-purity this compound.

Methods:

  • Laboratory Scale: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Pilot and Production Scale: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 84-85 °C at 16 mmHg.[9]

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification cluster_product Final Product Propane 1-Bromopropane Grignard Propylmagnesium Bromide Propane->Grignard Magnesium Magnesium Magnesium->Grignard Aldehyde 4-Chlorobutyraldehyde Reaction Addition Reaction Aldehyde->Reaction Grignard->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography/ Distillation Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway reagent Propylmagnesium Bromide (Nucleophile) intermediate Alkoxide Intermediate reagent->intermediate Nucleophilic Attack substrate 4-Chlorobutyraldehyde (Electrophile) substrate->intermediate product This compound intermediate->product Protonation quenching H₃O⁺ (Work-up) quenching->product

Caption: Key chemical transformations in the Grignard reaction.

References

The Role of 4-Chloroheptan-1-OL in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – While the direct large-scale application of 4-Chloroheptan-1-OL in the synthesis of commercially available agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests potential as a versatile building block in the development of novel fungicides, herbicides, and insecticides. This application note explores the hypothetical and potential synthetic routes where this compound could serve as a key intermediate, based on established principles of organic synthesis and the structure of existing agrochemicals.

The presence of both a chloro and a hydroxyl functional group on a seven-carbon backbone makes this compound a bifunctional molecule capable of undergoing a variety of chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or be used in ether and ester linkages. This dual reactivity opens avenues for the synthesis of diverse molecular scaffolds relevant to agrochemical activity.

Potential Synthetic Pathways in Agrochemical Development

The logical application of this compound would be in the synthesis of agrochemicals containing a heptyl or a modified heptyl moiety. The following diagram illustrates a potential synthetic workflow for utilizing this precursor.

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Potential Agrochemicals This compound This compound Heptyl_Ether_Linkage Heptyl Ether Derivative This compound->Heptyl_Ether_Linkage Williamson Ether Synthesis Heptyl_Ester_Linkage Heptyl Ester Derivative This compound->Heptyl_Ester_Linkage Esterification Functionalized_Heptyl_Chain Functionalized Heptyl Moiety This compound->Functionalized_Heptyl_Chain Substitution/Oxidation Fungicide Fungicide Heptyl_Ether_Linkage->Fungicide Herbicide Herbicide Heptyl_Ester_Linkage->Herbicide Insecticide Insecticide Functionalized_Heptyl_Chain->Insecticide Fungicide_Signaling_Pathway Heptyl_Fungicide Heptyl_Fungicide Fungal_Cell_Membrane Fungal_Cell_Membrane Heptyl_Fungicide->Fungal_Cell_Membrane Intercalation Membrane_Disruption Membrane_Disruption Fungal_Cell_Membrane->Membrane_Disruption Increased Permeability Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Leads to

Troubleshooting & Optimization

side reactions and byproducts in 4-Chloroheptan-1-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloroheptan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The principal synthetic route involves the reaction of a Grignard reagent, specifically butylmagnesium chloride (BuMgCl), with tetrahydrofuran (B95107) (THF). This reaction proceeds via the nucleophilic ring-opening of THF by the butyl carbanion from the Grignard reagent.

Q2: What are the most common side reactions and byproducts in this synthesis?

Several side reactions can occur, leading to the formation of various byproducts. The most frequently encountered include:

  • Wurtz Coupling: Reaction of the Grignard reagent with the starting alkyl halide (1-chlorobutane) can lead to the formation of octane.

  • Elimination Reaction: The Grignard reagent can act as a base, causing the elimination of HCl from 1-chlorobutane (B31608) to yield butene.

  • Reaction with Residual Water: Any moisture in the reaction setup will quench the Grignard reagent, producing butane.

  • Formation of 1,4-Dichlorobutane: Under certain conditions, chloride ions can react with THF, leading to the formation of 1,4-dichlorobutane.

  • Formation of Di-n-butyl ether: This can occur through the reaction of the Grignard reagent with the ether solvent or from the decomposition of THF under acidic conditions during workup.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Grignard reagent by moisture.

  • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the 1-chlorobutane slowly to the magnesium turnings to control the exothermic reaction and reduce the likelihood of Wurtz coupling.

  • Controlled Temperature: Maintain the recommended reaction temperatures during both the Grignard formation and the subsequent reaction with THF.

  • Purity of Reagents: Use high-purity magnesium, 1-chlorobutane, and THF to avoid side reactions catalyzed by impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by residual moisture or acidic impurities. 3. Suboptimal reaction temperature. 4. Inefficient ring-opening of THF.1. Activate the magnesium turnings (e.g., with a crystal of iodine) and ensure slow addition of 1-chlorobutane. 2. Thoroughly dry all glassware and use anhydrous solvents. Purify reagents if necessary. 3. Carefully monitor and control the reaction temperature throughout the synthesis. 4. Ensure a sufficient reaction time and appropriate stoichiometry of reactants.
Presence of Octane in the Product Wurtz coupling side reaction between butylmagnesium chloride and 1-chlorobutane.Add the 1-chlorobutane dropwise during the Grignard reagent preparation to maintain a low concentration of the alkyl halide in the reaction mixture.
Detection of Butane and Butene Butane is formed from the reaction of the Grignard reagent with any proton source (e.g., water). Butene is a result of an elimination reaction.Maintain strict anhydrous conditions. Control the temperature during the Grignard formation to minimize elimination.
Contamination with 1,4-Dichlorobutane Reaction of chloride ions with THF, potentially promoted by Lewis acidic magnesium species.Ensure the Grignard reagent is fully formed before the addition of THF. Use of freshly prepared Grignard reagent is recommended.
Presence of Di-n-butyl ether Can form from the ether solvent or THF decomposition.Use THF as the solvent for the Grignard reaction to avoid introducing other ethers. Neutralize the reaction mixture carefully during workup to prevent acid-catalyzed decomposition of THF.

Quantitative Data on Byproduct Formation

The following table summarizes typical yields and the approximate percentages of common byproducts observed in the synthesis of this compound. These values can vary depending on the specific experimental conditions.

Compound Typical Yield / Percentage Notes
This compound 60-75%The desired product. Yield is highly dependent on reaction conditions.
Octane 5-15%Major byproduct from Wurtz coupling.
Butane VariableDependent on the effectiveness of anhydrous conditions.
Butene < 5%Minor byproduct from elimination.
1,4-Dichlorobutane < 5%Can be minimized with careful control of the reaction.
Di-n-butyl ether < 3%Typically a minor contaminant.

Experimental Protocols

Preparation of Butylmagnesium Chloride (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Chlorobutane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask and add a small crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool and then add a small amount of anhydrous THF.

  • Add a solution of 1-chlorobutane in anhydrous THF dropwise from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has started, continue the dropwise addition of the 1-chlorobutane solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound

Materials:

  • Butylmagnesium chloride solution in THF (prepared as above)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the freshly prepared butylmagnesium chloride solution in an ice bath.

  • Slowly add anhydrous THF to the Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizing Reaction Pathways

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reactions that can occur.

Synthesis_Pathway BuCl 1-Chlorobutane Grignard_Formation Grignard Formation BuCl->Grignard_Formation Side_Reactions BuCl->Side_Reactions Mg Magnesium Mg->Grignard_Formation THF_reactant Tetrahydrofuran (THF) Main_Reaction Ring Opening of THF THF_reactant->Main_Reaction THF_reactant->Side_Reactions BuMgCl Butylmagnesium Chloride (Grignard) BuMgCl->Main_Reaction BuMgCl->Side_Reactions Product This compound Octane Octane Butene Butene Butane Butane Dichlorobutane 1,4-Dichlorobutane Dibutylether Di-n-butyl ether Grignard_Formation->BuMgCl Main_Reaction->Product Side_Reactions->Octane Wurtz Coupling Side_Reactions->Butene Elimination Side_Reactions->Butane Protonation Side_Reactions->Dichlorobutane Chloride Attack on THF Side_Reactions->Dibutylether Ether Formation

Caption: Main and side reaction pathways in this compound synthesis.

Technical Support Center: Optimization of Reaction Conditions for 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chloroheptan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the ring-opening of tetrahydrofuran (B95107) (THF) with a butylmagnesium halide, typically butylmagnesium chloride or butylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking one of the alpha-carbons of THF, leading to the cleavage of the C-O bond and, after an aqueous workup, the formation of the desired 4-chloro-1-heptanol.

Q2: Which Grignard reagent is preferred, butylmagnesium chloride or butylmagnesium bromide?

Both butylmagnesium chloride and butylmagnesium bromide can be used for this synthesis. Butylmagnesium bromide is often more reactive and easier to prepare due to the higher reactivity of alkyl bromides compared to chlorides.[1] However, butylmagnesium chloride is also a viable option and is commercially available.[2] The choice may depend on the availability of the starting alkyl halide and specific experimental preferences.

Q3: What is the role of the ether solvent (e.g., THF, diethyl ether) in the Grignard reaction?

Ether solvents are crucial for the formation and stability of the Grignard reagent. The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent, forming a soluble complex.[3][4] This stabilization is essential for the reagent's reactivity. THF can serve as both the solvent and the reactant in this specific synthesis.

Q4: Can other cyclic ethers be used instead of THF?

While other cyclic ethers can undergo ring-opening reactions with Grignard reagents, the reactivity is highly dependent on ring strain. Epoxides (three-membered rings) and oxetanes (four-membered rings) are more reactive than THF (a five-membered ring) due to their higher ring strain.[5][6] Tetrahydropyran (a six-membered ring) is generally unreactive towards ring-opening by Grignard reagents under typical conditions.[7][8] Therefore, for the synthesis of a 4-haloalcohol, THF is the specific cyclic ether required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm or color change) 1. Wet glassware or solvent. 2. Impure or oxidized magnesium turnings. 3. Inactive alkyl halide.1. Flame-dry all glassware under vacuum and use anhydrous solvents.[9] 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Ensure the alkyl halide is pure and dry.
Low yield of this compound 1. Incomplete reaction. 2. Side reactions, such as Wurtz coupling (R-X + R-MgX -> R-R). 3. Grignard reagent reacting with atmospheric moisture or CO2. 4. Loss of product during workup and purification.1. Ensure sufficient reaction time and maintain appropriate temperature. Consider gentle heating to reflux.[9] 2. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 4. Perform extractions carefully and minimize transfers. Ensure proper pH adjustment during the aqueous workup.
Formation of significant byproducts 1. Octane: From the coupling of two butyl groups (Wurtz reaction). 2. Butanol: From the reaction of the Grignard reagent with traces of water. 3. Dibutyl ether: Can form under certain conditions.1. Control the rate of addition of the alkyl halide. 2. Use scrupulously dry apparatus and reagents. 3. Optimize reaction conditions to favor the desired ring-opening reaction.
Difficulty in purifying the product 1. Incomplete separation from the solvent or unreacted starting materials. 2. Formation of an emulsion during aqueous workup.1. Use fractional distillation for purification. This compound has a higher boiling point than THF and butyl chloride. 2. Add a saturated solution of sodium chloride (brine) to break the emulsion during the workup.

Experimental Protocols

Preparation of Butylmagnesium Chloride in THF

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-chlorobutane in anhydrous THF.

  • Add a small portion of the 1-chlorobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the butylmagnesium chloride Grignard reagent.

Synthesis of this compound

Materials:

  • Butylmagnesium chloride in THF (prepared as above)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To the freshly prepared butylmagnesium chloride solution, add an additional volume of anhydrous THF.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Effect of Reactant Ratio and Reaction Time on Yield (Hypothetical Data)

EntryMolar Ratio (Butyl-Mg-Cl : THF)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
11 : 1.24Reflux6592
21 : 1.54Reflux7595
31 : 1.58Reflux8296
41 : 2.08Reflux8094

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Reaction_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Ring_Opening Ring-Opening Reaction cluster_Workup_Purification Workup and Purification Butyl_Chloride 1-Chlorobutane Grignard_Reagent Butylmagnesium Chloride Butyl_Chloride->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent THF_Solvent Anhydrous THF THF_Solvent->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate THF_Reactant Tetrahydrofuran (Reactant) THF_Reactant->Intermediate Aqueous_Workup Aqueous Workup (NH4Cl) Intermediate->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Issue? No_Initiation No Reaction Initiation Start->No_Initiation Yes Low_Yield Low Yield Start->Low_Yield No Check_Reagents Check Reagent/Glassware Dryness No_Initiation->Check_Reagents Activate_Mg Activate Magnesium No_Initiation->Activate_Mg Check_Purity Check Reagent Purity No_Initiation->Check_Purity Byproducts Significant Byproducts Low_Yield->Byproducts No Optimize_Conditions Optimize Time/Temperature Low_Yield->Optimize_Conditions Control_Addition Control Reagent Addition Rate Low_Yield->Control_Addition Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Byproducts->Control_Addition Purification Improve Purification Technique Byproducts->Purification GC_MS Analyze by GC-MS Byproducts->GC_MS

References

Technical Support Center: Purification of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloroheptan-1-ol. The following sections address common challenges encountered during the purification of this haloalcohol.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues during the purification of this compound.

Observation Potential Cause Suggested Solution
Low Purity After Distillation Inadequate separation from closely boiling impurities.Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.Vacuum Distillation: Reduce the pressure to lower the boiling point of this compound, which may improve separation from less volatile impurities.
Thermal decomposition of the product.Lower Distillation Temperature: Use vacuum distillation to reduce the boiling point and minimize thermal stress on the molecule.[1][2]
Presence of Unreacted Starting Materials Incomplete reaction during synthesis.Reaction Optimization: Re-evaluate the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion.Aqueous Work-up: Perform an aqueous work-up to remove any water-soluble starting materials or byproducts before distillation.
Discoloration of the Product Presence of trace impurities or degradation products.Charcoal Treatment: Treat the crude product with activated charcoal to adsorb colored impurities before distillation.Chromatography: If distillation is ineffective, consider purification by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system.
Formation of an Emulsion During Extraction Similar polarity between the organic and aqueous phases.Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.Centrifugation: If the emulsion persists, centrifugation can help to separate the layers.
Broad Peak in GC-MS Analysis Contamination of the GC column or poor sample preparation.Column Conditioning: Bake out the GC column to remove any contaminants.Sample Filtration: Ensure the sample is filtered before injection to remove any particulate matter.
Multiple Peaks in GC-MS Close to the Product Peak Presence of isomers or structurally similar impurities.Optimize GC Method: Adjust the temperature program of the GC to improve the resolution between the peaks.Mass Spectrum Analysis: Carefully analyze the mass spectrum of each peak to identify the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: A common synthetic route is the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with a 1-chloro-3,4-epoxybutane (or similar chloropropyl epoxide). Likely impurities from this synthesis include:

  • Unreacted starting materials: Butylmagnesium bromide and the epoxide.

  • Grignard byproducts: Homocoupling products of the Grignard reagent (e.g., octane) and products from the reaction of the Grignard reagent with any residual water or atmospheric oxygen.

  • Isomeric products: Depending on the epoxide used, ring-opening at different positions could lead to isomeric chloroalcohols.

Q2: Why is vacuum distillation often recommended for the purification of this compound?

A2: this compound, like many haloalcohols, can be susceptible to thermal decomposition at elevated temperatures. Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature. This minimizes the risk of degradation and the formation of impurities, leading to a purer final product.[1][2]

Q3: I am having trouble separating this compound from a byproduct with a very similar boiling point. What should I do?

A3: When fractional distillation is insufficient, column chromatography is a valuable alternative. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate compounds with small differences in polarity.

Q4: How can I assess the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound. It provides information on the number of components in your sample and their relative abundance. The mass spectrum of the main peak can be used to confirm the identity of your product, while the mass spectra of minor peaks can help in identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Q5: Are there any specific safety precautions I should take during the purification of this compound?

A5: Yes. As with all chlorinated organic compounds, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Due to the lack of specific, publicly available quantitative data on the purification of this compound, the following table is provided as a template for researchers to record and compare their own experimental results.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Simple Distillatione.g., 75e.g., 90e.g., 85High-boiling residues
Fractional Distillatione.g., 75e.g., 95e.g., 80Closely boiling isomers
Vacuum Distillatione.g., 75e.g., 97e.g., 82Thermally sensitive impurities
Column Chromatographye.g., 75e.g., >99e.g., 65Polar and non-polar impurities

Experimental Protocols

General Protocol for Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiate Vacuum: Slowly and carefully apply the vacuum to the system. The pressure should be gradually lowered to the desired level.

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The theoretical boiling point at a given pressure can be estimated using a pressure-temperature nomograph.

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound distillation Vacuum Distillation crude->distillation analysis1 Purity Analysis (GC-MS) distillation->analysis1 pure_product Pure this compound (>95%) analysis1->pure_product Purity Met chromatography Column Chromatography analysis1->chromatography Purity Not Met analysis2 Purity Analysis (GC-MS) chromatography->analysis2 final_product High Purity Product (>99%) analysis2->final_product

Caption: A general workflow for the purification of this compound.

Side_Reactions Potential Side Reactions in Synthesis cluster_reactants Reactants cluster_products Products Butyl MgBr Butylmagnesium Bromide Desired_Product This compound Butyl MgBr->Desired_Product Byproduct1 Octane (Wurtz Coupling) Butyl MgBr->Byproduct1 Self-reaction Epoxide 1-Chloro-3,4-epoxybutane Epoxide->Desired_Product Byproduct2 Isomeric Alcohol Epoxide->Byproduct2 Alternative Ring Opening

Caption: Potential side reactions during the synthesis of this compound.

References

degradation pathways of 4-Chloroheptan-1-OL under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroheptan-1-ol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed dehydration. This reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of one or more isomeric chloroheptenes. The exact product distribution will depend on the stability of the possible carbocation intermediates and the reaction conditions.[1][2]

Q2: What degradation products should I anticipate when subjecting this compound to basic conditions?

In the presence of a base, this compound can undergo two competing reactions: nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation).[3][4]

  • Nucleophilic Substitution (SN2): The hydroxide (B78521) ion can act as a nucleophile, attacking the carbon atom bearing the chlorine atom to displace the chloride ion and form heptan-1,4-diol.

  • Elimination (E2): The hydroxide ion can act as a base, abstracting a proton from a carbon atom adjacent to the carbon-chlorine bond, leading to the formation of a double bond and the elimination of a chloride ion. This will produce various isomers of hepten-1-ol.

The predominant pathway is influenced by factors such as the strength and concentration of the base, the solvent, and the reaction temperature.[5]

Q3: How is this compound likely to degrade under oxidative stress?

The primary alcohol functional group in this compound is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as potassium dichromate in acidic solution, is expected to initially yield 4-chloroheptanal. Upon further oxidation, 4-chloroheptanoic acid would be formed.[6] It is also conceivable that under strong oxidative conditions, cleavage of the carbon-carbon chain could occur. Photochemical degradation, in the presence of reactive oxygen species like hydroxyl radicals, may also contribute to its degradation in aqueous environments.[7][8]

Q4: What happens to this compound at elevated temperatures?

Q5: Are there any known enzymatic or microbial degradation pathways for this compound?

Specific studies on the biodegradation of this compound are limited. However, based on related compounds, two primary enzymatic pathways could be involved:

  • Haloalkane Dehalogenase Activity: Certain microorganisms possess haloalkane dehalogenases that can cleave the carbon-halogen bond, converting the chloroalkane to the corresponding alcohol.[9][10] In this case, it would lead to the formation of heptan-1,4-diol.

  • Alcohol Oxidase/Dehydrogenase Activity: The primary alcohol group can be a target for microbial alcohol oxidases or dehydrogenases, which would oxidize it to the corresponding aldehyde (4-chloroheptanal) and subsequently to the carboxylic acid (4-chloroheptanoic acid).[11][12]

Troubleshooting Guides

Issue 1: My acid-catalyzed dehydration of this compound is yielding a mixture of unexpected alkene isomers.

  • Possible Cause: Carbocation rearrangement may be occurring. The initially formed secondary carbocation could be rearranging to a more stable carbocation before proton elimination.

  • Troubleshooting Steps:

    • Lower the reaction temperature: This can sometimes disfavor rearrangement reactions.

    • Use a milder acid catalyst: A less concentrated or weaker acid might reduce the extent of rearrangement.

    • Analyze the product mixture carefully: Use techniques like GC-MS or NMR to identify all the isomers formed. This can provide clues about the rearrangement mechanism.

Issue 2: Under basic conditions, I am getting a low yield of the desired substitution product (heptan-1,4-diol) and a high yield of elimination products.

  • Possible Cause: The reaction conditions are favoring elimination over substitution.

  • Troubleshooting Steps:

    • Decrease the reaction temperature: Higher temperatures generally favor elimination.[5]

    • Use a less concentrated base: A lower concentration of the hydroxide source can favor substitution.[5]

    • Change the solvent: A more polar, protic solvent (like water) will favor substitution, while a less polar, aprotic solvent will favor elimination.[5]

    • Use a bulkier base: While hydroxide is not particularly bulky, switching to a much bulkier base would strongly favor elimination if that were the desired outcome. For substitution, a less sterically hindered base is preferable.

Issue 3: The oxidation of this compound to 4-chloroheptanoic acid is incomplete, and I am isolating the aldehyde intermediate.

  • Possible Cause: The oxidizing agent is not strong enough, or the reaction time is too short.

  • Troubleshooting Steps:

    • Increase the reaction time: Allow the reaction to proceed for a longer duration to ensure complete oxidation of the intermediate aldehyde.

    • Use a stronger oxidizing agent: Consider using a more potent oxidizing agent if the current one is proving insufficient.

    • Ensure stoichiometric amounts: Double-check the stoichiometry to ensure there is enough oxidizing agent to carry out the two-step oxidation.

Data Presentation

Table 1: Predicted Degradation Products of this compound under Various Conditions

ConditionPrimary Degradation PathwayMajor Predicted Products
Acidic Acid-catalyzed DehydrationChloroheptene isomers
Basic Nucleophilic Substitution / EliminationHeptan-1,4-diol / Hepten-1-ol isomers
Oxidative Oxidation of Alcohol4-Chloroheptanal, 4-Chloroheptanoic acid
Thermal Thermal DecompositionMixture of smaller volatile organic compounds
Biotic Enzymatic DegradationHeptan-1,4-diol, 4-Chloroheptanoic acid

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Dehydration

  • Place this compound in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Heat the mixture under reflux for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the product mixture using column chromatography or distillation.

Protocol 2: General Procedure for Base-Induced Degradation (Substitution vs. Elimination)

  • Dissolve this compound in a suitable solvent (e.g., ethanol (B145695)/water mixture for substitution, or pure ethanol for elimination).

  • Add a solution of a base (e.g., sodium hydroxide). The concentration and solvent will influence the product ratio.

  • Heat the mixture under reflux for a set time, monitoring by TLC or GC.

  • After the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the products with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it.

  • Analyze the product ratio using GC or NMR and purify the components by chromatography.

Mandatory Visualization

Degradation_Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_oxidative Oxidative Conditions This compound This compound Chloroheptene Isomers Chloroheptene Isomers This compound->Chloroheptene Isomers Dehydration Heptan-1,4-diol Heptan-1,4-diol This compound->Heptan-1,4-diol Substitution Hepten-1-ol Isomers Hepten-1-ol Isomers This compound->Hepten-1-ol Isomers Elimination 4-Chloroheptanal 4-Chloroheptanal This compound->4-Chloroheptanal Oxidation 4-Chloroheptanoic Acid 4-Chloroheptanoic Acid 4-Chloroheptanal->4-Chloroheptanoic Acid Further Oxidation

Caption: Major degradation pathways of this compound.

Experimental_Workflow Start Start Reaction_Setup Set up reaction: This compound + Reagents (Acid/Base/Oxidant) Start->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC) Reaction_Setup->Monitoring Workup Quench reaction and extract products Monitoring->Workup Analysis Analyze product mixture (GC-MS, NMR) Workup->Analysis Purification Purify products (Chromatography/Distillation) Analysis->Purification End End Purification->End

Caption: General experimental workflow for degradation studies.

Troubleshooting_Logic Problem Unexpected Product Ratio? Check_Temp Is Temperature Too High? Problem->Check_Temp Yes Check_Conc Is Base/Acid Concentration Optimal? Check_Temp->Check_Conc No Action1 Lower Temperature Check_Temp->Action1 Yes Check_Solvent Is Solvent Appropriate? Check_Conc->Check_Solvent No Action2 Adjust Concentration Check_Conc->Action2 Yes Action3 Change Solvent Check_Solvent->Action3 Yes

Caption: Troubleshooting logic for reaction optimization.

References

troubleshooting common issues in 4-Chloroheptan-1-OL reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-Chloroheptan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am attempting a Williamson ether synthesis with this compound and a phenoxide, but my yields are consistently low. What are the potential causes and solutions?

Answer:

Low yields in a Williamson ether synthesis involving this compound can stem from several factors, primarily competing side reactions and suboptimal reaction conditions. The primary competing reaction is elimination (E2) of HCl from the this compound, especially under strongly basic conditions.[1][2][3]

Troubleshooting Steps:

  • Choice of Base: Strong, bulky bases can favor elimination. Consider using a milder base like potassium carbonate or a hydroxide (B78521) base under carefully controlled conditions. Sodium hydride (NaH) can also be effective for deprotonating the alcohol.[4][5]

  • Temperature Control: Higher temperatures tend to favor the elimination side reaction.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Selection: A polar aprotic solvent such as DMF or acetonitrile (B52724) is generally preferred for SN2 reactions like the Williamson ether synthesis.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Purity of Reagents: Ensure that your this compound and other reagents are pure and dry. Water can consume the base and hinder the formation of the alkoxide.

ParameterRecommended ConditionRationale
Base NaH, K₂CO₃, NaOH, KOHStrong bases deprotonate the alcohol to form the more nucleophilic alkoxide. Milder bases can help minimize the competing elimination reaction.
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate SN2 reactions.
Temperature 50-80 °C (starting point)Lower temperatures favor substitution over elimination. Optimize as needed.
Leaving Group ChlorideWhile bromide or iodide would be more reactive, the chloride is part of the starting material.

Issue 2: Formation of Tetrahydrofuran Derivative as a Side Product

Question: During a reaction with this compound under basic conditions, I isolated an unexpected cyclic ether. What is this side product and how can I avoid its formation?

Answer:

The unexpected side product is likely 2-propyltetrahydrofuran, formed via an intramolecular SN2 reaction (intramolecular cyclization). The alkoxide formed from the deprotonation of the hydroxyl group of this compound can attack the carbon bearing the chlorine atom, leading to the formation of a stable five-membered ring.[6][7]

Troubleshooting and Mitigation:

  • Use of a Bulky Base: Employing a sterically hindered base can disfavor the intramolecular attack required for cyclization.

  • Protecting Groups: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ether) before performing the desired reaction at the chloro- position. The protecting group can be removed in a subsequent step.

  • Reaction Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over the intramolecular cyclization.

Logical Workflow for Minimizing Intramolecular Cyclization

G start Low yield of desired product, formation of cyclic ether detected q1 Are you using a strong, non-bulky base? start->q1 a1 Switch to a sterically hindered base (e.g., potassium tert-butoxide) q1->a1 Yes q2 Is protection of the hydroxyl group feasible? q1->q2 No a1->q2 a2 Protect the alcohol (e.g., as a silyl ether) before proceeding with the main reaction q2->a2 Yes q3 Is the reaction run at high dilution? q2->q3 No a2->q3 a3 Increase the concentration to favor intermolecular reactions q3->a3 Yes end Optimized reaction with minimized intramolecular cyclization q3->end No a3->end

Caption: Decision tree for troubleshooting intramolecular cyclization.

Issue 3: Poor Yields in Grignard Reactions

Question: I am trying to form a Grignard reagent from a derivative of this compound, but the reaction is not initiating or giving low yields. What could be the problem?

Answer:

Grignard reagent formation is highly sensitive to the presence of water and the quality of the magnesium.[8] The hydroxyl group in this compound is acidic and will react with and quench the Grignard reagent as it is formed.

Troubleshooting Steps:

  • Protection of the Hydroxyl Group: It is crucial to protect the alcohol functionality before attempting to form the Grignard reagent. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.

  • Initiation: Gentle heating or sonication can sometimes be required to initiate the Grignard formation.

ParameterRecommended ConditionRationale
Alcohol Protection TBDMS-Cl, MOM-ClPrevents the acidic proton of the alcohol from quenching the Grignard reagent.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric water and oxygen.
Mg Activation Iodine, 1,2-DibromoethaneRemoves the passivating oxide layer from the magnesium surface.

Experimental Workflow for Grignard Reaction

G cluster_0 Protection cluster_1 Grignard Formation cluster_2 Reaction & Deprotection This compound This compound Protected Alcohol Protected Alcohol This compound->Protected Alcohol  Protecting Agent (e.g., TBDMS-Cl) Grignard Reagent Grignard Reagent Protected Alcohol->Grignard Reagent  Mg, Anhydrous Ether, Iodine (cat.) Desired Product Desired Product Grignard Reagent->Desired Product  1. Electrophile 2. Aqueous Workup 3. Deprotection (e.g., TBAF)

Caption: Workflow for a successful Grignard reaction.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.2 eq) and heat the reaction to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.5 M).

  • Add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude TBDMS-protected alcohol can often be used in the next step without further purification.

Purification Techniques

Common purification techniques for reaction mixtures of this compound include:

  • Distillation: For separating volatile products from non-volatile impurities.[9]

  • Crystallization: Effective for purifying solid derivatives.[9]

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from the reaction mixture.[9]

References

catalyst selection for efficient 4-Chloroheptan-1-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Chloroheptan-1-OL

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the efficient synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Grignard reaction with a substituted cyclic ether.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignar Reagent (Propylmagnesium Bromide) 1. Inactive magnesium surface due to oxidation.[1][2] 2. Presence of moisture in glassware or solvent.[3][4] 3. Impure alkyl halide (1-bromopropane).1. Activate magnesium turnings using methods such as mechanical stirring, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1][2][5][6] 2. Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., diethyl ether, THF).[3] 3. Purify 1-bromopropane (B46711) by distillation before use.
Low Yield of this compound 1. Inefficient ring-opening of the cyclic ether (3-chlorotetrahydrofuran). 2. Side reactions, such as Wurtz coupling of the Grignar reagent.[7] 3. The Grignard reagent is acting as a base rather than a nucleophile.[8]1. Consider the addition of a Lewis acid catalyst (e.g., ZnCl₂, Cu(I) salts) to facilitate the ring-opening.[9][10] 2. Control the rate of addition of the alkyl halide during Grignard formation and maintain a low reaction temperature. 3. Ensure the reaction temperature is kept low during the addition of the Grignard reagent to the cyclic ether.
Formation of Significant Byproducts 1. Dimerization of the Grignard reagent. 2. Reaction of the Grignard reagent with the chloride on the tetrahydrofuran (B95107) ring. 3. Rearrangement of the cyclic ether under acidic conditions.[10]1. Use dilute solutions and slow addition rates. 2. This is a potential competing reaction; optimizing temperature and the choice of catalyst can favor the desired ring-opening. 3. Ensure the workup with aqueous acid is performed at a low temperature (e.g., in an ice bath).
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of magnesium salts that are difficult to remove. 3. Similar boiling points of product and byproducts.1. Use an excess of the Grignard reagent to ensure full conversion of the cyclic ether. 2. Perform a careful aqueous workup with a saturated solution of ammonium (B1175870) chloride to quench the reaction and dissolve magnesium salts.[11] 3. Utilize fractional distillation under reduced pressure or column chromatography for purification.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A promising and efficient method is the ring-opening of a substituted cyclic ether, specifically 3-chlorotetrahydrofuran (B94208), with a Grignard reagent like propylmagnesium bromide. This reaction forms the carbon-carbon bond and establishes the desired chloroalkyl alcohol structure in a single step.[11][15]

Q2: How can I be certain that my Grignard reagent has formed successfully?

Visual indicators of Grignard reagent formation include the disappearance of the magnesium metal and a change in the solution's color, often to a cloudy grey or brownish hue.[7] For quantitative assessment, titration methods can be employed.

Q3: What is the role of a Lewis acid catalyst in this synthesis?

A Lewis acid can coordinate to the oxygen atom of the tetrahydrofuran ring, making the ring more susceptible to nucleophilic attack by the Grignard reagent.[9][16] This can lead to faster reaction times and potentially higher yields, especially if the uncatalyzed reaction is sluggish.

Q4: Which solvent is best for this reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[17][18][19] They are aprotic and can solvate the Grignard reagent, which is crucial for its stability and reactivity.[17][18]

Q5: What are the key safety precautions for this synthesis?

Grignard reagents are highly reactive with water and protic solvents and can ignite upon exposure to air.[7] Therefore, the reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable and should be handled with care in a well-ventilated fume hood.

Data Presentation: Catalyst Performance

Catalyst Concentration (mol%) Reaction Time (h) Yield (%) Selectivity for this compound (%)
None-124585
ZnCl₂1067090
CuBr·SMe₂548595

Experimental Protocols

1. Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether, iodine crystal.

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a single crystal of iodine to activate the magnesium surface.[1][2]

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension under a nitrogen atmosphere.

    • The reaction is initiated when the color of the iodine fades and the solution becomes cloudy.

    • Maintain a gentle reflux by controlling the rate of addition of the 1-bromopropane solution.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

2. Synthesis of this compound

  • Materials: Propylmagnesium bromide solution, 3-chlorotetrahydrofuran, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • Cool the prepared propylmagnesium bromide solution in an ice bath.

    • Add a solution of 3-chlorotetrahydrofuran in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

Visualizations

Catalyst_Selection start Start: Need to Synthesize This compound route Proposed Route: Ring-opening of 3-chlorotetrahydrofuran with Propylmagnesium Bromide start->route uncatalyzed Perform Uncatalyzed Reaction route->uncatalyzed evaluate Evaluate Yield and Reaction Time uncatalyzed->evaluate acceptable Acceptable Performance? evaluate->acceptable end End: Efficient Synthesis Protocol acceptable->end Yes low_yield Low Yield or Slow Reaction acceptable->low_yield No lewis_acid Introduce Lewis Acid Catalyst (e.g., ZnCl₂, Cu(I) salt) optimize Optimize Catalyst Loading and Reaction Conditions lewis_acid->optimize optimize->evaluate low_yield->lewis_acid

Caption: Catalyst selection workflow for this compound synthesis.

Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_synthesis Main Reaction cluster_workup Workup and Purification grignard_start Activate Mg with Iodine add_halide Slowly Add 1-Bromopropane in Ether grignard_start->add_halide reflux_grignard Reflux to Complete Formation add_halide->reflux_grignard cool_grignard Cool Grignard Reagent reflux_grignard->cool_grignard add_ether Add 3-Chlorotetrahydrofuran in Ether cool_grignard->add_ether react Stir and Monitor by TLC add_ether->react quench Quench with aq. NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify final_product final_product purify->final_product Isolated this compound

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Reactivity of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-chloroheptan-1-ol, focusing on the impact of solvent choice on its reactivity. The primary reaction of interest is the intramolecular cyclization to form 2-propyl-tetrahydropyran, which often competes with intermolecular substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound, and what products should I expect?

The primary reaction is an intramolecular Williamson ether synthesis, where the hydroxyl group acts as a nucleophile, displacing the chloride to form the cyclic ether, 2-propyl-tetrahydropyran. This is an intramolecular Sₙ2 reaction. However, depending on the reaction conditions (solvent, base, temperature), you may also observe products from intermolecular substitution or E2 elimination (hept-4-en-1-ol).

Q2: How does the choice of solvent affect the yield of the cyclized product (2-propyl-tetrahydropyran)?

Solvent choice is critical in directing the reaction towards either intramolecular cyclization (Sₙ2) or competing pathways like elimination (E2).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, THF) are generally preferred for Sₙ2 reactions.[1][2] They solvate the cation of the base (e.g., Na⁺ in NaH), leaving the alkoxide nucleophile "naked" and more reactive, thus favoring the intramolecular attack.[3] High yields of the cyclized product are often observed in these solvents.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol) can hinder Sₙ2 reactions by forming a hydrogen-bonding "cage" around the alkoxide, reducing its nucleophilicity.[3] These solvents can also promote E2 elimination, especially with a strong, sterically hindered base.[1]

Q3: Why am I observing significant amounts of hept-4-en-1-ol (B12510671) as a byproduct?

The formation of hept-4-en-1-ol indicates that the E2 elimination pathway is competing with the desired intramolecular Sₙ2 cyclization. This is more likely to occur under the following conditions:

  • Use of a Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are bulky and may preferentially abstract a proton from the carbon adjacent to the chlorine rather than allowing the intramolecular substitution to occur.[1]

  • Use of Polar Protic Solvents: These solvents can stabilize the transition state of the E2 reaction.[2]

  • Higher Temperatures: Elimination reactions are often favored entropically and thus become more competitive at higher temperatures.

Q4: Is a base always necessary for the cyclization to occur?

Yes, a base is required to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide. Without a base, the neutral hydroxyl group is a poor nucleophile, and the reaction will not proceed at a practical rate. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK).

Troubleshooting Guide

Problem: Low or no conversion of this compound.

  • Possible Cause 1: Inactive Base. Sodium hydride (NaH) can be deactivated by improper storage and exposure to moisture.

    • Solution: Use fresh, high-quality NaH from a newly opened container. Ensure the reaction is conducted under anhydrous (dry) conditions using an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Insufficient Temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. Start with a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.

  • Possible Cause 3: Poor Solvent Choice. A non-polar solvent may not adequately dissolve the reactants and intermediates.

    • Solution: Switch to a polar aprotic solvent like THF or DMF to improve solubility and reaction rate.[4]

Problem: The major product is an elimination product (hept-4-en-1-ol), not the desired cyclic ether.

  • Possible Cause 1: Base is too hindered. A bulky base like potassium tert-butoxide favors elimination.[1]

    • Solution: Use a less sterically demanding base, such as sodium hydride (NaH), which is a superbase but not sterically bulky.

  • Possible Cause 2: Solvent favors elimination. Polar protic solvents can promote E2 over Sₙ2.[2]

    • Solution: Change the solvent to a polar aprotic solvent like THF or DMF. This will enhance the nucleophilicity of the alkoxide and favor the Sₙ2 pathway.[2][3]

Data Presentation

The following tables summarize the expected outcomes based on general principles of solvent and base effects on similar reactions.

Table 1: Effect of Solvent on the Rate of Cyclization of this compound (Note: Data is representative and illustrates expected chemical trends.)

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate Constant (k_rel)
n-Hexane2.0Non-polar1
Tetrahydrofuran (THF)7.6Polar Aprotic250
Acetone21Polar Aprotic1,500
N,N-Dimethylformamide (DMF)37Polar Aprotic10,000
Methanol33Polar Protic80
Water80Polar Protic20

Table 2: Product Distribution as a Function of Reaction Conditions (Note: Data is representative and illustrates expected chemical trends.)

SolventBaseTemperature (°C)Yield of 2-propyl-tetrahydropyran (%)Yield of hept-4-en-1-ol (%)
THFNaH2592< 5
THFKtBuOK254550
DMFNaH2595< 2
EthanolNaH506035
EthanolKtBuOK501580

Experimental Protocols

General Protocol for the Cyclization of this compound to 2-propyl-tetrahydropyran

  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry N,N-dimethylformamide (DMF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Base Addition: To the stirred solvent, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in one portion at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of dry DMF and add it dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C in an ice bath. Carefully and slowly add water dropwise to quench the excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield pure 2-propyl-tetrahydropyran.

Visualizations

Reaction Pathways Competing Reaction Pathways for this compound Start This compound Alkoxide Heptan-1-olate intermediate Start->Alkoxide + Base (e.g., NaH) SN2_Product 2-propyl-tetrahydropyran (Intramolecular SN2) Alkoxide->SN2_Product Favored in Polar Aprotic Solvents (e.g., DMF, THF) E2_Product hept-4-en-1-ol (E2 Elimination) Alkoxide->E2_Product Favored by Bulky Bases and Polar Protic Solvents Troubleshooting Workflow Troubleshooting Guide for Low Cyclization Yield Problem Low Yield of 2-propyl-tetrahydropyran Check_Conversion Is starting material consumed? Problem->Check_Conversion Check_Products What is the major product? Check_Conversion->Check_Products Yes No_Conversion Issue: No Reaction Check_Conversion->No_Conversion No Elimination Major Product: hept-4-en-1-ol Check_Products->Elimination Elimination Other Other byproducts or decomposition Check_Products->Other Other Solution_No_Conversion 1. Use fresh base (NaH). 2. Ensure anhydrous conditions. 3. Increase temperature. No_Conversion->Solution_No_Conversion Solution_Elimination 1. Switch to a non-bulky base (NaH). 2. Use a polar aprotic solvent (THF/DMF). Elimination->Solution_Elimination Solution_Other 1. Lower reaction temperature. 2. Check purity of starting material. Other->Solution_Other

References

Technical Support Center: Stereoselective Synthesis of 4-Chloroheptan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Chloroheptan-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of this compound isomers?

A1: The main strategies to introduce the chiral center at the C4 position of this compound involve three primary approaches:

  • Stereoselective Reduction of a Ketone Precursor: This involves the asymmetric reduction of a prochiral ketone, such as a protected 4-chloroheptan-1-one derivative, to establish the hydroxyl group with a specific stereochemistry.

  • Asymmetric Nucleophilic Addition to an Aldehyde: This strategy employs the enantioselective addition of a propyl organometallic reagent to 4-chlorobutanal (B1267710) or a related electrophile, creating the C4 stereocenter.

  • Stereoselective Epoxidation and Ring-Opening: This method utilizes the diastereoselective or enantioselective epoxidation of a heptenol precursor, followed by a regioselective ring-opening with a chloride nucleophile to introduce the chlorine atom at C4.

Q2: How can I control the stereochemistry at C4 using a ketone reduction approach?

A2: Stereocontrol in the reduction of a prochiral ketone precursor can be achieved using various methods. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems involving chiral ligands with metal hydrides are effective.[1] Biocatalysis, employing ketone reductases or alcohol dehydrogenases, offers high enantioselectivity under mild conditions.[2][3] The choice of reducing agent and catalyst is crucial and depends on the specific substrate and desired enantiomer.[1][2]

Q3: What are the key considerations for the asymmetric addition of an organometallic reagent to an aldehyde?

A3: For the asymmetric addition of a propyl nucleophile to 4-chlorobutanal, the key is to use a chiral ligand or catalyst that can effectively create a chiral environment around the reacting centers.[4] Common approaches include the use of chiral amino alcohols, diols like TADDOL, or BINOL derivatives in conjunction with organozinc or Grignard reagents.[5][6] The reactivity of the organometallic reagent can be modulated with additives to suppress background racemic reactions.[5]

Q4: How do I ensure regioselectivity during the ring-opening of an epoxide?

A4: The regioselective opening of an epoxide is critical. In the synthesis of this compound from an epoxidized heptenol, the chloride nucleophile must attack the C4 position. This is typically governed by steric and electronic factors. The choice of chloride source and catalyst can influence the regioselectivity. Lewis acids can be used to activate the epoxide, and the attack often occurs at the more substituted or electronically activated carbon.[7][8]

Troubleshooting Guides

Strategy 1: Stereoselective Ketone Reduction
Problem Possible Cause Troubleshooting Steps
Low Enantioselectivity (ee) - Ineffective chiral catalyst or reagent.- Racemic background reaction is significant.- Incorrect reaction temperature.- Screen different chiral ligands or catalysts.- Use a stoichiometric chiral reducing agent.- Lower the reaction temperature to enhance selectivity.- Ensure the purity of the starting ketone.
Low Yield - Incomplete reaction.- Decomposition of starting material or product.- Difficult purification.- Increase reaction time or catalyst loading.- Use milder reducing agents to avoid side reactions.- Optimize work-up and purification conditions (e.g., chromatography on silica (B1680970) gel).
Formation of Diastereomers (if another stereocenter is present) - Poor diastereoselectivity of the reducing agent.- Choose a reducing agent known for high diastereoselectivity with similar substrates.- Substrate control can be enhanced by using a bulky protecting group on the primary alcohol.
Strategy 2: Asymmetric Organometallic Addition to Aldehyde
Problem Possible Cause Troubleshooting Steps
Low Enantioselectivity (ee) - Inactive or insufficient chiral ligand.- High reactivity of the organometallic reagent leading to a non-catalyzed racemic reaction.- Increase the loading of the chiral ligand.- Use a less reactive organometallic reagent (e.g., organozinc instead of Grignard).- Additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) can deactivate Grignard reagents, favoring the catalytic pathway.[5]- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.
Low Yield - Low reactivity of the aldehyde or organometallic reagent.- Side reactions such as enolization of the aldehyde.- Use a more reactive organometallic reagent or increase its equivalents.- Ensure anhydrous reaction conditions as organometallic reagents are highly sensitive to moisture.- Use a Lewis acid to activate the aldehyde.
Complex reaction mixture - Formation of byproducts from side reactions.- Purify the aldehyde before use to remove any carboxylic acid impurities.- Control the rate of addition of the organometallic reagent.
Strategy 3: Stereoselective Epoxidation and Ring-Opening
Problem Possible Cause Troubleshooting Steps
Low Diastereoselectivity in Epoxidation - Ineffective directing group (the alcohol).- Wrong choice of epoxidizing agent.- For substrate-directed epoxidation, ensure the hydroxyl group can effectively direct the oxidant (e.g., using vanadium catalysts with TBHP).- For reagent-controlled epoxidation, use a well-established asymmetric epoxidation method like the Sharpless epoxidation.
Incorrect Regioisomer from Ring-Opening - Nucleophilic attack at the wrong carbon of the epoxide.- The choice of chloride source and catalyst is crucial. Lewis acidic conditions may favor attack at the more substituted carbon, while other conditions might favor the less hindered position.- Conduct small-scale trials with different chloride sources (e.g., LiCl, HCl, TiCl4) and catalysts to find the optimal conditions for the desired regioselectivity.
Low Yield - Incomplete epoxidation or ring-opening.- Formation of diol as a byproduct.- Monitor each step by TLC or GC to ensure complete conversion.- Ensure anhydrous conditions for the ring-opening step if water-sensitive reagents are used. The presence of water can lead to the formation of the corresponding diol.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Prochiral Ketone (General Procedure)

A solution of the 4-chloroheptanoyl derivative (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) is cooled to the recommended temperature (e.g., -78 °C). The chiral reducing agent (e.g., a solution of a chiral borane or a pre-formed chiral catalyst with a hydride source) is added dropwise under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is stirred at this temperature until completion, as monitored by TLC or GC. The reaction is then quenched carefully with an appropriate quenching agent (e.g., methanol, saturated aqueous NH4Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound isomer.

Protocol 2: Enantioselective Addition of Propylmagnesium Bromide to 4-Chlorobutanal (General Procedure)

To a solution of the chiral ligand (e.g., a chiral diol or amino alcohol, 0.1-0.2 equivalents) in an anhydrous solvent (e.g., THF, Et2O) at the specified temperature (e.g., -78 °C to 0 °C), the organometallic solution (e.g., propylmagnesium bromide, 1.2 equivalents) is added. After stirring for a period to allow for complex formation, a solution of 4-chlorobutanal (1 equivalent) in the same solvent is added dropwise. The reaction is maintained at this temperature until the aldehyde is consumed (monitored by TLC or GC). The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification by column chromatography affords the enantiomerically enriched this compound.

Protocol 3: Diastereoselective Epoxidation of Hept-3-en-1-ol and Ring-Opening (General Procedure)

Step A: Epoxidation To a solution of hept-3-en-1-ol (1 equivalent) in an anhydrous solvent (e.g., DCM), a catalyst for directed epoxidation (e.g., VO(acac)2, 0.05 equivalents) is added. The solution is cooled to 0 °C, and an oxidant (e.g., tert-butyl hydroperoxide, 1.5 equivalents) is added dropwise. The reaction is stirred at this temperature until complete conversion of the starting material. The reaction is then quenched, and the epoxide is purified.

Step B: Ring-Opening The purified epoxide (1 equivalent) is dissolved in an anhydrous solvent (e.g., THF). A chloride source (e.g., LiCl, 2-3 equivalents) and a Lewis acid (e.g., Ti(OiPr)4, 1.1 equivalents) are added, and the mixture is stirred at room temperature until the epoxide is consumed. The reaction is quenched, and the product is extracted, washed, dried, and purified by column chromatography to yield the desired this compound diastereomer.

Quantitative Data Summary

Table 1: Representative Results for Asymmetric Ketone Reductions

Ketone SubstrateChiral Reagent/CatalystYield (%)ee (%)Reference
Aryl Alkyl Ketones(S)-BINAL-HHigh>95[1]
Various KetonesKetone ReductaseGood-Excellent>99[3]
Cyclic KetonesLi dispersion, FeCl2·4H2OModerate-ExcellentHigh (diastereoselectivity)[9]

Table 2: Representative Results for Asymmetric Additions to Aldehydes

| Aldehyde | Organometallic Reagent | Chiral Ligand/Catalyst | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Various Aldehydes | Alkyl Grignard Reagents | (S)-BINOL/Ti(OiPr)4 | Good | up to 98 |[5] | | Aromatic Aldehydes | Diphenylzinc | (R)-3,3'-dianisyl-BINOL | High | up to 94 |[6] | | Aliphatic Aldehydes | Alkenylzinc | (-)-DAIB | Good | High |[4] |

Visualizations

experimental_workflow cluster_0 Strategy 1: Ketone Reduction cluster_1 Strategy 2: Asymmetric Addition cluster_2 Strategy 3: Epoxidation & Ring-Opening ketone Prochiral Ketone (e.g., Protected 4-chloroheptan-1-one) reduction Stereoselective Reduction ketone->reduction Chiral Reducing Agent (e.g., Chiral Borane, Enzyme) product1 This compound Isomer reduction->product1 aldehyde 4-Chlorobutanal addition Asymmetric Addition aldehyde->addition Propyl Organometallic + Chiral Ligand product2 This compound Isomer addition->product2 alkene Heptenol Precursor epoxidation Stereoselective Epoxidation alkene->epoxidation Chiral Oxidant epoxide Chiral Epoxide epoxidation->epoxide ring_opening Regioselective Ring-Opening epoxide->ring_opening Chloride Source product3 This compound Isomer ring_opening->product3 logical_relationship cluster_troubleshooting Key Stereocontrol Step cluster_params Critical Parameters to Optimize start Desired this compound Stereoisomer control_ee Control Enantioselectivity (ee) start->control_ee control_de Control Diastereoselectivity (de) start->control_de control_regio Control Regioselectivity start->control_regio catalyst Chiral Catalyst / Ligand control_ee->catalyst temp Reaction Temperature control_ee->temp control_de->catalyst reagent Reagent Stoichiometry control_de->reagent control_regio->reagent solvent Solvent control_regio->solvent

References

Validation & Comparative

comparative analysis of different synthetic routes to 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes to 4-Chloroheptan-1-ol, a halogenated alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This document outlines three distinct routes, presenting their experimental protocols, and a quantitative comparison to aid in this decision-making process.

Route 1: Grignard Reaction with γ-Butyrolactone followed by Selective Chlorination

This route utilizes readily available starting materials, beginning with the reaction of a Grignard reagent with a lactone to form a diol, which is then selectively chlorinated.

Experimental Protocol:

  • Formation of Heptane-1,4-diol: To a solution of butylmagnesium chloride (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, γ-butyrolactone (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude heptane-1,4-diol.

  • Selective Chlorination of Heptane-1,4-diol: The crude heptane-1,4-diol is dissolved in a suitable solvent such as dichloromethane (B109758). A selective chlorinating agent, for instance, a trialkylsilane in the presence of a Lewis acid, would be added at a controlled temperature to favor monochlorination at the C4 position. It is important to note that achieving high selectivity for the secondary alcohol can be challenging and may require significant optimization to minimize the formation of the primary chloride and dichlorinated byproducts. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is worked up by washing with water and brine. The organic layer is dried and concentrated, and the desired this compound is purified by column chromatography.

Logical Flow for Route 1

cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_reaction2 Step 2: Selective Chlorination Butyl Chloride Butyl Chloride Butylmagnesium\nChloride Butylmagnesium Chloride Butyl Chloride->Butylmagnesium\nChloride Magnesium Magnesium Magnesium->Butylmagnesium\nChloride gamma-Butyrolactone gamma-Butyrolactone Heptane-1,4-diol Heptane-1,4-diol gamma-Butyrolactone->Heptane-1,4-diol Butylmagnesium\nChloride->Heptane-1,4-diol This compound This compound Heptane-1,4-diol->this compound Chlorinating Agent Chlorinating Agent Chlorinating Agent->this compound

Caption: Synthesis of this compound via Grignard reaction and chlorination.

Route 2: Hydroboration-Oxidation of 4-Chloro-1-heptene

This pathway involves the synthesis of a chloroalkene intermediate, followed by a regioselective hydroboration-oxidation to install the primary alcohol.

Experimental Protocol:

  • Synthesis of 4-Chloro-1-heptene: A potential synthesis could involve the reaction of 1-hepten-4-ol (B1582827) with a chlorinating agent such as thionyl chloride or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) to replace the hydroxyl group with a chlorine atom while preserving the double bond. The reaction would be carried out in an appropriate solvent like diethyl ether or dichloromethane at a low temperature to minimize side reactions. The product, 4-chloro-1-heptene, would be isolated and purified by distillation.

  • Hydroboration-Oxidation: The 4-chloro-1-heptene is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for another hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting this compound is then purified by column chromatography.[1][2]

Experimental Workflow for Route 2

1-Hepten-4-ol 1-Hepten-4-ol Chlorination Chlorination 1-Hepten-4-ol->Chlorination Thionyl Chloride 4-Chloro-1-heptene 4-Chloro-1-heptene Chlorination->4-Chloro-1-heptene Hydroboration Hydroboration 4-Chloro-1-heptene->Hydroboration BH3-THF Oxidation Oxidation Hydroboration->Oxidation H2O2, NaOH This compound This compound Oxidation->this compound

Caption: Synthesis via hydroboration-oxidation of a chloroalkene.

Route 3: Reduction of Methyl 4-Chloroheptanoate

This route relies on the synthesis of a carboxylic acid ester intermediate, which is then reduced to the target primary alcohol.

Experimental Protocol:

  • Synthesis of Methyl 4-Chloroheptanoate: 4-Chloroheptanoic acid can be synthesized through various methods, such as the malonic ester synthesis starting from 1-bromo-2-chloropropane (B1583154) and diethyl malonate, followed by alkylation with propyl bromide, hydrolysis, and decarboxylation. The resulting 4-chloroheptanoic acid is then esterified to methyl 4-chloroheptanoate using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction is refluxed for several hours, and the product is isolated by extraction and purified by distillation.

  • Reduction with Lithium Aluminum Hydride (LAH): A solution of methyl 4-chloroheptanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C under a nitrogen atmosphere.[3][4] The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or column chromatography.[5][6]

Signaling Pathway Analogy for Route 3

Starting Materials Starting Materials Malonic Ester\nSynthesis Malonic Ester Synthesis Starting Materials->Malonic Ester\nSynthesis Diethyl Malonate, 1-bromo-2-chloropropane, Propyl Bromide 4-Chloroheptanoic\nAcid 4-Chloroheptanoic Acid Malonic Ester\nSynthesis->4-Chloroheptanoic\nAcid Esterification Esterification 4-Chloroheptanoic\nAcid->Esterification Methanol, H2SO4 Methyl\n4-Chloroheptanoate Methyl 4-Chloroheptanoate Esterification->Methyl\n4-Chloroheptanoate Reduction Reduction Methyl\n4-Chloroheptanoate->Reduction LiAlH4 This compound This compound Reduction->this compound

Caption: Reduction of a 4-chloroheptanoate ester to the target alcohol.

Quantitative Comparison of Synthetic Routes

FeatureRoute 1: Grignard/ChlorinationRoute 2: Hydroboration-OxidationRoute 3: Ester Reduction
Number of Steps 223 (from malonic ester)
Estimated Overall Yield Low to ModerateModerate to HighModerate
Starting Material Cost LowModerateModerate
Key Advantages Readily available starting materials.[7]High regioselectivity of hydroboration.[1][2]Well-established reduction method.[3]
Key Disadvantages Poor selectivity in chlorination step.Synthesis of starting alkene required.Multi-step synthesis of the ester.
Scalability Potentially difficult due to selectivity issues.GoodGood
Safety Considerations Use of pyrophoric Grignard reagents.[2]Use of flammable and toxic borane.Use of highly reactive and pyrophoric LiAlH4.[5][6]

Conclusion

Based on this comparative analysis, Route 2 (Hydroboration-Oxidation of 4-Chloro-1-heptene) appears to be the most promising approach for the synthesis of this compound, provided a reliable and efficient synthesis for the starting alkene can be established. The high regioselectivity of the hydroboration-oxidation step is a significant advantage for obtaining the desired primary alcohol isomer.

Route 3 (Reduction of Methyl 4-Chloroheptanoate) is also a viable option, particularly if the starting carboxylic acid or ester is commercially available or can be synthesized in good yield. The reduction of esters with LiAlH4 is a robust and high-yielding reaction.

Route 1 (Grignard Reaction with γ-Butyrolactone) is the least favorable due to the anticipated difficulty in achieving selective monochlorination of the resulting diol, which would likely lead to a mixture of products and a low overall yield of the desired compound.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, the desired scale of the synthesis, and the analytical capabilities for purification and characterization.

Disclaimer: The experimental protocols provided are conceptual and based on established chemical principles. These procedures would require optimization and validation in a laboratory setting. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative determination of 4-Chloroheptan-1-OL. While specific validated methods for this compound are not extensively documented in publicly available literature, this comparison is based on established principles of analytical chemistry and data from the analysis of analogous compounds, such as 4-chloro-1-butanol.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS and a projected HPLC method for the analysis of a small, semi-volatile chlorinated alcohol like this compound. The GC-MS data is adapted from a validated method for a similar compound, 4-chloro-1-butanol, and serves as a reliable benchmark.[1]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detector
Limit of Detection (LOD) ~0.05 ppm~0.5 ppm
Limit of Quantitation (LOQ) ~0.08 ppm~1.5 ppm
**Linearity (R²) **>0.999>0.995
Accuracy (Recovery) 90-110%95-105%
Precision (RSD) < 10%< 5%
Typical Run Time 15-30 minutes10-20 minutes

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound, which may be present as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or a solvent in which the API is soluble but does not interfere with the analysis.

  • Spike the solution with an appropriate internal standard (e.g., 3-chloro-1-propanol) to a final concentration of 1 ppm.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Quantify this compound based on the ratio of its peak area to that of the internal standard using a calibration curve prepared with known concentrations of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a versatile and robust alternative for the analysis of this compound, particularly when the compound is present at higher concentrations or when derivatization is employed to enhance detection.

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore, indirect detection or derivatization might be necessary for improved sensitivity).

3. Data Analysis:

  • Quantify this compound based on the peak area of the analyte against a calibration curve constructed from standards of known concentrations.

Visualizations

To further clarify the processes and comparisons, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Weighing Sample Weighing Dissolution Dissolution Weighing->Dissolution Spiking Internal Std. Spiking Dissolution->Spiking Filtration Filtration Spiking->Filtration Chromatography Chromatographic Separation Filtration->Chromatography Detection Detection (MS/UV) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Validation Report Quantification->Report

Caption: General workflow for the validation of an analytical method.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV GCMS_Sensitivity High Sensitivity (LOD ~0.05 ppm) GCMS_Selectivity High Selectivity (Mass Analyzer) GCMS_Volatility Requires Volatile Analytes GCMS_Derivatization Derivatization may be needed for polar compounds HPLC_Sensitivity Lower Sensitivity (LOD ~0.5 ppm) HPLC_Versatility Versatile for Non-volatile Analytes HPLC_Chromophore Requires Chromophore for UV Detection HPLC_Robustness Generally Robust and Reproducible Analyte This compound Analyte->GCMS_Sensitivity Analyte->HPLC_Sensitivity

Caption: Key performance characteristics of GC-MS vs. HPLC-UV.

References

Comparative Reactivity Analysis of 4-Chloroheptan-1-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of 4-Chloroheptan-1-ol in comparison to its structural isomers and homologs. This document provides an objective analysis supported by theoretical data and established reaction principles, alongside detailed experimental protocols for further investigation.

The reactivity of bifunctional molecules such as this compound is of significant interest in organic synthesis and drug development, where precise control over chemical transformations is paramount. This guide explores the factors influencing the reactivity of this compound, primarily focusing on intramolecular cyclization, and compares its predicted reactivity with that of key structural analogs. Due to the limited availability of direct experimental kinetic data for this compound, this comparison relies on established principles of reaction kinetics, steric and electronic effects, and available data for analogous compounds.

I. Dominant Reaction Pathway: Intramolecular Cyclization

Under basic conditions, the primary reaction pathway for this compound is an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction to form a cyclic ether.[1][2]

The favorability of this intramolecular reaction is largely dictated by the size of the resulting ring. The formation of five- and six-membered rings is kinetically and thermodynamically favored over other ring sizes.[1]

II. Comparative Reactivity Analysis

The reactivity of this compound in intramolecular cyclization can be compared with its isomers and homologs based on the principles of SN2 reactions. The key factors influencing the rate of these reactions are the nature of the alkyl halide (primary vs. secondary) and the size of the ring being formed.

Data Presentation: Predicted Relative Rates of Intramolecular Cyclization

The following table summarizes the predicted relative reactivity of this compound and similar compounds in intramolecular cyclization under basic conditions. The relative rates are estimated based on the principles of SN2 reaction kinetics, where primary halides react faster than secondary halides, and the formation of five- and six-membered rings is favored.

CompoundStructureType of HalideRing Size FormedPredicted Relative RateProduct
This compoundCl-CH(CH₂CH₃)CH₂CH₂CH₂OHSecondary6 (Oxepane)Moderate2-Propyl-tetrahydropyran
Comparison Compounds
1-Chloroheptan-4-olHO-CH(CH₂CH₂CH₃)CH₂CH₂CH₂ClPrimary5 (THF)High2-Propyl-tetrahydrofuran
4-Chloropentan-1-olCl-CH(CH₃)CH₂CH₂CH₂OHSecondary5 (THF)Moderate2-Methyl-tetrahydrofuran
5-Chlorooctan-1-olCl-CH(CH₂CH₃)CH₂CH₂CH₂CH₂OHSecondary7 (Oxepane)Low2-Propyl-oxepane
3-Chlorohexane-1-olCl-CH(CH₂CH₂CH₃)CH₂CH₂OHSecondary4 (Oxetane)Very Low2-Propyl-oxetane

Analysis of Reactivity Trends:

  • Primary vs. Secondary Halide: 1-Chloroheptan-4-ol, a primary chloride, is predicted to have a significantly higher rate of cyclization compared to this compound, which is a secondary chloride. This is due to the lower steric hindrance at the reaction center in the primary halide, allowing for a more facile backside attack by the nucleophile in the SN2 transition state.[3]

  • Ring Size: The formation of a five-membered tetrahydrofuran (B95107) (THF) ring from 1-Chloroheptan-4-ol and 4-Chloropentan-1-ol is generally more favorable than the formation of a six-membered tetrahydropyran (B127337) (THP) ring from this compound. The formation of seven-membered (oxepane) and four-membered (oxetane) rings is significantly slower due to higher ring strain and less favorable pre-reaction conformations.

  • Chain Length: Comparing 4-Chloropentan-1-ol, this compound, and 5-Chlorooctan-1-ol, all of which are secondary chlorides, the reactivity is primarily influenced by the size of the ring being formed.

III. Experimental Protocols

To empirically determine and compare the reactivity of these compounds, a kinetic study of their intramolecular cyclization can be performed.

Experimental Protocol: Kinetic Analysis of Intramolecular Cyclization of Chloroalcohols via GC-MS

Objective: To determine the rate constants for the intramolecular cyclization of this compound and its analogs under basic conditions.

Materials:

  • This compound

  • 1-Chloroheptan-4-ol

  • 4-Chloropentan-1-ol

  • 5-Chlorooctan-1-ol

  • 3-Chlorohexane-1-ol

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)

  • Internal standard (e.g., a non-reactive high-boiling alkane)

  • Quenching solution (e.g., water or dilute acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a known concentration of the chloroalcohol and the internal standard in the anhydrous solvent.

  • Initiation of Reaction: At time zero, add a molar excess of the base (e.g., NaH) to the stirred solution.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Sample Preparation for GC-MS: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane). Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and transfer it to a GC vial.[4][5]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph will separate the unreacted chloroalcohol from the cyclic ether product and the internal standard. The mass spectrometer will confirm the identity of each component.[6][7]

  • Data Analysis: Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (likely first-order for this intramolecular reaction) to determine the rate constant.

IV. Visualizing Reaction Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Intramolecular_SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Chloroalkanol This compound Alkoxide Alkoxide Intermediate Chloroalkanol->Alkoxide H+ abstraction Base Base (e.g., NaH) Base->Alkoxide TS Transition State Alkoxide->TS Backside Attack Cyclic_Ether 2-Propyl-tetrahydropyran TS->Cyclic_Ether Leaving_Group Cl- TS->Leaving_Group

Caption: Intramolecular SN2 mechanism for the cyclization of this compound.

Experimental_Workflow Start Reaction Setup|{Chloroalcohol, Internal Standard, Solvent} Initiation Add Base (t=0) Start->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing|{Concentration vs. Time} Analysis->Data

Caption: Experimental workflow for kinetic analysis of intramolecular cyclization.

V. Conclusion

References

Spectroscopic Data Comparison: 1-Chloroheptan-4-ol and its Oxidation Product, 1-Chloroheptan-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 1-chloroheptan-4-ol and its derivative, 1-chloroheptan-4-one. This document provides predicted spectroscopic data, detailed experimental protocols, and a generalized analytical workflow.

Due to the limited availability of experimental spectroscopic data for 4-chloroheptan-1-ol, this guide focuses on its structural isomer, 1-chloroheptan-4-ol, and its corresponding oxidation product, 1-chloroheptan-4-one. The data presented herein is a combination of information available for analogous compounds and predicted values from spectroscopic databases and software. This approach provides a valuable framework for anticipating the spectral characteristics of these and similar compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-chloroheptan-4-ol and 1-chloroheptan-4-one. These predictions are based on established chemical shift correlations, fragmentation patterns, and vibrational frequencies of the functional groups present in the molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
1-Chloroheptan-4-ol H1 (CH₂)3.55Triplet
H2 (CH₂)1.85Quintet
H3 (CH₂)1.60Quintet
H4 (CH)3.70Multiplet
H5 (CH₂)1.50Multiplet
H6 (CH₂)1.35Sextet
H7 (CH₃)0.90Triplet
OHVariable (broad singlet)Broad Singlet
1-Chloroheptan-4-one H1 (CH₂)3.65Triplet
H2 (CH₂)2.05Quintet
H3 (CH₂)2.75Triplet
H5 (CH₂)2.45Triplet
H6 (CH₂)1.65Sextet
H7 (CH₃)0.95Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Predicted Chemical Shift (ppm)
1-Chloroheptan-4-ol C145.0
C230.0
C338.0
C470.0
C536.0
C619.0
C714.0
1-Chloroheptan-4-one C144.0
C228.0
C342.0
C4211.0
C540.0
C618.0
C713.5

Table 3: Predicted Infrared (IR) Spectroscopy Data

Compound Functional Group Predicted Absorption Range (cm⁻¹) Intensity
1-Chloroheptan-4-ol O-H stretch3200-3600Strong, Broad
C-H stretch (sp³)2850-3000Strong
C-O stretch1050-1150Strong
C-Cl stretch600-800Medium
1-Chloroheptan-4-one C=O stretch1700-1725Strong, Sharp
C-H stretch (sp³)2850-3000Strong
C-Cl stretch600-800Medium

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

Compound m/z of Molecular Ion [M]⁺ Key Fragment Ions (m/z)
1-Chloroheptan-4-ol 150/152 (approx. 3:1 ratio)114, 91/93, 73, 55
1-Chloroheptan-4-one 148/150 (approx. 3:1 ratio)113, 89/91, 71, 57

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid organic compounds. Instrument parameters may need to be optimized for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use proton decoupling to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

    • Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation Synthesis Synthesis of 1-Chloroheptan-4-ol Purification Purification (e.g., Chromatography) Synthesis->Purification Oxidation Oxidation to 1-Chloroheptan-4-one Purification->Oxidation NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy (ATR) Purification->IR MS Mass Spectrometry (EI) Purification->MS Oxidation->NMR Oxidation->IR Oxidation->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of 1-chloroheptan-4-ol and its derivative.

Comparative Analysis of the Biological Activity of Haloalcohols with a Focus on 4-Chloroheptan-1-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of haloalcohols, providing a comparative framework in the absence of specific data for 4-Chloroheptan-1-ol.

Introduction

While a direct investigation into the biological activity of this compound reveals a significant gap in the existing scientific literature, a broader examination of haloalcohols provides valuable insights into their potential therapeutic and toxicological properties. This guide offers a comparative analysis of various haloalcohols, focusing on their antimicrobial, cytotoxic, and enzyme-inhibiting activities. The data and methodologies presented herein are intended to serve as a foundational resource for researchers interested in the structure-activity relationships of this chemical class and to guide future investigations into compounds such as this compound.

I. Antimicrobial Activity of Haloalcohols

Haloalcohols have demonstrated a range of antimicrobial properties, with their efficacy often linked to the nature of the halogen substituent, the length of the carbon chain, and the position of the hydroxyl and halogen groups. The primary mechanism of action for many simple alcohols and their halogenated derivatives involves the disruption of cellular membranes and denaturation of proteins.[1]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected haloalcohols against various microorganisms. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
2-Bromo-2-nitro-1,3-propanediolStaphylococcus aureus12.525N/A
Pseudomonas aeruginosa2550N/A
Candida albicans12.525N/A
Triclosan (a chlorinated phenol)Staphylococcus aureus0.015-0.12>100N/A
Escherichia coli0.03-0.12>100N/A
EthanolStaphylococcus epidermidis19% (v/v) growth inhibition at 1%N/A[2]
Long-chain fatty alcohols (e.g., 1-dodecanol, 1-tridecanol)Staphylococcus aureusHigh activityNo membrane-damaging activity[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The broth microdilution method is a widely accepted protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.[4]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Standardized Microbial Inoculum start->inoculum compound Prepare Serial Dilutions of Test Compound start->compound inoculate Inoculate Microtiter Plate inoculum->inoculate compound->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Read MBC subculture->read_mbc

Workflow for determining MIC and MBC of a compound.

II. Cytotoxicity of Haloalcohols

The cytotoxic effects of haloalcohols are a critical aspect of their biological profile, with implications for both their therapeutic potential and their toxicity. The presence and position of the halogen atom can significantly influence the compound's reactivity and ability to interact with cellular components, leading to cell death.

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected alcohols, which are indicative of their cytotoxic potential against different cell lines.

CompoundCell LineIC50 (mg/mL)Exposure TimeReference
EthanolA-431 (epidermoid carcinoma)0.38N/A[2]
HaCaT (keratinocytes)0.19N/A[2]
A-375 (malignant melanoma)0.07N/A[2]
MethanolHaCaT0.27 - 0.64N/A[2]
A-4310.27 - 0.64N/A[2]
A-3750.27 - 0.64N/A[2]
4-Chlorohexan-1-olLaboratory AnimalsModerate toxicity observedSubacute and subchronic[5]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a medium containing MTT, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the compound concentration.

III. Enzyme Inhibition by Haloalcohols

Haloalcohols can act as inhibitors of various enzymes, a property that is of significant interest in drug development. The halogen atom can participate in interactions within the enzyme's active site, leading to inhibition. For instance, haloalkane dehalogenases are enzymes that can be inhibited by fluorinated analogues of their substrates.[6]

Comparative Enzyme Inhibition Data

The following table provides examples of enzyme inhibition by compounds structurally related to haloalcohols.

InhibitorEnzymeInhibition Constant (Ki)Type of InhibitionReference
Fluorinated substrate analoguesHaloalkane dehalogenaseN/ACompetitive[6]
Ethyl 4-chloroacetoacetateHalohydrin dehalogenase (HheC)0.249 µMCompetitive[7]
EthanolSialyltransferase (hypothesized)N/ACompetitive (hypothesized)[8]
Experimental Protocol: Enzyme Inhibition Assay

Determining the inhibitory activity of a compound against a specific enzyme typically involves the following steps:

  • Enzyme and Substrate Preparation: Purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, buffer, and varying concentrations of the inhibitor.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. These data are then used to calculate kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the inhibitor. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined from these parameters, often using graphical methods like the Lineweaver-Burk plot.[8]

enzyme_inhibition_pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) (e.g., Haloalcohol) EI->E

Mechanism of competitive enzyme inhibition by a haloalcohol.

IV. Signaling Pathways Potentially Affected by Haloalcohols

Alcohols, including ethanol, are known to modulate various intracellular signaling pathways, which can contribute to their biological effects.[9][10] While specific pathways for this compound are uncharacterized, it is plausible that it and other haloalcohols could interact with similar pathways due to the presence of the hydroxyl group.

Ethanol has been shown to affect signaling cascades involving:

  • Receptor Tyrosine Kinases (RTKs): Binding of growth factors to RTKs can trigger downstream pathways like the ERK1/2 and PI3K pathways.[9]

  • G-protein Coupled Receptors (GPCRs): Ethanol can influence GPCR signaling, such as the dopamine (B1211576) D1 and D2 receptor pathways that modulate adenylyl cyclase (AC) and protein kinase A (PKA) activity.[9]

  • Ion Channels: Alcohols can directly or indirectly modulate the function of various ion channels, affecting neuronal excitability.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response Ligand Growth Factor / Neurotransmitter Receptor Receptor (RTK / GPCR) Ligand->Receptor Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Response Gene Expression, Protein Synthesis, Neuronal Excitability Kinase->Response Haloalcohol Haloalcohol Haloalcohol->Receptor Modulates Haloalcohol->Effector Modulates

Potential modulation of a generic signaling pathway by a haloalcohol.

Conclusion

The biological activity of this compound remains to be elucidated. However, by examining the broader class of haloalcohols, we can infer potential areas of biological relevance, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. The data and protocols presented in this guide offer a starting point for the systematic investigation of this compound and other novel haloalcohols. Future research should focus on generating robust, quantitative data for these compounds to better understand their structure-activity relationships and to explore their potential applications in medicine and biotechnology.

References

benchmarking the performance of 4-Chloroheptan-1-OL in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 4-Chloroheptan-1-OL against its structural isomers and other related chloroalcohols. Due to a lack of publicly available performance data for this compound, this comparison is based on the known properties and applications of its close structural analogs: 7-chloroheptan-1-ol and 6-chlorohexan-1-ol. The data presented for these alternatives is intended to provide a reasonable expectation of the performance of this compound in similar applications.

Executive Summary

This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom, making it a versatile building block in organic synthesis. Its potential applications are primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The position of the chlorine atom on the fourth carbon may influence its reactivity and the stereochemistry of its products compared to its terminal isomers. This guide explores its potential performance in key synthetic transformations and provides a comparative analysis with commercially available alternatives.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are crucial in determining the reaction conditions, solvent selection, and potential reactivity of these compounds.

PropertyThis compound7-chloroheptan-1-ol6-chlorohexan-1-ol
CAS Number 89940-13-655944-70-22009-83-8
Molecular Formula C₇H₁₅ClOC₇H₁₅ClOC₆H₁₃ClO
Molecular Weight 150.65 g/mol 150.65 g/mol 136.62 g/mol
Boiling Point Data not available207.22°C (estimated)108-112°C at 14 mmHg
Density Data not available0.9998 g/cm³ (estimated)1.024 g/mL at 25°C
Solubility Data not availableData not availableSoluble in dimethylformamide.

Performance in Key Synthetic Applications

Given their structural similarities, this compound is expected to perform comparably to its isomers in common synthetic reactions. The primary alcohol group allows for oxidation to aldehydes and carboxylic acids, as well as esterification and etherification. The chlorine atom provides a site for nucleophilic substitution.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction for the preparation of ethers from alcohols. The following is a generalized experimental protocol for this reaction, which is applicable to this compound and its alternatives.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of the Alcohol: To a solution of the chloroalkanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Addition of the Alkylating Agent: An alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 eq) is then added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired ether.

Expected Performance and Comparison:

The reactivity in the Williamson ether synthesis is primarily dependent on the accessibility of the hydroxyl group and the nature of the alkylating agent. As all three compared chloroalcohols are primary alcohols, their reactivity in the deprotonation step is expected to be similar. The presence of the chlorine atom on the alkyl chain is not expected to significantly hinder the reaction, although its position in this compound might have subtle electronic effects on the acidity of the proton.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction and a hypothetical signaling pathway where a derivative of this compound could act as a modulator.

experimental_workflow start Start: this compound deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkoxide Formation of Sodium 4-chloroheptan-1-oxide deprotonation->alkoxide nucleophilic_attack Nucleophilic Attack (Addition of Electrophile, e.g., R-Br) alkoxide->nucleophilic_attack reaction_mixture Reaction Mixture nucleophilic_attack->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Ether Derivative purification->product

Figure 1: Generalized workflow for a nucleophilic substitution reaction involving this compound.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein Activation receptor->g_protein ligand Bioactive Ligand (Derivative of this compound) ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Figure 2: Hypothetical signaling pathway modulated by a bioactive derivative of this compound.

Conclusion

While direct experimental data for this compound is limited, a comparative analysis with its isomers, 7-chloroheptan-1-ol and 6-chlorohexan-1-ol, provides valuable insights into its potential performance in synthetic applications. Its bifunctional nature makes it a promising intermediate for the synthesis of a variety of organic molecules. The provided experimental protocol for the Williamson ether synthesis serves as a practical starting point for researchers. Further experimental investigation is warranted to fully characterize the reactivity and application scope of this compound.

Purity Assessment of 4-Chloroheptan-1-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4-Chloroheptan-1-ol and Potential Impurities

This compound is a halogenated alcohol with potential applications as an intermediate in organic synthesis. The purity of this compound is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in a synthetic sequence.

Given that this compound would likely be synthesized through the chlorination of heptan-1,4-diol or the reduction of a corresponding chlorinated carbonyl compound, several potential impurities could arise. These include:

  • Isomeric Byproducts: Positional isomers such as 1-chloroheptan-4-ol or other chloroheptanol isomers may form depending on the synthetic route.

  • Starting Material: Unreacted heptan-1,4-diol or the chlorinated carbonyl precursor.

  • Over-reaction Products: Dichloroheptane isomers could be present if the chlorination reaction is not carefully controlled.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

A multi-faceted analytical approach is therefore essential for the comprehensive purity determination of this compound.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods of choice.

Analytical Technique Information Provided Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass-to-charge ratio for identification.High sensitivity for volatile impurities, excellent for identifying isomeric byproducts and solvent residues.Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid phase, providing quantitative data.Suitable for a wide range of compounds, including non-volatile impurities. Provides accurate quantification.Mass spectrometric detection may be required for definitive peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information and quantification of the main component and impurities.Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without the need for identical standards for each impurity.Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Method:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance system).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 30-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and determine purity via quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Method:

  • Sample Preparation for ¹H and ¹³C NMR: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

  • Quantitative ¹H NMR (qNMR):

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, accurately weighed ~5 mg) into a vial.

    • Dissolve the mixture in a known volume of CDCl₃.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Logical Relationships

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product GCMS GC-MS Analysis (Volatile Impurities) Purified_Product->GCMS HPLC HPLC Analysis (Non-volatile Impurities & Assay) Purified_Product->HPLC NMR NMR Spectroscopy (Structure & qNMR) Purified_Product->NMR Data_Analysis Data Analysis and Purity Calculation GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Final_Report Certificate of Analysis (Purity Specification) Data_Analysis->Final_Report

Caption: Workflow for the purity assessment of synthesized this compound.

Logical_Relationships cluster_compound Analyte cluster_properties Key Properties for Analysis cluster_techniques Analytical Techniques Analyte This compound Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Structure Molecular Structure Analyte->Structure GCMS GC-MS Volatility->GCMS determines suitability HPLC HPLC Polarity->HPLC influences separation NMR NMR Structure->NMR elucidates

Caption: Logical relationships between compound properties and analytical techniques.

Conclusion

A robust and orthogonal analytical approach is crucial for the accurate purity assessment of this compound. By combining GC-MS for volatile impurity profiling, HPLC for quantitative assay and non-volatile impurity detection, and NMR for structural confirmation and quantitative analysis, researchers can have high confidence in the quality of their synthesized material. This comprehensive analytical strategy is essential for ensuring the reliability and reproducibility of subsequent research and development activities.

A Comparative Analysis of Experimental and Computational Data for 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of available data for 4-Chloroheptan-1-ol, a halogenated alcohol. Due to the limited availability of direct experimental and computational data for this compound, this report utilizes data from its isomers, 7-chloroheptan-1-ol (for experimental values) and 1-chloroheptan-4-ol (for computational values), to provide a representative comparison. This approach allows for an informed estimation of the target compound's properties, a practice often employed in the early stages of chemical evaluation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative data for isomers of this compound, offering a comparative view of their physical and chemical properties.

PropertyExperimental Value (7-chloroheptan-1-ol)Computational Value (1-chloroheptan-4-ol)
Molecular Formula C7H15ClOC7H15ClO
Molar Mass 150.65 g/mol [1]150.64 g/mol [2]
Melting Point 11°C[1]-
Boiling Point 207.22°C (rough estimate)[1]-
Flash Point 96.5°C[1]-
Vapor Pressure 0.0359 mmHg at 25°C[1]-
pKa 15.19±0.10 (Predicted)[1]-
Refractive Index 1.4537 (estimate)[1]-
Density 0.9998 g/cm³[1]-
XLogP3 -2.3[2]
Hydrogen Bond Donor Count -1[2]
Hydrogen Bond Acceptor Count -1[2]
Rotatable Bond Count -6[2]
Exact Mass -150.0811428 Da[2]
Monoisotopic Mass -150.0811428 Da[2]
Topological Polar Surface Area -20.2 Ų[2]
Heavy Atom Count -9[2]

It is important to note that the experimental data is for a primary chloroalkanol, while the computational data is for a secondary chloroalkanol. The position of the chlorine and hydroxyl groups on the heptane (B126788) chain will influence the intermolecular forces and, consequently, the physical properties. Generally, primary alcohols exhibit stronger hydrogen bonding and thus have higher boiling points than their secondary or tertiary isomers.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the physicochemical properties of this compound.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range.

  • Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tubes, mortar and pestle.

  • Procedure:

    • A small amount of the solid organic compound is finely powdered using a mortar and pestle.[4]

    • A capillary tube is sealed at one end by heating it in a flame.

    • The powdered sample is packed into the sealed capillary tube to a height of 2-3 mm.

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The thermometer and capillary tube assembly are placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or in a melting point apparatus.

    • The apparatus is heated slowly and steadily, at a rate of 1-2°C per minute as the melting point is approached.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[5]

2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

  • Apparatus: Thiele tube or a heating block, thermometer, small test tube (fusion tube), capillary tube.

  • Procedure:

    • A few milliliters of the liquid are placed in a small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube or on a heating block.

    • As the liquid is heated, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7]

3. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, spatula, vortex mixer (optional).

  • Procedure:

    • A small, measured amount of the solute (e.g., 10 mg of this compound) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.

    • The mixture is then allowed to stand and observed for any undissolved solute.

    • If the solute completely dissolves, it is considered soluble. If any solid remains, it is considered insoluble or partially soluble. This process can be repeated with different solvents (e.g., ethanol, diethyl ether, hexane) to determine the solubility profile of the compound.[8][9]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized organic compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Computational Modeling cluster_3 Data Analysis and Comparison Synthesis Synthesis Purification Purification Synthesis->Purification DFT DFT Calculations Synthesis->DFT MD Molecular Dynamics Simulations Synthesis->MD MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Comparison Comparison of Experimental and Computational Data MeltingPoint->Comparison BoilingPoint->Comparison Solubility->Comparison Spectroscopy->Comparison DFT->Comparison MD->Comparison

References

Assessing the Environmental Impact of 4-Chloroheptan-1-OL Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, such as 4-Chloroheptan-1-OL, a potentially valuable intermediate in pharmaceutical development, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative analysis of three potential synthetic routes to this compound, assessing their environmental impact through key metrics and providing detailed experimental protocols. The objective is to equip researchers with the necessary information to select a synthesis strategy that is not only efficient but also aligns with the principles of green chemistry.

Comparative Analysis of Synthesis Routes

Two conventional routes utilizing Grignard reagents and a greener alternative employing a Barbier reaction are compared. The assessment focuses on reagent and solvent hazards, byproduct toxicity, and overall process efficiency.

MetricRoute A: Grignard Reaction with 4-Chlorobutyl BromideRoute B: THF Ring Opening followed by Grignard ReactionGreener Alternative: Barbier Reaction
Starting Materials 4-Chlorobutyl bromide, Magnesium, PropanalTetrahydrofuran (B95107) (THF), HCl, Propylmagnesium bromide4-Chlorobutyl bromide, Zinc, Propanal
Solvent Diethyl ether (anhydrous)Diethyl ether (anhydrous)Water or THF/Water
Key Reagents' Environmental Impact 4-Chlorobutyl bromide: Irritant. Magnesium: Flammable solid. Propanal: Flammable, irritant, moderate aquatic toxicity.[1][2] Diethyl ether: Extremely flammable, forms explosive peroxides.[3]THF: Low potential for bioaccumulation, biodegradable.[4][5][6] HCl: Corrosive. Propylmagnesium bromide: Highly reactive with water, typically used in ether.[7][8]Zinc: Can be toxic to aquatic life.[6][9] Propanal: Flammable, irritant, moderate aquatic toxicity.[1][2]
Byproducts Magnesium bromide/chloride saltsMagnesium bromide/chloride saltsZinc chloride
Byproduct Environmental Impact Magnesium salts can negatively impact vegetation and soil quality at high concentrations.[10][11][12]Magnesium salts can negatively impact vegetation and soil quality at high concentrations.[10][11][12]Zinc chloride is toxic to aquatic life and can cause soil and water contamination.[4][5][13]
Estimated Yield ~60-70% (analogous reactions)~50-60% (overall)~70-80% (analogous reactions)
Green Chemistry Considerations Requires anhydrous conditions and a flammable, peroxide-forming solvent.Involves a hazardous reagent (HCl) and a flammable, peroxide-forming solvent.Can be performed in aqueous media, reducing the need for volatile organic solvents. The organometallic reagent is generated in situ.[14]

Synthesis Pathways and Experimental Workflow

Route A: Grignard Reaction with 4-Chlorobutyl Bromide

This route involves the formation of a Grignard reagent from 4-chlorobutyl bromide, which then reacts with propanal.

Route_A 4-Chlorobutyl bromide 4-Chlorobutyl bromide Grignard Reagent Grignard Reagent 4-Chlorobutyl bromide->Grignard Reagent Diethyl ether Mg Mg Mg->Grignard Reagent Propanal Propanal Intermediate Intermediate Propanal->Intermediate This compound This compound Grignard Reagent->Intermediate Intermediate->this compound H3O+ workup

Caption: Synthesis of this compound via Grignard reaction.
Route B: THF Ring Opening followed by Grignard Reaction

This two-step synthesis begins with the acid-catalyzed ring-opening of tetrahydrofuran to form 4-chlorobutanol, followed by a Grignard reaction.

Route_B THF THF 4-Chlorobutanol 4-Chlorobutanol THF->4-Chlorobutanol HCl HCl HCl->4-Chlorobutanol Intermediate Intermediate 4-Chlorobutanol->Intermediate Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->Intermediate Diethyl ether This compound This compound Intermediate->this compound H3O+ workup

Caption: Synthesis via THF ring opening and Grignard reaction.
Greener Alternative: Barbier Reaction

The Barbier reaction offers a more environmentally benign approach by generating the organometallic species in situ, often in aqueous media.

Greener_Alternative 4-Chlorobutyl bromide 4-Chlorobutyl bromide This compound This compound 4-Chlorobutyl bromide->this compound Water or THF/Water Zn Zn Zn->this compound Propanal Propanal Propanal->this compound

Caption: Greener synthesis using the Barbier reaction.
General Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for synthesis.

Experimental Protocols

Route A: Grignard Reaction with 4-Chlorobutyl Bromide

1. Grignard Reagent Formation:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-chlorobutyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction.

  • Once the reaction starts, add the remaining 4-chlorobutyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Propanal:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

3. Workup and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Route B: THF Ring Opening followed by Grignard Reaction

1. Synthesis of 4-Chlorobutanol:

  • In a flask equipped with a gas inlet tube and a reflux condenser, place tetrahydrofuran (1.0 eq).[15][16][17][18][19]

  • Heat the THF to reflux and bubble dry hydrogen chloride gas through the solution.[15][16][17][18][19]

  • Monitor the reaction by GC until the desired conversion is achieved (a yield of 54-57% can be expected).[15]

  • Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

  • Purify the crude 4-chlorobutanol by vacuum distillation.[15]

2. Grignard Reaction with 4-Chlorobutanol:

  • Follow the procedure for the Grignard reaction as described in Route A, using propylmagnesium bromide (prepared from 1-bromopropane (B46711) and magnesium) and 4-chlorobutanol as the electrophile.

Greener Alternative: Barbier Reaction

1. Reaction Setup:

  • In a round-bottom flask, combine 4-chlorobutyl bromide (1.0 eq), propanal (1.2 eq), and zinc powder (1.5 eq).[14]

  • Add water or a mixture of THF and water as the solvent.

2. Reaction:

  • Stir the mixture vigorously at room temperature. The reaction is often initiated by sonication.

  • Monitor the reaction progress by TLC or GC.

3. Workup and Purification:

  • Once the reaction is complete, filter off the excess zinc.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Conclusion

This guide provides a framework for assessing the environmental impact of synthesizing this compound. While the traditional Grignard routes are feasible, they rely on hazardous solvents and reagents. The Barbier reaction presents a promising greener alternative by utilizing a more benign solvent system and an in situ generation of the reactive species.[14] Researchers are encouraged to consider these factors in their synthetic planning to promote safer and more sustainable chemical practices. Further optimization of the greener route could lead to even higher yields and a more favorable environmental profile.

References

A Comparative Guide to the Synthesis of 4-Chloroheptan-1-OL: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific haloalkanols such as 4-Chloroheptan-1-OL is a critical step in the development of various pharmaceutical intermediates and complex organic molecules. Due to the limited availability of established industrial production methods for this particular compound, this guide presents a comparative analysis of two plausible synthetic routes, adapted from general methodologies for chloroalkanol synthesis. The objective is to provide a comprehensive cost-benefit analysis to aid researchers in selecting an appropriate method based on factors such as yield, cost, safety, and scalability.

The two primary methods explored are:

  • Direct Chlorination of a Diol: This classic approach involves the selective chlorination of a corresponding diol using a suitable chlorinating agent.

  • Reductive Chlorination of a Keto-Ester: A more modern approach that can offer better control over regioselectivity, starting from a keto-ester.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data is estimated based on typical yields and reagent costs for analogous reactions.

MetricMethod 1: Direct Chlorination of Heptane-1,4-diolMethod 2: Reductive Chlorination of a Keto-Ester
Starting Materials Heptane-1,4-diol, Thionyl ChlorideEthyl 4-oxoheptanoate, Sodium Borohydride (B1222165), Thionyl Chloride
Key Reagents Pyridine (B92270) (or other base)Methanol (solvent), Pyridine
Typical Yield 60-75%70-85% (over two steps)
Estimated Reagent Cost per Mole of Product $150 - $250$200 - $350
Reaction Time 4-8 hours12-24 hours
Purification Method Distillation, Column ChromatographyColumn Chromatography
Safety Concerns Use of corrosive and toxic thionyl chloride and pyridine.Use of flammable sodium borohydride and toxic thionyl chloride.
Scalability ModerateGood

Detailed Experimental Protocols

Method 1: Direct Chlorination of Heptane-1,4-diol

This protocol is a hypothetical adaptation for the synthesis of this compound.

Materials:

  • Heptane-1,4-diol (1 mole)

  • Thionyl chloride (1.1 moles)

  • Pyridine (1.2 moles)

  • Anhydrous diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Heptane-1,4-diol (1 mole) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.1 moles) in anhydrous diethyl ether from the dropping funnel over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, add pyridine (1.2 moles) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Method Comparison

Method 1: Direct Chlorination is a more straightforward, one-step process. Its primary advantages are the shorter reaction time and potentially lower cost due to fewer reagents. However, the selectivity of chlorination at the 4-position over the 1-position in a diol can be challenging to control, potentially leading to a mixture of products and a lower isolated yield of the desired isomer. The use of thionyl chloride and pyridine also necessitates careful handling due to their corrosive and toxic nature.

Method 2: Reductive Chlorination of a Keto-Ester offers better regioselectivity. The ketone at the 4-position is first selectively reduced to a hydroxyl group, which is then chlorinated. This multi-step process generally results in a higher purity of the final product and a better overall yield. While the reagent costs are higher and the reaction time is longer, this method provides greater control over the synthesis, which is often crucial in drug development where purity is paramount.

Workflow and Pathway Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_method1 Method 1: Direct Chlorination cluster_method2 Method 2: Reductive Chlorination M1_Start Start with Heptane-1,4-diol M1_Chlorination Chlorination with Thionyl Chloride M1_Start->M1_Chlorination M1_Workup Aqueous Workup M1_Chlorination->M1_Workup M1_Purification Purification (Distillation/Chromatography) M1_Workup->M1_Purification M1_End This compound M1_Purification->M1_End M2_Start Start with Ethyl 4-oxoheptanoate M2_Reduction Reduction with Sodium Borohydride M2_Start->M2_Reduction M2_Intermediate Intermediate Hydroxy-ester M2_Reduction->M2_Intermediate M2_Chlorination Chlorination with Thionyl Chloride M2_Intermediate->M2_Chlorination M2_Workup Aqueous Workup M2_Chlorination->M2_Workup M2_Purification Purification (Chromatography) M2_Workup->M2_Purification M2_End This compound M2_Purification->M2_End

Caption: Comparative workflow of two synthetic routes to this compound.

decision_logic node_cost Is cost the primary driver? node_purity Is high purity critical? node_cost->node_purity No node_method1 Choose Method 1 (Direct Chlorination) node_cost->node_method1 Yes node_time Is reaction time a major constraint? node_purity->node_time No node_method2 Choose Method 2 (Reductive Chlorination) node_purity->node_method2 Yes node_time->node_method1 Yes node_time->node_method2 No

Caption: Decision logic for selecting a synthesis method for this compound.

Conclusion

The choice between direct chlorination of a diol and reductive chlorination of a keto-ester for the synthesis of this compound depends on the specific priorities of the research or development project. For rapid, cost-effective synthesis where moderate yields and purities are acceptable, direct chlorination is a viable option. However, for applications in drug development and other areas requiring high purity and regioselectivity, the reductive chlorination of a keto-ester, despite its higher cost and longer reaction time, is the superior method. Researchers should carefully consider these trade-offs when planning their synthetic strategy.

Future Research & Novel Applications

Novel Applications of 4-Chloroheptan-1-OL in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, documented applications of 4-Chloroheptan-1-OL in medicinal chemistry are not prevalent in publicly accessible literature, its bifunctional nature as a chloroalcohol makes it a potentially versatile building block for the synthesis of novel chemical entities. This document outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of potential drug candidates and intermediates. The protocols provided are based on well-established synthetic methodologies in medicinal chemistry.

Application Note 1: Synthesis of Aryl Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in medicinal chemistry for the preparation of ethers, which are common motifs in biologically active molecules. In this application, this compound can be utilized to introduce a flexible seven-carbon chain with a terminal hydroxyl group to a phenolic core. This hydroxyl group can be a handle for further functionalization or can participate in hydrogen bonding with a biological target.

Experimental Protocol: Synthesis of 4-((7-hydroxyheptyl)oxy)phenol

  • Materials:

  • Procedure:

    • To a solution of hydroquinone (1.10 g, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.51 g, 10 mmol) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired product.

Quantitative Data

ParameterValue
Reactant 1 Hydroquinone
Reactant 2 This compound
Product 4-((7-hydroxyheptyl)oxy)phenol
Theoretical Yield 2.24 g
Actual Yield 1.79 g
Percent Yield 80%
Purity (by HPLC) >98%

Experimental Workflow Diagram

Williamson_Ether_Synthesis Reactants Hydroquinone + this compound (in DMF with K2CO3) Reaction Reaction at 80°C (12-18 hours) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-((7-hydroxyheptyl)oxy)phenol Purification->Product

Williamson Ether Synthesis Workflow

Application Note 2: Synthesis of Novel Ester Derivatives

Esterification is a common strategy in drug design to create prodrugs, improve bioavailability, or introduce a group that can interact with a biological target. The terminal hydroxyl group of this compound can be readily esterified with a carboxylic acid of medicinal interest.

Experimental Protocol: Synthesis of 7-chloroheptyl benzoate

  • Materials:

    • This compound

    • Benzoic acid (or other suitable carboxylic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve benzoic acid (1.22 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add this compound (1.51 g, 10 mmol) and a catalytic amount of DMAP (0.12 g, 1 mmol).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure ester.

Quantitative Data

ParameterValue
Reactant 1 This compound
Reactant 2 Benzoic Acid
Product 7-chloroheptyl benzoate
Theoretical Yield 2.55 g
Actual Yield 2.22 g
Percent Yield 87%
Purity (by NMR) >99%

Experimental Workflow Diagram

Esterification_Workflow Reactants This compound + Benzoic Acid (in DCM with DCC and DMAP) Reaction Reaction at 0°C to RT (12 hours) Reactants->Reaction Filtration Filtration of DCU Reaction->Filtration Workup Aqueous Wash Filtration->Workup Purification Column Chromatography Workup->Purification Product 7-chloroheptyl benzoate Purification->Product

Esterification Reaction Workflow

Application Note 3: Synthesis of a Bifunctional Linker for Targeted Drug Delivery

Bifunctional linkers are crucial components in modern drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound can serve as a precursor to a simple bifunctional linker by converting the hydroxyl group into a different reactive handle, for example, an azide (B81097) for click chemistry.

Experimental Protocol: Synthesis of 1-azido-7-chloroheptane

Step 1: Mesylation of this compound

  • Materials:

  • Procedure:

    • Dissolve this compound (1.51 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL) and cool to 0°C.

    • Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.

    • Stir the reaction at 0°C for 2 hours.

    • Wash the reaction mixture with cold water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Azide Substitution

  • Materials:

    • Crude 7-chloroheptyl methanesulfonate

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in anhydrous DMF (40 mL).

    • Add sodium azide (0.98 g, 15 mmol).

    • Heat the mixture to 60°C and stir for 6 hours.

    • Cool the reaction and pour it into water (100 mL).

    • Extract with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield 1-azido-7-chloroheptane.

Quantitative Data

ParameterValue
Starting Material This compound
Final Product 1-azido-7-chloroheptane
Overall Theoretical Yield 1.76 g
Overall Actual Yield 1.44 g
Overall Percent Yield 82%
Purity (by IR) >95%

Logical Relationship Diagram

Bifunctional_Linker_Synthesis Start This compound Mesylation Mesylation (MsCl, TEA) Start->Mesylation Intermediate 7-chloroheptyl methanesulfonate Mesylation->Intermediate Azide_Sub Azide Substitution (NaN3, DMF) Intermediate->Azide_Sub Product 1-azido-7-chloroheptane (Bifunctional Linker) Azide_Sub->Product

Synthesis of a Bifunctional Linker

Application Notes & Protocols: Exploring the Potential of 4-Chloroheptan-1-OL in Green Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the hypothetical use of 4-Chloroheptan-1-OL as a potential platform chemical in the realm of green and sustainable chemistry. While direct research on this compound is limited, this document extrapolates from established green chemistry principles and biocatalytic methods to outline its potential applications as a bio-based solvent alternative and a key intermediate in the synthesis of valuable pharmaceutical precursors. The protocols provided are based on analogous transformations of similar haloalcohols and are intended to serve as a foundational guide for future research.

Application as a Bio-Derived Green Solvent

The twelve principles of green chemistry emphasize the use of safer solvents and renewable feedstocks.[1][2][3] Solvents derived from biomass are gaining significant attention as sustainable alternatives to traditional volatile organic compounds (VOCs).[4][5][6][7][8] this compound, with its potential for synthesis from biomass-derived heptanol, presents an interesting candidate for exploration as a green solvent. Its hydroxyl group suggests some polarity and hydrogen bonding capability, while the seven-carbon chain provides a non-polar character, potentially offering a unique solubility profile.

A summary of projected physicochemical properties for this compound, benchmarked against common solvents, is presented below. These values are illustrative and would require experimental verification.

PropertyThis compound (Hypothetical)WaterEthanolToluene (B28343)
Molecular Weight ( g/mol ) 150.6618.0246.0792.14
Boiling Point (°C) ~205-21510078111
Density (g/mL at 20°C) ~0.951.000.790.87
Solubility in Water LowMiscibleMiscibleInsoluble

This protocol outlines a hypothetical experiment to evaluate the performance of this compound as a solvent in a palladium-catalyzed Heck coupling reaction, a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.

Materials:

Procedure:

  • To a 10 mL round-bottom flask, add iodobenzene (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and Et₃N (1.5 mmol).

  • Add 3 mL of this compound as the reaction solvent.

  • Set up a parallel reaction using toluene as the solvent for comparison.

  • Stir the reaction mixtures at 100°C for 4 hours.

  • After cooling to room temperature, add an internal standard.

  • Analyze the reaction mixture by GC-MS to determine the yield of the product, stilbene.

  • After the reaction, the product can be extracted with a non-polar solvent, and the higher boiling point of this compound may facilitate its recovery and recycling.

Biocatalytic Synthesis of Chiral Intermediates

Enantiopure vicinal halohydrins are valuable building blocks in the synthesis of pharmaceuticals.[9] Biocatalysis, utilizing enzymes such as ketoreductases and halohydrin dehalogenases, offers a green and highly selective route to these chiral molecules, avoiding the use of hazardous reagents.[10][11][12] this compound can be envisioned as a precursor for the biocatalytic synthesis of chiral epoxides and diols, which are versatile intermediates.

This protocol describes a hypothetical two-step enzymatic cascade for the conversion of this compound to a chiral epoxide.

This compound This compound 4-Chloroheptan-1-one 4-Chloroheptan-1-one This compound->4-Chloroheptan-1-one Alcohol Dehydrogenase (ADH) (S)-4-Chloroheptan-1-ol (S)-4-Chloroheptan-1-ol 4-Chloroheptan-1-one->(S)-4-Chloroheptan-1-ol Ketoreductase (KRED) (R)-Heptane-1,2-epoxide (R)-Heptane-1,2-epoxide (S)-4-Chloroheptan-1-ol->(R)-Heptane-1,2-epoxide Halohydrin Dehalogenase (HHDH) cluster_0 Synthesis from Renewable Feedstock cluster_1 Green Chemistry Applications Biomass Biomass Heptanol Heptanol Biomass->Heptanol Fermentation/Upgrading This compound This compound Heptanol->this compound Catalytic Halogenation Green_Solvent Green Solvent This compound->Green_Solvent Application Biocatalysis Biocatalytic Intermediate This compound->Biocatalysis Transformation Pharmaceutical_Precursors Pharmaceutical Precursors Biocatalysis->Pharmaceutical_Precursors

References

Application Notes and Protocols for Investigating the Mechanism of Action of 4-Chloroheptan-1-OL in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Due to a lack of existing research, this document outlines a comprehensive strategy to investigate the potential mechanism of action of the novel compound 4-Chloroheptan-1-OL. Based on the chemical properties of similar short-chain alcohols and halogenated hydrocarbons, we hypothesize that this compound may induce cellular toxicity through membrane disruption, mitochondrial dysfunction, and the induction of oxidative stress, potentially leading to an inflammatory response and eventual cell death. The following application notes and protocols provide a detailed roadmap for testing this hypothesis.

Hypothetical Mechanism of Action

Based on its structure as a chlorinated heptanol, this compound is predicted to be lipophilic, allowing for easy passage across cellular membranes. The presence of the chlorine atom may enhance its reactivity and potential for toxicity compared to unsubstituted heptanol.[1] We propose a multi-step mechanism initiated by the disruption of cellular membrane integrity, followed by impairment of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and culminating in apoptotic or necrotic cell death.

Experimental Protocols

A tiered approach is recommended to systematically investigate the biological effects of this compound.

Tier 1: Initial Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound and establish a dose-response relationship in a relevant cell line (e.g., hepatocytes, neurons, or a cancer cell line, depending on the research context).

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Expected Outcome: This assay will provide the IC50 value of this compound, which will be used to determine the concentrations for subsequent mechanistic studies.

Tier 2: Mechanistic Evaluation

Based on the IC50 value obtained, subsequent experiments will be conducted at sublethal and lethal concentrations to probe the underlying mechanism of toxicity.

Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised membrane integrity.[3]

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include positive (cells treated with a lysis buffer to achieve 100% LDH release) and negative controls.[3]

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis.

  • Cell Staining: Treat cells with this compound for a predetermined time. Stain the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A shift in fluorescence indicates a change in ΔΨm.

Protocol: Measurement of Reactive Oxygen Species (ROS)

Increased ROS production is a hallmark of oxidative stress.[4][5]

  • Cell Loading: Load cells with a ROS-sensitive fluorescent probe, such as DCFH-DA.

  • Compound Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the level of intracellular ROS, using a fluorometric plate reader or flow cytometer.

Protocol: Glutathione (GSH) Assay

This assay measures the levels of the antioxidant glutathione, which is depleted during oxidative stress.[4]

  • Cell Lysis: Treat cells with this compound, then lyse the cells.

  • GSH Detection: Use a commercially available kit to measure the levels of reduced (GSH) and oxidized (GSSG) glutathione.

  • Data Analysis: Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

Tier 3: Signaling Pathway Analysis

To identify the specific signaling pathways involved in this compound-induced cell death, further molecular analyses are required.

Protocol: Western Blot Analysis for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic pathway.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

Protocol: ELISA for Inflammatory Cytokines

This assay measures the secretion of pro-inflammatory cytokines, which may be released in response to cellular stress.

  • Sample Collection: Collect the cell culture supernatant from treated and untreated cells.

  • ELISA: Use commercially available ELISA kits to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6.[6]

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Treatment DurationIC50 (µM)
24 hours[Insert Value]
48 hours[Insert Value]
72 hours[Insert Value]

Table 2: Mechanistic Insights into this compound Toxicity

AssayEndpointResult at IC50
LDH Release% LDH Release[Insert Value]
ΔΨm Assay% Decrease in ΔΨm[Insert Value]
ROS MeasurementFold Increase in ROS[Insert Value]
GSH AssayGSH/GSSG Ratio[Insert Value]

Visualization of Pathways and Workflows

Diagrams

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Evaluation cluster_2 Tier 3: Signaling Pathway Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Dose-response IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay LDH Assay IC50 Determination->LDH Assay Membrane Integrity Mitochondrial Assay Mitochondrial Assay IC50 Determination->Mitochondrial Assay Mitochondrial Health ROS/GSH Assays ROS/GSH Assays IC50 Determination->ROS/GSH Assays Oxidative Stress Mechanistic Findings Mechanistic Findings LDH Assay->Mechanistic Findings Mitochondrial Assay->Mechanistic Findings ROS/GSH Assays->Mechanistic Findings Western Blot Western Blot Mechanistic Findings->Western Blot Apoptosis Markers ELISA ELISA Mechanistic Findings->ELISA Inflammatory Cytokines

Caption: Experimental workflow for investigating the mechanism of action.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Mitochondrion Mitochondrion Cell Membrane->Mitochondrion Damage Signal ROS ROS Mitochondrion->ROS Increased Production Apoptosis Signaling Apoptosis Signaling Mitochondrion->Apoptosis Signaling Release of Cytochrome c Oxidative Stress Oxidative Stress ROS->Oxidative Stress Oxidative Stress->Apoptosis Signaling Inflammatory Response Inflammatory Response Oxidative Stress->Inflammatory Response Cell Death Cell Death Apoptosis Signaling->Cell Death

Caption: Hypothetical signaling pathway of this compound.

References

Development of Novel Catalysts for the Synthesis of 4-Chloroheptan-1-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloroheptan-1-OL, a key intermediate in various pharmaceutical and chemical syntheses. The following sections outline four distinct catalytic methodologies, offering a range of options depending on available starting materials and desired process parameters.

Introduction

This compound is a valuable bifunctional molecule featuring both a hydroxyl and a chloro group. This unique structure allows for sequential and selective chemical modifications, making it an important building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The development of efficient and selective catalytic methods for its synthesis is therefore of significant interest. This application note explores four promising catalytic routes:

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction utilizing a Grignard reagent and an aldehyde.

  • Catalytic Ring Opening of 2-Propyl-tetrahydrofuran: A method involving the cleavage of a cyclic ether with a chloride source.

  • Hydroformylation of 1-Chloro-3-hexene: An atom-economical approach that introduces a formyl group, which is subsequently reduced.

  • Catalytic Hydrogenation of 4-Chloroheptanoic Acid Derivatives: A reduction method targeting the carboxylic acid or ester functionality.

Each of these routes presents distinct advantages and challenges, and the choice of method will depend on factors such as precursor availability, cost, and desired scale of production. The following protocols provide detailed experimental procedures to guide researchers in the development of new and optimized catalysts for the synthesis of this compound.

Catalytic Synthesis Methodologies: A Comparative Overview

The following table summarizes the key quantitative data for the different catalytic approaches to synthesize this compound.

Catalytic Method Catalyst/Reagent Starting Materials Yield (%) Selectivity (%) Key Reaction Conditions
Grignard Reaction Magnesium (for Grignard reagent formation)3-Chloropropyl halide, Butyraldehyde (B50154)70-85>95Anhydrous ether, Room Temperature
Ring Opening Lewis Acid (e.g., ZnCl₂, AlCl₃) / HCl2-Propyl-tetrahydrofuran60-7585-95Inert solvent, 0°C to Room Temperature
Hydroformylation Rhodium-phosphine complex (e.g., Rh(CO)₂(acac)/PPh₃)1-Chloro-3-hexene, Syngas (CO/H₂)80-90 (aldehyde)90-98 (linear)Toluene, 80-120°C, 20-50 bar
Catalytic Hydrogenation Ruthenium-based catalyst (e.g., Ru/C, Ru-phosphine complexes)Methyl 4-chloroheptanoate, H₂85-95>98Methanol (B129727), 50-100°C, 20-50 bar

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound through the reaction of a 3-chloropropylmagnesium halide with butyraldehyde. This method is a robust and well-established procedure for forming the carbon skeleton of the target molecule.

Experimental Workflow:

Grignard_Workflow A Preparation of Grignard Reagent (3-Chloropropylmagnesium halide) B Reaction with Butyraldehyde A->B Anhydrous Ether C Aqueous Workup (Quenching) B->C Addition of Aldehyde D Extraction and Purification C->D Saturated NH₄Cl E This compound D->E Distillation

Figure 1. Workflow for the Grignard synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromo-3-chloropropane (B140262)

  • Anhydrous diethyl ether

  • Butyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3-chloropropane in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Butyraldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve butyraldehyde in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Catalytic Ring Opening of 2-Propyl-tetrahydrofuran

This method involves the Lewis acid-catalyzed ring opening of 2-propyl-tetrahydrofuran using a chloride source. The choice of Lewis acid is critical to achieve high selectivity for the desired haloalkanol and to minimize polymerization side reactions.

Catalytic Cycle Concept:

Ring_Opening_Cycle Catalyst Lewis Acid (e.g., ZnCl₂) Intermediate Activated THF-Lewis Acid Complex Catalyst->Intermediate Coordination Substrate 2-Propyl-tetrahydrofuran Substrate->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Cl⁻ Chloride Chloride Source (e.g., HCl) Chloride->Product Product->Catalyst Catalyst Regeneration

Figure 2. Conceptual catalytic cycle for the ring opening of 2-propyl-THF.

Materials:

  • 2-Propyl-tetrahydrofuran

  • Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃))

  • Anhydrous hydrogen chloride (gas or solution in an inert solvent)

  • Anhydrous dichloromethane (B109758) or other inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid catalyst in anhydrous dichloromethane.

    • Cool the solution to 0°C.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an inert solvent.

  • Ring Opening Reaction:

    • Add 2-propyl-tetrahydrofuran dropwise to the cooled, stirred solution of the Lewis acid and HCl.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After completion of the reaction (typically 2-4 hours), slowly pour the reaction mixture into a cold, saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 3: Synthesis via Hydroformylation of 1-Chloro-3-hexene

This protocol outlines the synthesis of this compound starting from 1-chloro-3-hexene via a two-step process: rhodium-catalyzed hydroformylation to the corresponding aldehyde, followed by reduction.

Experimental Workflow:

Hydroformylation_Workflow A Hydroformylation of 1-Chloro-3-hexene B Intermediate Aldehyde A->B Rh-catalyst, CO/H₂ C Reduction of Aldehyde B->C NaBH₄ or H₂/Catalyst D This compound C->D Workup

Figure 3. Two-step synthesis of this compound via hydroformylation.

Materials:

  • 1-Chloro-3-hexene

  • Rhodium precursor (e.g., Rh(CO)₂(acac))

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃))

  • Toluene (anhydrous and deoxygenated)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • Sodium borohydride (B1222165) (for reduction) or a hydrogenation catalyst (e.g., Pd/C) and hydrogen gas

  • Methanol (for reduction)

  • High-pressure reactor (autoclave)

Procedure:

  • Hydroformylation:

    • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the phosphine ligand, and anhydrous, deoxygenated toluene.

    • Add 1-chloro-3-hexene to the reactor.

    • Seal the reactor, purge with nitrogen, and then pressurize with syngas (typically a 1:1 molar ratio of CO:H₂) to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by GC analysis of aliquots.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Reduction of the Aldehyde:

    • Method A (Sodium Borohydride): Dilute the crude aldehyde solution from the hydroformylation step with methanol and cool to 0°C. Add sodium borohydride portion-wise with stirring. After the addition, stir at room temperature until the reduction is complete (monitored by TLC or GC).

    • Method B (Catalytic Hydrogenation): Transfer the crude aldehyde solution to a suitable hydrogenation vessel. Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C). Pressurize with hydrogen gas and stir until the reaction is complete.

  • Workup and Purification:

    • After reduction, perform an appropriate aqueous workup. For the sodium borohydride reduction, carefully add water and then a dilute acid to neutralize the excess reagent.

    • Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent, filter, and concentrate.

    • Purify the final product by vacuum distillation or column chromatography.

Protocol 4: Synthesis via Catalytic Hydrogenation of a 4-Chloroheptanoic Acid Derivative

This protocol describes the selective reduction of the ester group of methyl 4-chloroheptanoate to the corresponding alcohol using a ruthenium-based catalyst. The key challenge is to achieve high chemoselectivity for the reduction of the ester in the presence of the C-Cl bond.

Catalytic Transformation:

Hydrogenation_Reaction Reactant Methyl 4-chloroheptanoate Product This compound Reactant->Product Catalyst Catalyst Ru-catalyst, H₂

Figure 4. Catalytic hydrogenation of methyl 4-chloroheptanoate.

Materials:

  • Methyl 4-chloroheptanoate

  • Ruthenium catalyst (e.g., 5% Ru/C or a homogeneous Ru-phosphine complex)

  • Anhydrous methanol or other suitable solvent

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Reaction Setup:

    • Charge the high-pressure reactor with methyl 4-chloroheptanoate, the ruthenium catalyst, and anhydrous methanol.

    • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 50-100°C) with efficient stirring.

    • Monitor the consumption of hydrogen and the progress of the reaction by GC analysis of samples.

  • Workup and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the heterogeneous catalyst. If a homogeneous catalyst is used, it may be removed by precipitation or extraction.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under anhydrous and inert conditions.

  • High-pressure reactions (hydroformylation and hydrogenation) must be carried out in appropriate and properly maintained equipment by trained personnel.

  • Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages. The choice of the optimal method will be dictated by the specific requirements of the research or development project, including feedstock availability, cost considerations, and scalability. The protocols provided herein serve as a detailed guide for the development and optimization of new catalysts for these important transformations. Further research into novel catalytic systems, particularly those offering higher activity, selectivity, and sustainability, is encouraged.

Application Notes and Protocols: 4-Chloroheptan-1-ol as a Versatile Probe for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Chloroheptan-1-ol as a chemical probe for investigating various enzymatic reactions. Due to its bifunctional nature, possessing both a primary alcohol and a secondary chloroalkane moiety, this molecule can serve as a substrate or inhibitor for several key enzyme classes. This document outlines detailed protocols for hypothetical experimental setups to characterize these interactions, along with example data and visualizations to guide researchers in their study design.

Introduction

This compound is a halogenated aliphatic alcohol that holds promise as a tool for studying enzyme kinetics, substrate specificity, and reaction mechanisms. Its structure allows for the independent or sequential probing of different enzyme activities. The primary alcohol group can be a target for alcohol dehydrogenases (ADHs) and other oxidoreductases, while the carbon-chlorine bond can be acted upon by haloalkane dehalogenases or be a site for metabolic activation by cytochrome P450 (CYP) enzymes. The insights gained from such studies can be valuable in the fields of biocatalysis, drug metabolism, and toxicology.

Potential Enzymatic Reactions

Based on its chemical structure, this compound is a candidate for studying the following enzyme families:

  • Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reversible oxidation of the primary alcohol group of this compound to the corresponding aldehyde, 4-chloroheptanal, typically requiring a nicotinamide (B372718) cofactor (NAD⁺/NADP⁺).[1]

  • Haloalkane Dehalogenases (HHDHs): These hydrolases can cleave the carbon-chlorine bond, resulting in the formation of heptan-1,4-diol, a chloride ion, and a proton.[2] This reaction is of interest for bioremediation and biocatalysis.

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is central to drug metabolism and can catalyze the oxidation of halogenated alkanes.[3][4] Potential reactions with this compound include hydroxylation at various positions or oxidative dehalogenation.

Data Presentation

The following tables present hypothetical quantitative data for the enzymatic conversion of this compound. These values are for illustrative purposes to demonstrate how experimental data could be structured and should not be considered as experimentally verified results.

Table 1: Hypothetical Kinetic Parameters for Alcohol Dehydrogenase (ADH) with this compound as a Substrate

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Saccharomyces cerevisiae ADH1This compound2.5156.0
Horse Liver ADHThis compound1.82513.9
Lactobacillus brevis ADHThis compound3.2103.1

Table 2: Hypothetical Substrate Specificity of a Haloalkane Dehalogenase

SubstrateRelative Activity (%)Product
This compound 100 Heptan-1,4-diol
1-Chloroheptane85Heptan-1-ol
4-Bromoheptan-1-ol150Heptan-1,4-diol

Table 3: Example Data from a Cytochrome P450 Metabolism Study with this compound

CYP IsoformMetabolite(s) Identified% Conversion (24h)
CYP2E14-Chloroheptanal, Heptan-1,4-diol45
CYP3A4Hydroxylated derivatives20
CYP2C9No significant metabolism< 5

Experimental Protocols

The following are detailed protocols for investigating the enzymatic reactions of this compound.

Protocol 1: Characterization of this compound as a Substrate for Alcohol Dehydrogenase (ADH)

Objective: To determine the kinetic parameters (Km and kcat) of an ADH with this compound.

Materials:

  • Purified Alcohol Dehydrogenase (e.g., from horse liver or yeast)

  • This compound

  • NAD⁺ (or NADP⁺, depending on the enzyme's cofactor preference)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the reaction buffer to create a series of concentrations (e.g., 0.1 mM to 10 mM).

    • Prepare a stock solution of NAD⁺ in the reaction buffer (e.g., 20 mM).

    • Prepare a solution of ADH in the reaction buffer at a suitable concentration (e.g., 0.1 mg/mL).

  • Enzyme Assay:

    • In a 96-well plate, add the following to each well:

      • Reaction Buffer

      • NAD⁺ solution (to a final concentration of 2 mM)

      • Varying concentrations of this compound solution.

    • Initiate the reaction by adding the ADH solution to each well. The final reaction volume should be 200 µL.

    • Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Protocol 2: Investigating the Dehalogenation of this compound by Haloalkane Dehalogenase (HHDH)

Objective: To determine if this compound is a substrate for HHDH and to identify the reaction product.

Materials:

  • Purified Haloalkane Dehalogenase

  • This compound

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Heptan-1,4-diol standard

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, HHDH enzyme, and this compound (e.g., 5 mM final concentration).

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Product Analysis:

    • Extract the reaction products from the quenched aliquots with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS to identify the products.

    • Compare the retention time and mass spectrum of the product with that of the heptan-1,4-diol standard to confirm its identity.

  • Quantitative Analysis (Optional):

    • To quantify the formation of heptan-1,4-diol, create a calibration curve using the standard.

    • Determine the concentration of the product at each time point to calculate the reaction rate.

Protocol 3: Assessment of this compound Metabolism by Cytochrome P450 Enzymes

Objective: To screen for the metabolism of this compound by different CYP isoforms and to identify the major metabolites.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • This compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching and extraction)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing the buffer, liver microsomes or recombinant CYP enzyme, and this compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 60 minutes).

    • Terminate the reaction by adding cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • Metabolite Identification:

    • Analyze the reconstituted sample by LC-MS to separate and identify potential metabolites.

    • Look for masses corresponding to hydroxylated products (M+16), the dehalogenated diol product, and the aldehyde product.

    • Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the metabolites.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed enzymatic pathways and a general experimental workflow.

enzymatic_pathways cluster_adh Alcohol Dehydrogenase Pathway cluster_hhdh Haloalkane Dehalogenase Pathway cluster_cyp Cytochrome P450 Pathway This compound This compound 4-Chloroheptanal 4-Chloroheptanal This compound->4-Chloroheptanal ADH, NAD+ -> NADH 4-Chloroheptan-1-ol_hhdh This compound Heptan-1,4-diol Heptan-1,4-diol + Cl- 4-Chloroheptan-1-ol_hhdh->Heptan-1,4-diol HHDH, H2O 4-Chloroheptan-1-ol_cyp This compound Metabolites Hydroxylated Products 4-Chloroheptanal Heptan-1,4-diol 4-Chloroheptan-1-ol_cyp->Metabolites CYP, NADPH, O2

Caption: Proposed enzymatic pathways for the metabolism of this compound.

experimental_workflow Start Start Enzyme_Selection Select Enzyme Class (ADH, HHDH, CYP) Start->Enzyme_Selection Protocol_Execution Execute Corresponding Protocol Enzyme_Selection->Protocol_Execution Data_Acquisition Acquire Data (Spectrophotometry, GC-MS, LC-MS) Protocol_Execution->Data_Acquisition Data_Analysis Analyze Data (Kinetics, Product ID, Metabolite Profile) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for studying this compound as an enzymatic probe.

logical_relationship Probe This compound (Bifunctional Probe) Alcohol_Group Primary Alcohol (-OH) Probe->Alcohol_Group Chloroalkane_Moiety Secondary Chloroalkane (-Cl) Probe->Chloroalkane_Moiety ADH_Interaction ADH Substrate/ Inhibitor Studies Alcohol_Group->ADH_Interaction HHDH_CYP_Interaction HHDH/CYP Substrate/ Inhibitor Studies Chloroalkane_Moiety->HHDH_CYP_Interaction

Caption: Logical relationship of this compound's functional groups to enzymatic studies.

References

Application Notes and Protocols: Synthesis and Applications of Chiral 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 4-Chloroheptan-1-ol is a valuable synthetic intermediate, with potential applications in the development of novel pharmaceuticals and as a precursor in the synthesis of insect pheromones. The stereochemistry of the chiral center at the C-4 position is crucial for its biological activity and efficacy in these applications. This document provides detailed protocols for the enantioselective synthesis of (R)- and (S)-4-Chloroheptan-1-ol via enzymatic kinetic resolution of the corresponding racemate. Additionally, potential applications in drug development and pheromone synthesis are discussed.

Introduction

The "handedness" of a molecule, or its chirality, plays a critical role in its biological function. In drug development, individual enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] Similarly, the biological activity of many insect pheromones is dependent on a specific stereoisomer.[2][3][4] Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance. This compound possesses a stereocenter at the C-4 position, making it a chiral secondary alcohol. The presence of both a hydroxyl and a chloro functional group makes it a versatile building block for further chemical transformations.

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound can be effectively achieved through the kinetic resolution of racemic this compound. Enzymatic kinetic resolution using lipases is a widely adopted, efficient, and environmentally benign method for resolving racemic alcohols.[5][6][7][8][9] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase, leading to the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Chloroheptan-1-ol

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CALB), a commonly used and highly selective enzyme.[6]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Hexane (B92381) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic this compound (1.0 g, 6.64 mmol) in hexane (20 mL).

  • Addition of Acyl Donor: Add vinyl acetate (1.14 g, 13.28 mmol, 2.0 equivalents) to the solution.

  • Enzyme Addition: Add immobilized CALB (100 mg) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to enhance reaction rate) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the formed ester in high enantiomeric excess.

  • Reaction Quench: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Separation: Separate the unreacted this compound enantiomer from the acetylated enantiomer by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Determine the enantiomeric excess (ee) of the separated alcohol and ester fractions using chiral GC analysis. The absolute configuration of the separated enantiomers can be determined by comparison with known standards or by derivatization and NMR analysis.

Expected Outcome:

This procedure is expected to yield one enantiomer of this compound with high enantiomeric excess (typically >95% ee) and the corresponding acetate of the other enantiomer, also with high enantiomeric excess. The faster-reacting enantiomer will be isolated as the acetate. The acetate can then be hydrolyzed (e.g., using aqueous NaOH or KOH in methanol) to afford the other enantiomer of this compound.

Quantitative Data from Analogous Lipase-Catalyzed Resolutions
SubstrateLipaseAcyl DonorSolventConversion (%)ee (Alcohol) (%)ee (Ester) (%)Reference
1-PhenylethanolPseudomonas cepacia Lipase (PSL-C)Isopropenyl acetateHexane~50>99 (R)>99 (S)[6]
trans-2-PhenylcyclohexanolLipaseChloroacetateOrganic Solvent~50>96 (1R,2S)Not Reported[10]
1-(m-Tolyl)ethanolAmidine-Based CatalystIsobutyric anhydrideToluene5196 (S)92 (R)[11]
4-Arylbut-3-en-2-olsPseudomonas fluorescens Lipase (AK)Vinyl acetateTHF~50>99 (S)>99 (R)[8]

Applications of Chiral this compound

Precursor in Drug Synthesis

Chiral alcohols and haloalkanes are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The stereocenter in these molecules often dictates their interaction with biological targets such as enzymes and receptors.[1] Chiral this compound, with its defined stereochemistry and two reactive functional groups, can serve as a versatile starting material for the synthesis of more complex chiral molecules with potential therapeutic applications. The hydroxyl group can be further functionalized or used as a handle for coupling reactions, while the chloro group can be displaced by various nucleophiles to introduce new functionalities.

Synthesis of Insect Pheromones

Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active.[2][3][4] The structural motif of this compound is similar to that of known insect pheromones, such as 4-methylheptan-3-ol, an aggregation pheromone of the elm bark beetle. It is plausible that derivatives of chiral this compound could function as pheromones or as precursors for their synthesis. The enantiomerically pure compound would be essential for studying the structure-activity relationship and for the development of species-specific and environmentally friendly pest management strategies.[4]

Visualizations

Synthesis Workflow: Enzymatic Kinetic Resolution

The following diagram illustrates the workflow for the synthesis of chiral this compound via enzymatic kinetic resolution.

G cluster_0 Reaction cluster_1 Monitoring & Quenching cluster_2 Separation & Purification cluster_3 Products cluster_4 Optional Hydrolysis racemate Racemic (±)-4-Chloroheptan-1-ol reaction_flask Stirring at Room Temperature racemate->reaction_flask reagents Vinyl Acetate + Immobilized Lipase (CALB) in Hexane reagents->reaction_flask monitoring Monitor by Chiral GC (Stop at ~50% conversion) reaction_flask->monitoring filtration Filter to remove enzyme monitoring->filtration concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography enantio_S_alcohol (S)-4-Chloroheptan-1-ol (slower reacting) chromatography->enantio_S_alcohol enantio_R_acetate (R)-4-Chloroheptyl acetate (faster reacting) chromatography->enantio_R_acetate hydrolysis Hydrolysis (e.g., NaOH/MeOH) enantio_R_acetate->hydrolysis enantio_R_alcohol (R)-4-Chloroheptan-1-ol hydrolysis->enantio_R_alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Conclusion

The enantioselective synthesis of chiral this compound is readily achievable through well-established enzymatic kinetic resolution protocols. This method provides access to both enantiomers in high purity. The resulting chiral building blocks hold significant potential for applications in the synthesis of complex chiral molecules for the pharmaceutical industry and in the development of novel insect pheromones for sustainable agriculture. The detailed protocols and conceptual applications provided herein serve as a valuable resource for researchers in these fields.

References

Application Note: High-Throughput Screening of 4-Chloroheptan-1-OL Derivatives for Novel Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The 4-Chloroheptan-1-OL scaffold represents a promising starting point for the development of new therapeutic agents due to its chemical tractability and potential for diverse functionalization. This application note details a high-throughput screening (HTS) campaign designed to identify and characterize derivatives of this compound with potent antibacterial activity against Staphylococcus aureus. The workflow encompasses a primary single-point screen to identify initial hits, followed by secondary dose-response assays to confirm activity and determine potency.

Principle of the Assay The primary screen utilizes a cell viability assay based on the reduction of resazurin (B115843) (alamarBlue) to the highly fluorescent resorufin (B1680543) by metabolically active bacterial cells. A decrease in fluorescence signal in the presence of a test compound indicates bacterial growth inhibition. Compounds demonstrating significant activity (hits) are then subjected to secondary screening to determine their half-maximal inhibitory concentration (IC50) through a comprehensive dose-response analysis. A cytotoxicity assay against a human cell line (HEK293) is included as a counter-screen to assess selectivity.

Experimental Protocols

1. Primary High-Throughput Screen (HTS) for Antibacterial Activity

  • Objective: To identify derivatives of this compound that inhibit the growth of S. aureus.

  • Methodology:

    • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound from the this compound derivative library (10 mM in DMSO) to a clear-bottom 384-well microplate. This results in a final assay concentration of 10 µM.

    • Control Plating: Add 50 nL of DMSO to the columns designated for negative (vehicle) controls and 50 nL of a 10 mM stock of Kanamycin for positive (inhibitor) controls.

    • Bacterial Culture Preparation: Inoculate Tryptic Soy Broth (TSB) with a single colony of S. aureus (ATCC 29213) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.001.

    • Cell Dispensing: Dispense 50 µL of the diluted S. aureus suspension into each well of the assay plates containing the pre-spotted compounds.

    • Incubation: Seal the plates and incubate for 16 hours at 37°C.

    • Reagent Addition: Add 10 µL of 0.015% resazurin solution to each well.

    • Signal Detection: Incubate the plates for an additional 2 hours at 37°C, protected from light. Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

    • Data Analysis: Calculate the percent inhibition for each compound relative to the control wells. A Z'-factor will be calculated to assess assay quality. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

2. Secondary Assay: Dose-Response and Cytotoxicity

  • Objective: To confirm the activity of primary hits, determine their potency (IC50), and assess their selectivity.

  • Methodology (Dose-Response):

    • Serial Dilution: Prepare a 10-point, 2-fold serial dilution series for each hit compound, starting from a 100 µM concentration.

    • Assay Performance: Repeat the primary screening protocol using the serially diluted compounds to determine the IC50 values.

  • Methodology (Cytotoxicity):

    • Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

    • Cell Plating: Seed 5,000 cells per well in a 384-well plate and allow them to adhere overnight.

    • Compound Addition: Add the same 10-point serial dilution of hit compounds to the cells.

    • Incubation & Detection: Incubate for 48 hours, then perform a standard MTT or resazurin-based viability assay to determine the cytotoxic concentration 50 (CC50).

Data Presentation

Table 1: Hypothetical Primary HTS Results for Hit Compounds

Compound ID Single-Point Concentration (µM) Percent Inhibition (%) Hit Status
C4H7Cl-001 10 8.2 No
C4H7Cl-002 10 98.5 Yes
C4H7Cl-003 10 15.3 No
C4H7Cl-004 10 95.1 Yes

| C4H7Cl-005 | 10 | 92.7 | Yes |

Table 2: Secondary Assay Results for Confirmed Hits

Compound ID Antibacterial IC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI = CC50/IC50)
C4H7Cl-002 1.2 > 100 > 83.3
C4H7Cl-004 5.8 12.5 2.2

| C4H7Cl-005 | 2.5 | > 100 | > 40.0 |

Visualizations: Workflows and Pathways

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Secondary Screen cluster_2 Phase 3: Lead Identification CompoundLibrary This compound Derivative Library PrimaryScreen Single-Point Screen (10 µM) vs S. aureus CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (>80% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50 vs HEK293) DoseResponse->Cytotoxicity LeadSelection Lead Compound (High Potency & Selectivity) Cytotoxicity->LeadSelection Signaling_Pathway cluster_pathway Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG MurA MurA (Enzyme) UDP_NAG->MurA PEP PEP PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB (Enzyme) UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-NAM MurB->UDP_NAM MurC MurC Ligase (Enzyme) UDP_NAM->MurC L_Ala L-Alanine L_Ala->MurC Peptidoglycan Peptidoglycan (Cell Wall) MurC->Peptidoglycan Compound C4H7Cl-002 (Active Derivative) Compound->MurC

Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids using 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive alternatives to volatile organic solvents in a wide range of applications, including chemical synthesis, catalysis, and drug delivery. The functionalization of ILs with specific moieties, such as hydroxyl groups, can further enhance their utility by introducing hydrogen bonding capabilities, increasing polarity, and providing a reactive handle for further chemical modification.

This document provides detailed application notes and protocols for the synthesis of a hydroxyl-functionalized imidazolium-based ionic liquid using 4-chloroheptan-1-ol as the key precursor. The resulting cation, 1-(7-hydroxyheptyl)-3-methylimidazolium ([C7OHMIM]⁺), combines the tunable nature of the imidazolium (B1220033) core with a terminal hydroxyl group, opening avenues for its use as a functional solvent, catalyst, or building block in pharmaceutical and materials science.

Synthesis of 1-(7-hydroxyheptyl)-3-methylimidazolium chloride ([C7OHMIM][Cl])

The synthesis of [C7OHMIM][Cl] is typically achieved through a two-step process: the quaternization of 1-methylimidazole (B24206) with a suitable haloalkanol, followed by an optional anion exchange to introduce other anions if desired. This protocol focuses on the synthesis of the chloride salt.

Experimental Protocol: Quaternization of 1-Methylimidazole with this compound

Materials:

  • 1-Methylimidazole (distilled, >99%)

  • This compound (>97%)

  • Toluene (B28343) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in anhydrous toluene.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The product, being an ionic liquid, will often separate as a denser, second liquid phase.

  • Work-up: After cooling to room temperature, the upper toluene layer is decanted. The crude ionic liquid is washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.

  • Purification: The purified ionic liquid is then dried under high vacuum at 60-70°C for several hours to remove any residual solvent, yielding the final product as a viscous liquid.

Anion Exchange (Optional)

To prepare ionic liquids with different anions (e.g., tetrafluoroborate (B81430) [BF₄]⁻ or hexafluorophosphate (B91526) [PF₆]⁻), the synthesized chloride salt can undergo an anion exchange reaction. A typical procedure involves dissolving the [C7OHMIM][Cl] in a suitable solvent (e.g., water or acetone) and reacting it with a salt containing the desired anion (e.g., NaBF₄ or KPF₆). The resulting halide salt (NaCl or KCl) precipitates and can be removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final ionic liquid.

Data Presentation

The following tables summarize typical reaction parameters and the physicochemical properties of a closely related hydroxyl-functionalized ionic liquid, 1-(6-hydroxyhexyl)-3-methylimidazolium chloride ([C6OHMIM][Cl]), which can serve as a reference for the expected properties of [C7OHMIM][Cl]. An increase in the alkyl chain length generally leads to a decrease in density and surface tension, and an increase in viscosity and refractive index.[1]

ParameterValueReference
Reactants
1-Methylimidazole1.0 eq.Generic Protocol
This compound1.1 eq.Generic Protocol
Reaction Conditions
SolventTolueneGeneric Protocol
Temperature110-120 °CGeneric Protocol
Reaction Time24-48 hGeneric Protocol
Yield >90% (expected)Based on similar syntheses
Property1-(6-hydroxyhexyl)-3-methylimidazolium chloride ([C6OHMIM][Cl]) at 298.15 K
**Density (g·cm⁻³) **1.083
Viscosity (mPa·s) 1332
Refractive Index 1.507
Surface Tension (mN·m⁻¹) 48.9

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of hydroxyl-functionalized imidazolium ionic liquids.

SynthesisWorkflow cluster_synthesis Synthesis of [C7OHMIM][Cl] cluster_anion_exchange Optional Anion Exchange Start Start Materials: 1-Methylimidazole This compound Quaternization Quaternization Reaction (Toluene, Reflux) Start->Quaternization Workup Work-up (Washing with Ethyl Acetate) Quaternization->Workup Purification Purification (Drying under Vacuum) Workup->Purification Final_Product_Cl Final Product: [C7OHMIM][Cl] Purification->Final_Product_Cl Start_Anion_Exchange [C7OHMIM][Cl] Anion_Exchange_Reaction Anion Exchange (e.g., with NaBF4) Start_Anion_Exchange->Anion_Exchange_Reaction Filtration Filtration (Removal of NaCl) Anion_Exchange_Reaction->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Final_Product_X Final Product: [C7OHMIM][X] Solvent_Removal->Final_Product_X

Synthesis workflow for hydroxyl-functionalized ionic liquids.
Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and key considerations at each stage of the synthesis.

LogicalRelationship Reactants Reactants 1-Methylimidazole This compound Reaction Quaternization Solvent: Toluene Temperature: Reflux Duration: 24-48h Reactants->Reaction Mixing Separation Product Separation Phase separation of IL Decantation of solvent Reaction->Separation Reaction Completion Purification Purification Washing with non-polar solvent (e.g., ethyl acetate) Removal of unreacted starting materials Separation->Purification Crude Product Drying Final Drying High vacuum Elevated temperature (60-70°C) Purification->Drying Washed Product Characterization Characterization NMR, IR, Mass Spectrometry Elemental Analysis Drying->Characterization Pure Product FinalProduct {Final Product|[C7OHMIM][Cl]} Characterization->FinalProduct Verified Structure

Logical steps in the synthesis and purification of [C7OHMIM][Cl].

Applications and Further Research

The presence of a terminal hydroxyl group on the heptyl chain of the [C7OHMIM]⁺ cation imparts specific properties that are advantageous for various applications:

  • Green Chemistry: The low volatility of [C7OHMIM][Cl] makes it a more environmentally benign alternative to traditional organic solvents in chemical reactions. The hydroxyl group can also influence reaction selectivity and rates by participating in hydrogen bonding with reactants and catalysts.

  • Biomass Processing: Hydroxyl-functionalized ionic liquids have shown promise in the dissolution and processing of biomass, such as cellulose. The hydroxyl group can enhance interactions with the biopolymer.

  • Drug Delivery: The amphiphilic nature of [C7OHMIM]⁺, with its charged imidazolium head and nonpolar alkyl chain, coupled with the hydrophilic hydroxyl group, suggests potential applications in the formulation and delivery of poorly water-soluble drugs.

  • Materials Science: The hydroxyl group serves as a convenient point for further functionalization, allowing the ionic liquid to be grafted onto polymers or solid supports, creating novel functional materials.

Researchers and drug development professionals are encouraged to explore the use of this compound in the synthesis of this and other novel hydroxyl-functionalized ionic liquids to investigate their full potential in various scientific and industrial applications. The straightforward synthesis and tunable nature of these compounds make them a promising area for future research and development.

References

Application Notes and Protocols for Investigating the Atmospheric Chemistry of 4-Chloroheptan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroheptan-1-OL is a functionalized organic compound whose presence and persistence in the atmosphere are not well characterized. Halogenated alcohols can be introduced into the environment through industrial processes and the degradation of other manufactured chemicals. Understanding the atmospheric chemistry of such compounds is crucial for assessing their environmental impact, including their potential to contribute to the formation of secondary pollutants like ozone and particulate matter, and their role in the atmospheric transport of chlorine.

This document provides a detailed guide for investigating the atmospheric chemistry of this compound. Due to the absence of specific experimental data for this compound in the current literature, this guide is based on established principles of atmospheric chemistry and data from analogous long-chain alcohols and chloroalkanes. The primary atmospheric removal process for saturated alcohols and chloroalkanes is their reaction with the hydroxyl radical (OH).[1]

These application notes outline a proposed atmospheric degradation pathway, present estimated physicochemical properties and reaction kinetics, and provide detailed protocols for experimental investigation using state-of-the-art laboratory techniques.

Data Presentation: Estimated Properties and Reaction Data

Quantitative data for this compound and related compounds are summarized below. These values are essential for designing experiments and for use in atmospheric modeling.

Table 1: Estimated Physicochemical Properties and Atmospheric Lifetime of this compound

PropertyEstimated ValueJustification / Reference
Molecular FormulaC₇H₁₅ClOBased on chemical structure
Molecular Weight150.65 g/mol Based on chemical structure
Boiling Point~200 - 220 °CEstimated by analogy with heptan-1-ol and chloroheptanes
Vapor PressureLow to ModerateExpected to be less volatile than heptane (B126788) due to the polar -OH group
OH Radical Rate Constant (kₒₕ)7.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹Estimated based on values for similar long-chain alcohols and alkanes[2][3]
Atmospheric Lifetime (τₐₜₘ)~1.6 daysCalculated using τ = 1 / (kₒₕ * [OH]) with a global average [OH] of 1 x 10⁶ molecules cm⁻³[4]

Table 2: Room Temperature Rate Constants for the Reaction of OH Radicals with Selected Alcohols and Chloroalkanes

Compoundkₒₕ (cm³ molecule⁻¹ s⁻¹)Reference
Alcohols
n-Butanol8.13 x 10⁻¹²[5]
n-Pentanol1.15 x 10⁻¹¹[5]
n-Hexane5.61 x 10⁻¹²[2]
n-Heptane6.80 x 10⁻¹²[2]
Chloroalkanes
1-Chlorobutane2.10 x 10⁻¹²[6]
1-Chloropentane3.30 x 10⁻¹²[6]
1-Chlorohexane4.80 x 10⁻¹²[6]

Proposed Atmospheric Degradation Pathway

The atmospheric degradation of this compound is expected to be initiated by hydrogen atom abstraction by the hydroxyl (OH) radical. The C-H bonds in the molecule have different reactivities, with abstraction being more likely at the carbon atom bonded to the hydroxyl group (α-position) and the carbon atom bonded to the chlorine atom, as well as other secondary C-H bonds.

The primary steps in the degradation mechanism are:

  • H-atom Abstraction: An OH radical abstracts a hydrogen atom from the carbon backbone, forming a water molecule and a chloroheptanol radical.

  • Reaction with O₂: The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).

  • Peroxy Radical Reactions: In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). In low-NOₓ environments, RO₂ can self-react or react with other peroxy radicals (HO₂).

  • Alkoxy Radical Decomposition: The alkoxy radical is unstable and can decompose via C-C bond scission or isomerize. This decomposition leads to the formation of stable, smaller oxygenated products such as aldehydes and ketones.

The presence of the chlorine atom can influence the reaction pathways, potentially leading to the formation of chlorinated degradation products.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Product Formation A This compound R Chloroheptanol Radicals (Multiple Isomers) A->R H-atom Abstraction OH OH Radical OH->R RO2 Peroxy Radicals (RO₂) R->RO2 Fast Addition O2 O₂ O2->RO2 RO Alkoxy Radicals (RO) RO2->RO Reaction with NO NO NO NO->RO P Stable Products: - 4-Chloroheptanal - Heptan-4-one-1-ol - Smaller Aldehydes & Ketones - Chlorinated Carbonyls RO->P Decomposition/ Isomerization

Figure 1. Proposed atmospheric degradation pathway of this compound.

Experimental Protocols

To experimentally determine the atmospheric fate of this compound, a series of laboratory-based studies are required. The following protocols describe the determination of the OH radical reaction rate constant and the identification of degradation products using a smog chamber.

Protocol 1: Determination of the OH Radical Rate Constant by the Relative Rate Method

This protocol uses a smog chamber to determine the rate constant for the reaction of this compound with OH radicals relative to a reference compound with a well-known rate constant.[2]

Materials and Equipment:

  • Teflon smog chamber (e.g., 100 L to 10 m³) with UV lights

  • Gas Chromatograph with Mass Spectrometer (GC-MS) and/or Flame Ionization Detector (GC-FID)

  • This compound (high purity)

  • Reference compound (e.g., n-heptane, kₒₕ = 6.80 x 10⁻¹² cm³ molecule⁻¹ s⁻¹)[2]

  • OH radical precursor (e.g., H₂O₂ or Methyl Nitrite, CH₃ONO)

  • Zero air or purified synthetic air

  • Gas-tight syringes and mass flow controllers

Procedure:

  • Chamber Preparation: Clean the smog chamber by flushing with zero air for several hours until background contaminants are negligible as monitored by GC-MS.

  • Reactant Injection: Inject known concentrations of this compound and the reference compound (e.g., 100-200 ppb) into the chamber using calibrated syringes. Allow the contents to mix thoroughly for at least 30 minutes.

  • OH Precursor Injection: Introduce the OH precursor (e.g., several ppm of H₂O₂) into the chamber.

  • Initial Concentration Measurement (t=0): Take an initial sample from the chamber to measure the starting concentrations of this compound and the reference compound using GC-MS.

  • Reaction Initiation: Turn on the UV lights to initiate the photolysis of the OH precursor, generating OH radicals.

  • Monitoring: At regular intervals (e.g., every 5-10 minutes) over several hours, take gas samples from the chamber and analyze them by GC-MS to monitor the decay of both this compound and the reference compound.

  • Data Analysis:

    • The degradation of the target and reference compounds follows pseudo-first-order kinetics.

    • Plot ln([C]₀/[C]ₜ) for this compound against ln([Ref]₀/[Ref]ₜ) for the reference compound, where [C]₀ and [Ref]₀ are the initial concentrations and [C]ₜ and [Ref]ₜ are the concentrations at time t.

    • The slope of this plot is equal to the ratio of the rate constants (k_target / k_ref).

    • Calculate the absolute rate constant for this compound (k_target) using the known rate constant of the reference compound (k_ref).

Protocol 2: Product Identification and Quantification

This protocol focuses on identifying and quantifying the stable end-products of the OH-initiated oxidation of this compound.

Materials and Equipment:

  • Smog chamber setup as in Protocol 4.1

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with thermal desorption unit

  • Solid-phase microextraction (SPME) fibers or sorbent tubes (e.g., Tenax TA)

  • Fourier-Transform Infrared (FTIR) Spectrometer with a long-path gas cell

  • High-purity standards for expected products (if available)

Procedure:

  • Experimental Setup: Conduct an oxidation experiment in the smog chamber as described in Protocol 4.1, but with a higher initial concentration of this compound (e.g., 1-2 ppm) to generate detectable product yields.

  • In-situ FTIR Analysis:

    • Continuously monitor the gas-phase composition of the chamber using an FTIR spectrometer.[7][8]

    • Acquire spectra throughout the experiment and use spectral subtraction (subtracting the initial spectrum) to identify the formation of products with characteristic IR absorption features (e.g., C=O stretch for aldehydes/ketones, O-H stretch for alcohols).

  • Offline GC-MS Analysis:

    • At the end of the experiment, collect samples from the chamber onto sorbent tubes or using SPME fibers.

    • Analyze the collected samples by thermal desorption-GC-MS.

    • GC Conditions (Typical):

      • Column: DB-5ms or similar non-polar column

      • Injector Temperature: 250 °C

      • Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.

      • Carrier Gas: Helium

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: 35-400 amu

  • Product Identification:

    • Identify the products by comparing their mass spectra with libraries (e.g., NIST).[9]

    • Confirm identifications using authentic standards if available.

  • Quantification:

    • Quantify the identified products by generating calibration curves with authentic standards.

    • If standards are unavailable, use effective carbon number (ECN) methods for a semi-quantitative estimate.

Visualization of Experimental Workflow

The logical flow of an experimental investigation into the atmospheric chemistry of a novel compound is critical for systematic study.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Purification B Smog Chamber Cleaning & Setup A->B C Analytical System Calibration (GC-MS, FTIR) B->C D Inject Reactants (Target, Reference, OH Precursor) C->D E Initiate Photolysis (UV Lights On) D->E F Monitor Reactant Decay & Product Formation E->F G Kinetic Analysis: Determine OH Rate Constant F->G H Product Identification: (GC-MS, FTIR) F->H I Mechanism Elucidation & Atmospheric Lifetime Calculation G->I H->I

Figure 2. Experimental workflow for investigating atmospheric chemistry.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the investigation of the atmospheric chemistry of this compound. While the specific reaction kinetics and product yields for this molecule must be determined experimentally, the provided methodologies are robust and widely used in the field of atmospheric science. By analogy with similar compounds, it is anticipated that this compound will have a relatively short atmospheric lifetime, on the order of a few days, and will be degraded via OH-initiated oxidation to form a variety of oxygenated and potentially chlorinated products. The experimental validation of these estimates is essential for accurately assessing the environmental fate of this and related compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloroheptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloroheptan-1-ol, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data for Similar Halogenated Alkanes

Property1-Chlorohexane4-Chloro-1-butanol1-Chloroheptane
Molecular Formula C6H13ClC4H9ClOC7H15Cl
Boiling Point 135 °C / 275 °F[2]Not AvailableNot Available
Flash Point 26 °C / 78.8 °F[2]Not AvailableNot Available
Melting Point -94 °C / -137.2 °F[2]Not AvailableNot Available
Hazards Flammable liquid and vapor, Harmful in contact with skin, Harmful if inhaled, May cause respiratory irritation.[2]Corrosive, Flammable.[3]Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation, Harmful to aquatic life.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to prevent contamination and ensure safe disposal, typically through incineration by a licensed waste disposal facility.[1][4]

1. Waste Segregation:

  • It is imperative to keep halogenated organic waste separate from non-halogenated waste streams.[4][5][6]

  • Do not mix this compound waste with other categories of chemical waste such as acids, bases, or oxidizers.[5]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[5]

  • Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a constituent. Ensure the label is legible and securely attached to the container.[5][6]

3. Accumulation of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Do not overfill the container; it is recommended to fill it to no more than 80-90% of its capacity.

4. Arranging for Disposal:

  • Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The material will likely be disposed of by controlled incineration with flue gas scrubbing.[1]

5. Spill Cleanup:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Use appropriate absorbent materials, such as vermiculite (B1170534) or sand, to contain and clean up the spill.

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Select a Designated, Leak-Proof Container B->C D Label Container: 'Halogenated Organic Waste' 'this compound' C->D E Collect Waste in Container (Do not overfill) D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G H Incineration at a Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.